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  • Product: Dimethoxypillar[5]arene
  • CAS: 1188423-16-6

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the One-Step Synthesis of Dimethoxypillararene

A Senior Application Scientist's Guide to the One-Step Synthesis of Dimethoxypillar[1]arene This document provides an in-depth technical guide for the efficient, one-step synthesis of 1,4-dimethoxypillar[1]arene (DMpilla...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the One-Step Synthesis of Dimethoxypillar[1]arene

This document provides an in-depth technical guide for the efficient, one-step synthesis of 1,4-dimethoxypillar[1]arene (DMpillar[1]arene), a foundational macrocycle in supramolecular chemistry. Authored from the perspective of a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific procedural choices, and field-proven insights for optimization and success.

Foundational Principles: The Elegance of Simplicity

Since its seminal report in 2008 by Ogoshi and colleagues, the pillar[n]arene family has emerged as a significant class of macrocyclic hosts, distinguished by their pillar-shaped architecture and versatile host-guest chemistry.[2] The most accessible member, dimethoxypillar[1]arene, is synthesized via a Lewis acid-catalyzed Friedel-Crafts cyclooligomerization.[3][4] This process involves the condensation of an electron-rich aromatic monomer, 1,4-dimethoxybenzene, with an electrophile precursor, paraformaldehyde.[5]

The reaction's success hinges on the precise control of a thermodynamically driven process.[2] While various ring sizes are possible, the five-membered macrocycle, pillar[1]arene, is often the least strained and kinetically favored product under specific conditions, making its selective synthesis highly achievable.[6]

The Core Mechanism: A Controlled Electrophilic Aromatic Substitution

The synthesis is a classic example of a Friedel-Crafts alkylation cascade.[4] The Lewis acid catalyst is the linchpin, activating the formaldehyde source to generate a highly reactive electrophile that sequentially attacks the electron-rich dimethoxybenzene units.

The mechanism proceeds through several key stages:

  • Electrophile Generation: The Lewis acid (e.g., BF₃·O(C₂H₅)₂) coordinates to an oxygen atom of paraformaldehyde. This polarization facilitates the formation of an electrophilic species, likely a hydroxymethyl cation equivalent.

  • Initial Alkylation: The electrophile is attacked by the π-system of a 1,4-dimethoxybenzene molecule, forming a new carbon-carbon bond and a resonance-stabilized carbocation (arenium ion).[7]

  • Rearomatization & Propagation: A proton is lost to restore aromaticity, yielding a 2,5-dialkoxybenzyl alcohol intermediate.[8] This intermediate is then activated by the Lewis acid to form a benzylic carbocation, which acts as the electrophile for the next monomer unit.

  • Cyclization: This process repeats, forming linear oligomers. The final, crucial step is an intramolecular Friedel-Crafts reaction where the chain's end attacks its beginning, closing the loop to form the macrocyclic structure.[9]

Pillararene_Formation_Mechanism cluster_reactants Reactants & Catalyst cluster_reaction Reaction Cascade cluster_product Product DMB 1,4-Dimethoxybenzene A 1. Activation: Lewis Acid activates Paraformaldehyde PFA Paraformaldehyde LA Lewis Acid (BF₃·OEt₂) B 2. Electrophile Generation: Formation of Hydroxymethyl Cation Equivalent A->B Coordination C 3. SₑAr Attack: Dimethoxybenzene attacks Electrophile B->C Electrophilic Attack D 4. Oligomerization: Chain propagation via sequential SₑAr reactions C->D Propagation E 5. Intramolecular Cyclization: Ring-closing SₑAr to form the macrocycle D->E Conformation Product Dimethoxypillar[5]arene E->Product Final Product Formation

Caption: Simplified reaction mechanism for pillar[1]arene synthesis.

Causality Behind Experimental Choices

A robust protocol is built on understanding the function and impact of each component. The choices of reagents, catalyst, and solvent are not arbitrary; they are deliberate decisions to steer the reaction toward high yield and selectivity.

Reagents and Catalyst
ComponentRole & Rationale
1,4-Dimethoxybenzene The core monomer. The two methoxy groups are strong electron-donating groups, activating the aromatic ring towards electrophilic substitution at the positions ortho to them. This high reactivity is essential for the condensation to proceed under mild conditions.[10]
Paraformaldehyde A stable, solid source of formaldehyde, which serves as the methylene bridge (-CH₂-) linker between the aromatic units. It is preferred over aqueous formaldehyde to maintain anhydrous conditions, which are critical for the efficacy of the Lewis acid catalyst.
Lewis Acid Catalyst Critical Initiator. The catalyst's role is to generate the initial electrophile. Boron trifluoride etherate (BF₃·O(C₂H₅)₂) is highly effective and commonly used.[3][5][11] Other Lewis acids like iron(III) chloride (FeCl₃) or Brønsted acids such as trifluoromethanesulfonic acid (TfOH) can also be employed.[2][12] The choice of catalyst can influence reaction kinetics and, in some cases, selectivity.
Solvent The Director. The solvent does more than just dissolve the reactants; it often acts as a template.[4] For the synthesis of dimethoxypillar[1]arene, a chlorinated solvent like 1,2-dichloroethane (DCE) is ideal. It is believed to stabilize the pentameric intermediate in a conformation that favors cyclization over further linear polymerization.[4] The choice of solvent is a key factor in ring-size selectivity; for instance, using chloroform can favor the formation of pillar[13]arene.[14]
Comparative Reaction Conditions

The following table summarizes typical conditions reported in the literature, highlighting the impact of different catalysts and solvents.

CatalystSolventTemp. (°C)TimeYield (%)Reference
BF₃·O(C₂H₅)₂1,2-DichloroethaneRT30 min53%[3]
BF₃·O(C₂H₅)₂1,2-Dichloroethane5010 min72%[11]
FeCl₃1,2-DichloroethaneRT2 h48%[12]
Methanesulfonic AcidDichloromethaneRT1 h92%[14]

Field-Proven Experimental Protocol

This protocol is a synthesized composite of established methods, designed for reproducibility and scalability. It is imperative to conduct this reaction under anhydrous conditions using an inert atmosphere to prevent deactivation of the Lewis acid catalyst.

Materials & Equipment
  • 1,4-Dimethoxybenzene (reagent grade, freshly opened or purified)

  • Paraformaldehyde (95% or higher)

  • Boron trifluoride etherate (BF₃·O(C₂H₅)₂)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Methanol (for quenching and precipitation)

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles, oven-dried

  • Standard glassware for workup and filtration

Experimental Workflow Diagram

Pillararene_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere setup 1. Charge Flask: Add 1,4-Dimethoxybenzene and Paraformaldehyde start->setup dissolve 2. Add Solvent: Add anhydrous 1,2-Dichloroethane and stir to dissolve/suspend setup->dissolve catalyst 3. Catalyst Addition: Slowly add BF₃·OEt₂ via syringe. (Exothermic) dissolve->catalyst react 4. Reaction: Stir at Room Temperature. Monitor for color change and precipitate. catalyst->react quench 5. Quench Reaction: Add Methanol to the mixture to destroy catalyst and precipitate product. react->quench filter 6. Isolate Crude Product: Collect precipitate by vacuum filtration. Wash with Methanol. quench->filter purify 7. Purification: Recrystallize from a suitable solvent (e.g., Chloroform/Methanol) filter->purify dry 8. Final Product: Dry purified solid under vacuum. purify->dry end End: Characterize Product (NMR, MS) dry->end

Caption: Step-by-step experimental workflow for DMpillar[1]arene synthesis.
Step-by-Step Methodology
  • System Preparation: Assemble an oven-dried three-neck flask equipped with a magnetic stir bar, a gas inlet, and a rubber septum. Flush the system thoroughly with argon or nitrogen for at least 10 minutes. Maintain a positive pressure of inert gas throughout the reaction.[6][15]

  • Charging Reactants: To the flask, add 1,4-dimethoxybenzene (1.0 eq) and paraformaldehyde (1.0 eq). Briefly flush the flask with inert gas after addition.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane via syringe to achieve a monomer concentration of approximately 0.1 M. Stir the resulting suspension for 10-15 minutes.

  • Catalyst Addition (Critical Step): While stirring vigorously, add boron trifluoride etherate (BF₃·O(C₂H₅)₂) (approx. 1.0-1.2 eq) dropwise via syringe over 2-5 minutes. A color change (often to a deep red or brown) and a mild exotherm may be observed. The reaction mixture should become homogeneous before a precipitate begins to form.[15]

  • Reaction: Allow the reaction to stir at room temperature. The product will begin to precipitate from the solution. The reaction is typically complete within 30-60 minutes, as indicated by the cessation of further precipitation.

  • Quenching and Isolation: Quench the reaction by adding a sufficient volume of methanol. This will decompose the catalyst and fully precipitate the product. Stir for an additional 15 minutes. Collect the resulting solid by vacuum filtration, washing thoroughly with methanol to remove any unreacted starting materials and soluble oligomers.

  • Purification: The crude product is often of high purity. For further purification, it can be recrystallized from chloroform or acetone to yield a white, crystalline solid.[15]

  • Characterization: Dry the final product under high vacuum. Confirm its identity and purity using standard analytical techniques, primarily ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation and Troubleshooting

  • Moisture is the Enemy: The primary cause of low yields is the presence of water, which rapidly deactivates the Lewis acid. Ensure all glassware is rigorously dried and solvents are anhydrous.

  • Precipitation is Key: The insolubility of the final pillar[1]arene product in the reaction medium (DCE/methanol) drives the equilibrium toward the cyclic product and simplifies purification. If no precipitate forms, it may indicate a failed reaction.

  • Incorrect Ring Size: If characterization reveals a mixture of pillar[1]arene and pillar[13]arene, the solvent purity or reaction temperature may be the cause. Using dichloromethane is known to strongly favor the 5-membered ring.[14]

  • Purification Issues: If the product is difficult to purify, it may be contaminated with linear oligomers. Ensure the methanol wash during workup is thorough. Recrystallization is highly effective at removing these impurities.

By understanding the fundamental principles and meticulously controlling the reaction parameters, the one-step synthesis of dimethoxypillar[1]arene is a highly reliable and efficient process, providing ready access to a cornerstone of modern supramolecular chemistry.

References

  • Pseudo[n]-pillar[1]arenes: Synthesis, Structures, and Host–Guest Binding Properties. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Synthesis and Characterization of New Monosubstituted Pillar[1]arene with Terminal Carboxyl Group. MDPI. Available at: [Link]

  • Insights into the synthesis of pillar[1]arene and its conversion into pillar[13]arene. Organic Chemistry Frontiers, RSC Publishing. Available at: [Link]

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. University of Missouri–St. Louis. Available at: [Link]

  • The spectroelectrochemical behaviour of 1,4‐dimethoxypillar[1]arene (P5A) and its monomer in different organic solvents. ChemElectroChem. Available at: [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Synthesis and Antibacterial Properties of Pillar[1]arene with Streptocide Fragments. MDPI. Available at: [Link]

  • per-Alkoxy-pillar[1]arenes as Electron Donors: Electrochemical Properties of Dimethoxy-Pillar[1]arene and Its Corresponding Rotaxane. Molecules, PMC. Available at: [Link]

  • Making Ethoxypillar[13]arene - The Future of Drug Delivery?. YouTube. Available at: [Link]

  • Ethoxypillar[13]arene. Organic Syntheses. Available at: [Link]

  • Ethoxypillar[13]arene (Full Procedure). Organic Syntheses. Available at: [Link]

  • para-Bridged Symmetrical Pillar[1]arenes: Their Lewis Acid Catalyzed Synthesis and Host–Guest Property. Journal of the American Chemical Society. Available at: [Link]

  • Preparation of Pillar[n]arenes by Cyclooligomerization of 2,5-Dialkoxybenzyl Alcohols or 2,5-Dialkoxybenzyl Bromides. ResearchGate. Available at: [Link]

  • Syntheses of Copillar[1]arenes by Co-oligomerization of Different Monomers. Organic Letters, ACS Publications. Available at: [Link]

  • The Friedel-Crafts alkylation of para-dimethoxybenzene. YouTube. Available at: [Link]

  • Telluride-Based Pillar[1]arene: A Recyclable Catalyst for Alkylation Reactions in Aqueous Solution. National Institutes of Health (NIH). Available at: [Link]

  • Pillararene. Wikipedia. Available at: [Link]

  • Decamethyl-pillar[1]arene: Synthesis and Recognition Properties. ACS Publications. Available at: [Link]

  • para-Bridged Symmetrical Pillar[1]arenes: Their Lewis Acid Catalyzed Synthesis and Host–Guest Property. ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation for Accessing Multi-Bridge-Functionalized Large Pillar[n]arenes. Angewandte Chemie International Edition. Available at: [Link]

  • para-Bridged Symmetrical Pillar[1]arenes: Their Lewis Acid Catalyzed Synthesis and Host–Guest Property. Scilit. Available at: [Link]

  • Highly Selective Synthesis of Pillar[n]arene (n = 5, 6). Organic Letters, ACS Publications. Available at: [Link]

  • On the Stability and Formation of Pillar[n]arenes: a DFT Study. The Journal of Organic Chemistry, PMC. Available at: [Link]

  • Friedel Crafts Alkylation of Aromatic Rings and Benzene. YouTube. Available at: [Link]

Sources

Exploratory

Technical Guide: X-ray Crystal Structure of Dimethoxypillararene

Technical Guide: X-ray Crystal Structure of Dimethoxypillar[5]arene Executive Technical Summary 1,4-Dimethoxypillar[5]arene (DMP[5]) represents a paradigm shift in supramolecular host design, distinguished by its highly...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: X-ray Crystal Structure of Dimethoxypillar[5]arene

Executive Technical Summary

1,4-Dimethoxypillar[5]arene (DMP[5]) represents a paradigm shift in supramolecular host design, distinguished by its highly symmetrical, rigid pillar architecture.[1] Unlike calixarenes, which adopt a basket-shaped (cone) conformation due to meta-bridging, DMP[5] is constructed from 1,4-dimethoxybenzene units linked by methylene bridges at the para-positions (2,5-linkage).

This structural distinction confers unique crystallographic properties:

  • Geometry: A regular decagonal prism with an electron-rich cavity.[1][2]

  • Chirality: Intrinsically planar chiral (

    
    /
    
    
    
    ) in the solid state, despite rapid racemization in solution.[1]
  • Adaptive Porosity: The crystal lattice exhibits "gate-opening" behavior, switching between non-porous and porous phases in response to specific guest vapors (e.g., n-alkanes).[1]

This guide details the structural mechanics, crystallization protocols, and functional crystallography of DMP[5], serving as a blueprint for researchers in host-guest chemistry and materials science.[1]

Synthesis & Crystallization Protocol

The structural integrity of DMP[5] relies on precise synthesis and crystallization conditions.[1][2] The following protocol is based on the Lewis acid-catalyzed condensation method established by Ogoshi et al.[1]

Optimized Synthesis Workflow

Reaction Principle: Friedel-Crafts cyclization of 1,4-dimethoxybenzene with paraformaldehyde.[1][2]

ParameterSpecificationRationale
Reagents 1,4-Dimethoxybenzene (1.0 eq), Paraformaldehyde (3.0 eq)Excess formaldehyde drives oligomerization.
Catalyst Boron trifluoride diethyl etherate (BF

[2]·OEt

)
Lewis acid strength controls ring size selectivity (favors [5]).[1][2]
Solvent 1,2-Dichloroethane (DCE)Chlorinated solvents stabilize the cationic intermediates.[1]
Time/Temp 3 minutes @ 25°CRapid kinetics prevent thermodynamic equilibration to larger rings.[1][2]
Quench MethanolImmediately arrests the reaction to freeze the [5]-mer distribution.[1]
Crystallization for X-ray Diffraction

To obtain single crystals suitable for X-ray analysis, a slow evaporation or vapor diffusion method is required.[1][2]

Protocol:

  • Dissolution: Dissolve purified DMP[5] (20 mg) in Dichloromethane (DCM) (2 mL).

  • Guest Addition (Optional but recommended): Add a linear alkane (e.g., n-hexane) or haloalkane (e.g., 1,4-dibromobutane) in a 1:1 molar ratio. This stabilizes the cavity and promotes ordered packing.[1][2]

  • Growth: Place the vial inside a larger jar containing n-hexane (antisolvent) for vapor diffusion.

  • Timeline: Colorless prismatic crystals appear within 24–48 hours.[1][2]

Structural Analysis: The Crystal Core

Molecular Geometry

The X-ray structure reveals a perfect pentagonal prism.[1][2] The ten methoxy groups (five on each rim) rotate to minimize steric repulsion, typically pointing outward, which defines the portal size.[1]

  • Cavity Diameter: ~4.7 Å (ideal for binding linear alkanes).[1][2]

  • Cavity Depth: ~7.8 Å.[1][2]

  • Electron Density: The cavity is electron-rich due to the

    
    -systems of the hydroquinone units, favoring binding with electron-deficient or neutral guests via C-H[1]···
    
    
    
    interactions.
Crystallographic Metrics (Reference: Inclusion Complex)

Data derived from the 1:1 inclusion complex with 1,4-dibromobutane (a standard reference for high-quality DMP[5] crystals).

MetricValue
Crystal System Monoclinic
Space Group

Unit Cell (

)
~11.31 Å
Unit Cell (

)
~22.04 Å
Unit Cell (

)
~21.56 Å
Angle (

)
~104.8°
Z (Molecules/Cell) 4
Packing Motifs

DMP[5] crystallizes in two primary motifs depending on the presence of guests:

  • Channel Structure: In the presence of linear guests (e.g., n-hexane), the pillars stack directly on top of one another, forming continuous 1D channels.[1]

  • Herringbone Structure: In the "activated" (solvent-free) state, the pillars tilt and interdigitate to minimize void space, resulting in a dense, non-porous phase.[1]

Functional Crystallography: Gate-Opening Mechanism

A critical feature of DMP[5] is its solid-state structural adaptability.[1][2] The "activated" crystals (heated to remove solvent) are non-porous but undergo a crystal-to-crystal transformation upon exposure to specific vapors.[1]

The Mechanism[1]
  • Resting State: Solvent-free DMP[5] adopts a dense herringbone packing (

    
     or similar low-symmetry group).[1][2]
    
  • Trigger: Exposure to n-alkane vapor (C

    
    5).[1][2]
    
  • Transformation: The host molecules rotate and realign to accommodate the guest, transitioning to a channel structure.[1][2]

  • Selectivity: Branched alkanes or cyclic alkanes are too bulky to trigger this reorganization, providing shape-selective adsorption.[1][2]

Visualization of Structural Logic[1]

G cluster_chirality Conformational Dynamics Synthesis Synthesis (DMB + Paraformaldehyde) Crude Crude DMP[5] Synthesis->Crude BF3·OEt2, 3 min Cryst Crystallization (DCM/Hexane) Crude->Cryst Purification Structure X-ray Structure (Monoclinic C2/c) Cryst->Structure XRD Analysis Activated Activated Phase (Solvent-Free) Structure->Activated Heating/Desolvation Complex Host-Guest Complex (Channel Packing) Activated->Complex Gate-Opening (Shape Selective) Guest Guest Vapor (n-Alkane) Guest->Complex Adsorption Racemic Solution: Rapid Racemization (Oxygen-through-annulus) Fixed Solid State: Fixed Chirality (pS / pR Enantiomers) Racemic->Fixed Crystallization

Figure 1: Workflow connecting synthesis, crystallization, and the functional "gate-opening" phase transformation observed in DMP[5] crystals.

References

  • Ogoshi, T., et al. (2008).[1][2][3][4] para-Bridged Symmetrical Pillar[5]arenes: Their Lewis Acid Catalyzed Synthesis and Host–Guest Property.[1][2][5] Journal of the American Chemical Society.[1][2] Link[2]

  • Ogoshi, T., et al. (2011).[1][2][4][6] Synthesis and X-ray crystal structure of a difunctionalized pillar[5]arene at A1/B2 positions. Chemical Communications.[1][2][6] Link

  • Ogoshi, T., et al. (2015).[1][2][4] Host-Guest Complexation of Perethylated Pillar[5]arene with Alkanes in the Crystal State.[1] Journal of the American Chemical Society.[1][2] Link[2]

  • Strutt, N. L., et al. (2014).[1][2] Pillar[5]arenes: A New Class of Macrocycles for Supramolecular Chemistry.[1][2][7] Accounts of Chemical Research. Link[2]

  • Han, J., et al. (2012).[1][2] Incorporation of an A1/A2-difunctionalized pillar[5]arene into a metal-organic framework.[1][2] Chemical Science. Link

Sources

Foundational

An In-Depth Technical Guide to the Conformational Analysis of Dimethoxypillararene

An In-Depth Technical Guide to the Conformational Analysis of Dimethoxypillar[1]arene For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the conforma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of Dimethoxypillar[1]arene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of dimethoxypillar[1]arene (DMpillar[1]arene), a key macrocycle in supramolecular chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven insights to empower researchers in leveraging the unique structural dynamics of this molecule for applications in drug delivery, sensing, and materials science.

Introduction: The Significance of Pillararene Conformation

Pillar[n]arenes, a class of macrocycles composed of hydroquinone units linked by methylene bridges at their para-positions, have garnered significant attention since their discovery.[2] Their pillar-shaped, symmetrical architecture and electron-rich cavities endow them with remarkable host-guest properties.[2] Among these, dimethoxypillar[1]arene, consisting of five 1,4-dimethoxybenzene units, is particularly noteworthy due to its accessible synthesis and dynamic conformational behavior.

The conformation of DMpillar[1]arene is not static; the hydroquinone units can rotate, leading to different spatial arrangements.[3] Understanding and controlling these conformational states is paramount, as the geometry of the macrocycle directly dictates its host-guest binding capabilities, solubility, and self-assembly behavior.[3][4] This guide will delve into the critical techniques and theoretical frameworks for the comprehensive conformational analysis of DMpillar[1]arene.

Synthesis of Dimethoxypillar[1]arene: A Foundational Protocol

A reliable and efficient synthesis is the cornerstone of any investigation into a molecule's properties. The most common and effective method for synthesizing dimethoxypillar[1]arene is through the boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzed condensation of 1,4-dimethoxybenzene with paraformaldehyde.[5]

Experimental Protocol: Synthesis of Dimethoxypillar[1]arene

Causality Behind Experimental Choices:

  • Catalyst: Boron trifluoride diethyl etherate is a strong Lewis acid that effectively promotes the Friedel-Crafts-type alkylation reaction between the electron-rich 1,4-dimethoxybenzene and the electrophilic formaldehyde.

  • Solvent: A chlorinated solvent like 1,2-dichloroethane is typically used as it is relatively inert under the reaction conditions and effectively solubilizes the reactants.

  • Temperature: The reaction is generally performed at room temperature to control the reaction rate and minimize the formation of side products.

  • Purification: Recrystallization from a suitable solvent system, such as acetone/methanol, is a straightforward and effective method for obtaining pure DMpillar[1]arene, taking advantage of the significant solubility difference between the product and any oligomeric side products.

Step-by-Step Methodology:

  • To a solution of 1,4-dimethoxybenzene in 1,2-dichloroethane, add paraformaldehyde.

  • Cool the mixture in an ice bath and slowly add boron trifluoride diethyl etherate dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (typically a few hours). The reaction progress can be monitored by thin-layer chromatography.

  • Quench the reaction by adding methanol.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by recrystallization from a mixture of acetone and methanol to yield pure dimethoxypillar[1]arene as a white crystalline solid.

Elucidating Conformational Dynamics: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for investigating the conformational dynamics of DMpillar[1]arene in solution.[1] The rotation of the dimethoxybenzene units is often on the NMR timescale, leading to temperature-dependent spectral features.

Variable-Temperature (VT) ¹H NMR Spectroscopy

VT-¹H NMR is instrumental in determining the energy barriers associated with the conformational interchange of the pillar[1]arene.[6][7] At low temperatures, the rotation of the hydroquinone units is slow on the NMR timescale, resulting in distinct signals for the different protons. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals and eventually, at high temperatures, a time-averaged spectrum is observed.

Experimental Protocol: Variable-Temperature ¹H NMR Analysis

  • Prepare a solution of DMpillar[1]arene in a suitable deuterated solvent (e.g., deuterated chloroform, toluene-d₈) with a concentration of approximately 3-5% by weight.

  • Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.

  • Gradually decrease the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

  • Continue acquiring spectra at decreasing temperatures until the signals for the aromatic and methylene protons are sharp and well-resolved, indicating that the conformational exchange has been frozen out on the NMR timescale.

  • Subsequently, increase the temperature in a stepwise manner, acquiring spectra at each temperature point, until the signals coalesce and then sharpen into the time-averaged spectrum.

Data Analysis: Eyring Plot for Activation Energy

From the coalescence temperature (Tc) and the separation of the signals (Δν) at low temperature, the rate constant (k) for the conformational exchange at Tc can be calculated. By performing a full line-shape analysis at different temperatures, a series of rate constants can be determined. An Eyring plot of ln(k/T) versus 1/T allows for the determination of the activation enthalpy (ΔH‡) and entropy (ΔS‡) of the conformational process. The energy barrier for the stereochemical inversion of some pillar[1]arene derivatives has been experimentally determined to be around 12 kcal/mol.[1]

2D Nuclear Overhauser Effect Spectroscopy (NOESY)

2D NOESY is a powerful technique for determining the spatial proximity of protons within a molecule, providing invaluable information about the three-dimensional structure and conformation of DMpillar[1]arene.[8][9] Cross-peaks in a NOESY spectrum indicate that the correlated protons are close in space (typically within 5 Å).

Experimental Protocol: 2D NOESY

  • Prepare a well-shimmed and degassed sample of DMpillar[1]arene in a deuterated solvent. For small molecules, it is crucial to remove dissolved oxygen by the freeze-pump-thaw method to avoid quenching the NOE effect.[10]

  • Acquire a standard ¹H NMR spectrum to determine the spectral width.

  • Set up the 2D NOESY experiment using a standard pulse program (e.g., noesyphsw).[11]

  • Key parameters to optimize include:

    • Mixing time (d8): This is a critical parameter. For small molecules like DMpillar[1]arene, a mixing time of 0.5-1.0 seconds is a good starting point.[10][11]

    • Number of scans (ns): A sufficient number of scans (e.g., 16 or more) should be used to achieve a good signal-to-noise ratio.[2]

    • Number of increments in t1 (td1): Typically 128-256 increments are used.[11]

  • Process the 2D data using appropriate window functions (e.g., sine-bell).

Interpretation of NOESY Data:

For DMpillar[1]arene, NOESY spectra can confirm the through-space correlations between the methylene bridge protons and the aromatic protons of the adjacent hydroquinone units, as well as correlations between the methoxy protons and the aromatic protons. In host-guest complexes, NOESY is indispensable for determining the orientation of the guest molecule within the pillararene cavity by observing intermolecular cross-peaks.[8]

The Static Picture: Single-Crystal X-ray Diffraction

While NMR provides information about the dynamic conformational landscape in solution, single-crystal X-ray diffraction offers a precise, static picture of the conformation of DMpillar[1]arene in the solid state.[12] This technique provides accurate bond lengths, bond angles, and torsion angles, which are essential for understanding the intrinsic geometry of the macrocycle.

Data Interpretation:

The crystal structure of DMpillar[1]arene typically reveals a highly symmetrical, pillar-shaped conformation. Key structural parameters to analyze include:

  • The planarity of the hydroquinone rings.

  • The angles between the mean planes of adjacent hydroquinone units.

  • The dimensions of the cavity.

  • Intermolecular interactions, such as C-H···π and π-π stacking, which influence the crystal packing.

Crystallographic data for dimethoxypillar[1]arene and its derivatives can be found in the Cambridge Crystallographic Data Centre (CCDC) database. For example, CCDC 896923 provides the crystal structure of a dimethoxypillar[1]arene derivative.[13]

Theoretical Insights: Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), provide a powerful complementary tool for understanding the conformational landscape of DMpillar[1]arene.[14][15] DFT calculations can be used to:

  • Optimize the geometries of different possible conformers.

  • Calculate the relative energies of these conformers to identify the most stable structures.[16]

  • Model the transition states for conformational interconversion and calculate the associated energy barriers.[1]

Methodology:

A common approach involves performing a conformational search using molecular mechanics, followed by geometry optimization and energy calculations of the low-energy conformers using a suitable DFT functional (e.g., wB97XD) and basis set (e.g., 6-311G(2d,2p)).[14] Solvation effects can be included using continuum models like the Polarizable Continuum Model (PCM).

Computational studies have shown that for pillar[1]arenes, the highly symmetric C₅ conformation is typically the lowest energy conformer.[15][16] DFT calculations can also provide insights into the electronic properties of the different conformers, which is crucial for understanding their reactivity and host-guest interactions.

Conformational Switching: A Gateway to Functional Materials

The ability of DMpillar[1]arene to switch between different conformations in response to external stimuli is a key feature that enables its use in the development of smart materials and molecular devices.[10][17] Conformational switching can be triggered by:

  • Guest Binding: The encapsulation of a guest molecule can lock the pillararene into a specific conformation.[17]

  • Solvent Polarity: The polarity of the solvent can influence the relative stability of different conformers.[17]

  • Temperature: As discussed with VT-NMR, temperature can be used to control the rate of conformational exchange.[17]

  • pH and Redox Stimuli: By functionalizing the pillararene with pH- or redox-active groups, conformational changes can be induced by changes in pH or the application of an electrochemical potential.[9][12]

The stimuli-responsive nature of DMpillar[1]arene's conformation opens up exciting possibilities for its application in areas such as controlled drug release, chemical sensing, and molecular machinery.[10][18]

Data Presentation and Visualization

Quantitative Data Summary
TechniqueInformation ObtainedKey Parameters
VT-¹H NMR Energy barrier of conformational exchangeCoalescence temperature (Tc), Δν, ΔH‡, ΔS‡
2D NOESY Through-space proton proximities, 3D structureCross-peak intensities, mixing time (d8)
X-ray Diffraction Solid-state conformation, bond lengths, anglesUnit cell dimensions, space group, atomic coordinates
DFT Calculations Relative energies of conformers, transition statesΔE, optimized geometries
Visualizations

Workflow for Conformational Analysis of Dimethoxypillar[1]arene

G Workflow for Conformational Analysis of Dimethoxypillar[5]arene cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_nmr_details NMR Techniques synthesis Synthesis of DMpillar[5]arene purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy purification->nmr xray X-ray Diffraction purification->xray dft DFT Calculations purification->dft vt_nmr Variable-Temperature ¹H NMR nmr->vt_nmr noesy 2D NOESY nmr->noesy solid_state_structure solid_state_structure xray->solid_state_structure Static Conformation theoretical_model theoretical_model dft->theoretical_model Energetics & Geometries energy_barrier energy_barrier vt_nmr->energy_barrier Eyring Analysis structure_solution structure_solution noesy->structure_solution Spatial Proximity

Caption: A flowchart illustrating the key steps in the synthesis and conformational analysis of dimethoxypillar[1]arene.

Conformational Exchange of Dimethoxypillar[1]arene

G Conformational Exchange of Dimethoxypillar[5]arene cluster_stimuli External Stimuli conformer_a Conformer A transition_state Transition State conformer_a->transition_state k₁ conformer_b Conformer B transition_state->conformer_b k₋₁ temperature Temperature temperature->transition_state guest Guest Binding guest->conformer_a solvent Solvent solvent->conformer_b

Caption: A diagram representing the dynamic equilibrium between two conformers of dimethoxypillar[1]arene, influenced by external stimuli.

Conclusion and Future Outlook

The conformational analysis of dimethoxypillar[1]arene is a multifaceted endeavor that requires a synergistic approach, combining synthesis, advanced spectroscopic techniques, crystallography, and computational modeling. A thorough understanding of its dynamic behavior is not merely an academic exercise but a critical prerequisite for the rational design of novel functional materials and drug delivery systems. As our ability to precisely control and manipulate molecular conformations continues to advance, the potential applications of dimethoxypillar[1]arene and its derivatives in nanotechnology and medicine will undoubtedly expand, offering innovative solutions to complex scientific challenges.

References

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  • A dimethoxypillar[1]arene/azastilbene host–guest recognition motif and its application in the fabrication of polypseudorotaxane. (2019). Royal Society of Chemistry. [Link]

  • per-Alkoxy-pillar[1]arenes as Electron Donors: Electrochemical Properties of Dimethoxy-Pillar[1]arene and Its Corresponding Rotaxane. (2020). Molecules. [Link]

  • Stereochemical inversion of pillar[1]arene. NMR and DFT studies. (2020). ResearchGate. [Link]

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  • Pillararene (in this instance 1,4‐dimethoxypillar[1]arene) is afforded... (n.d.). ResearchGate. [Link]

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Exploratory

Introduction: A New Pillar in Supramolecular Chemistry

An In-depth Technical Guide to the Core Principles of Pillararene Self-Assembly For Researchers, Scientists, and Drug Development Professionals Since their discovery in 2008, pillar[n]arenes have rapidly emerged as a sig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Principles of Pillararene Self-Assembly

For Researchers, Scientists, and Drug Development Professionals

Since their discovery in 2008, pillar[n]arenes have rapidly emerged as a significant class of macrocyclic hosts in supramolecular chemistry.[1] Composed of hydroquinone units linked by methylene bridges at their para-positions, these molecules form a unique, rigid, pillar-shaped architecture with an electron-rich cavity.[1][2] This distinctive structure, coupled with their facile synthesis and functionalization, has made them exceptional building blocks for the construction of complex, self-assembled systems.[1][3] Their ability to form host-guest complexes with a wide variety of molecules, driven by a combination of non-covalent interactions, underpins their utility in diverse fields, from materials science to targeted drug delivery.[4][5] This guide provides an in-depth exploration of the fundamental principles governing the self-assembly of pillararenes, offering both theoretical insights and practical methodologies for researchers in the field.

Part 1: The Pillararene Scaffold: Synthesis and Functionalization

The accessibility of pillararenes is a key driver of their widespread adoption. They are typically synthesized via an acid-catalyzed Friedel-Crafts cyclooligomerization reaction.[6][7] The choice of reaction conditions is critical as it can dictate the size of the resulting macrocycle, with pillar[8]arenes and pillar[3]arenes being the most common.[9]

The Mechanism of Formation: A Tale of Kinetics and Thermodynamics

The synthesis of pillararenes is a classic example of a reaction where the final product distribution can be governed by either kinetic or thermodynamic control.[9][10]

  • Kinetic vs. Thermodynamic Products: In many synthetic routes, pillar[8]arene is considered the kinetic product, forming faster under milder conditions, while pillar[3]arene is the thermodynamic product, being more stable and favored under conditions that allow for equilibrium to be reached (e.g., higher temperatures or longer reaction times).[9] However, this is not a universal rule and is highly dependent on the specific monomers and reaction conditions.[11]

  • The Role of the Template: The solvent plays a crucial role, often acting as a template. For instance, linear solvents like 1,2-dichloroethane are known to favor the formation of pillar[8]arenes, as they can fit within the forming cavity and stabilize the transition state.[9] Conversely, bulkier solvents such as chloroform or chlorocyclohexane can promote the formation of the larger pillar[3]arene.[9]

  • Catalyst and Monomer Influence: The choice of Lewis acid catalyst (e.g., FeCl₃, BF₃·OEt₂) and the steric and electronic properties of the 1,4-dialkoxybenzene monomer also significantly influence the reaction outcome.[9][11] The reaction proceeds through the formation of linear oligomeric intermediates, which then undergo cyclization.[11] The reversibility of the Friedel-Crafts alkylation allows for cleavage and recombination of these fragments, eventually leading to the most stable macrocycle under thermodynamic control.[11]

Experimental Protocol: Synthesis of Per-hydroxylated Pillar[8]arene

This protocol outlines a common method for the synthesis of a water-soluble pillar[8]arene, a versatile starting material for many applications.

Materials:

  • 1,4-Dimethoxybenzene

  • Paraformaldehyde

  • 1,2-Dichloroethane (DCE)

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

  • Methanol

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Cyclization Reaction:

    • To a solution of 1,4-dimethoxybenzene in 1,2-dichloroethane, add paraformaldehyde.

    • Cool the mixture in an ice bath and slowly add a Lewis acid catalyst (e.g., BF₃·OEt₂).

    • Allow the reaction to stir at room temperature for a specified time (e.g., 2 hours). The progress can be monitored by TLC.

    • Upon completion, quench the reaction by adding methanol.

    • Remove the solvent under reduced pressure. The resulting crude solid is per-methoxylated pillar[8]arene.

  • Purification of Per-methoxylated Pillar[8]arene:

    • The crude product is purified by recrystallization from a suitable solvent like acetone or methanol to yield a white crystalline solid.

  • Demethylation to Per-hydroxylated Pillar[8]arene:

    • Dissolve the purified per-methoxylated pillar[8]arene in dry dichloromethane under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of boron tribromide (BBr₃) in dry dichloromethane dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Carefully quench the reaction by the slow addition of methanol.

    • Remove the solvent by rotary evaporation.

    • Wash the resulting solid with water and methanol to remove impurities.

    • The final product, per-hydroxylated pillar[8]arene, is typically obtained as a white or off-white solid after drying under vacuum.

Note: This is a generalized procedure. Specific amounts, reaction times, and temperatures should be optimized based on literature precedents.

Workflow for Pillararene Synthesis and Functionalization

G cluster_synthesis Synthesis Monomer 1,4-Dialkoxybenzene + Paraformaldehyde Reaction Friedel-Crafts Cyclization (Lewis Acid, Solvent as Template) Monomer->Reaction CrudePillararene Crude Per-alkylated Pillar[n]arene Reaction->CrudePillararene Purification Recrystallization CrudePillararene->Purification PurePillararene Pure Per-alkylated Pillar[n]arene Purification->PurePillararene Demethylation Demethylation (e.g., BBr3) (for water solubility) PurePillararene->Demethylation HydroxylatedPillararene Per-hydroxylated Pillar[n]arene Demethylation->HydroxylatedPillararene Functionalization Further Functionalization (e.g., Click Chemistry, Esterification) HydroxylatedPillararene->Functionalization FunctionalizedPillararene Task-Specific Pillar[n]arene Functionalization->FunctionalizedPillararene

Caption: Workflow of pillararene synthesis and subsequent functionalization.

Part 2: The Driving Forces of Self-Assembly

The self-assembly of pillararenes into higher-order structures is a thermodynamically driven process governed by a delicate balance of multiple non-covalent interactions.[2] The synergy between these forces dictates the morphology and stability of the resulting supramolecular assemblies.

Host-Guest Interactions: The Primary Recognition Motif

The electron-rich cavity of pillararenes makes them excellent hosts for a variety of guest molecules.[3] This host-guest complexation is often the initial and most critical step in the self-assembly process.

  • Cation–π Interactions: The electron-donating hydroquinone units create a negatively charged electrostatic potential within the cavity, leading to strong binding of cationic guests, such as quaternary ammonium and viologen derivatives.[2]

  • CH–π Interactions: The interaction between the C-H bonds of a guest molecule and the π-electron clouds of the pillararene's aromatic rings is a significant contributor to binding, especially for neutral guests.[12]

  • π–π Stacking: Aromatic guest molecules can engage in π–π stacking interactions with the aromatic panels of the pillararene host.[2][13] These interactions can be either face-to-face or offset and are crucial for the recognition of flat, aromatic guests.[13]

  • Hydrophobic Effect: In aqueous media, the hydrophobic effect is a dominant driving force.[14][15] The pillararene cavity provides a nonpolar environment, leading to the encapsulation of hydrophobic guest molecules to minimize their contact with water.[15][16] This is particularly important for the self-assembly of amphiphilic pillararene derivatives into micelles and vesicles.[14]

Inter-Pillararene Interactions: Building Higher-Order Structures

Once host-guest complexes are formed, or with amphiphilic pillararenes alone, further assembly is driven by interactions between the pillararene units themselves.

  • π–π Stacking: The flat aromatic surfaces of the pillararene macrocycles can stack on top of each other, leading to the formation of one-dimensional columnar structures or layered assemblies.[9]

  • Van der Waals Forces: For pillararenes functionalized with alkyl chains, van der Waals interactions between these chains play a crucial role in the packing and stability of the assembled nanostructures.[17]

  • Hydrogen Bonding: When pillararenes are functionalized with groups capable of hydrogen bonding (e.g., hydroxyl, amide, or carboxylic acid groups), these interactions can direct the assembly into specific architectures like nanotubes or sheets.[17]

G cluster_forces Driving Forces Pillararene Pillararene (Host) Complex Host-Guest Complex Pillararene->Complex encapsulates Guest Guest Molecule Guest->Complex Assembly Supramolecular Assembly Complex->Assembly CationPi Cation-π CationPi->Complex CHPi CH-π CHPi->Complex PiPi_HG π-π Stacking (Host-Guest) PiPi_HG->Complex Hydrophobic Hydrophobic Effect Hydrophobic->Complex PiPi_PP π-π Stacking (Inter-Pillararene) PiPi_PP->Assembly VDW Van der Waals VDW->Assembly HBond Hydrogen Bonding HBond->Assembly

Caption: Key non-covalent interactions driving pillararene self-assembly.

Part 3: Characterization of Self-Assembled Systems

A multi-technique approach is essential to fully characterize the structure, size, and dynamics of pillararene assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying host-guest interactions in solution.[18]

  • Chemical Shift Changes: Upon complexation, the protons of the guest molecule inside the pillararene cavity experience a significant upfield shift due to the shielding effect of the aromatic rings. Protons on the pillararene itself also show characteristic shifts.

  • 2D NMR (NOESY/ROESY): These techniques can confirm the spatial proximity of host and guest protons, providing definitive evidence of inclusion complex formation.

  • Diffusion-Ordered Spectroscopy (DOSY): DOSY allows for the determination of diffusion coefficients.[19] In a host-guest system, the host and guest will diffuse together as a single, larger entity, thus exhibiting the same diffusion coefficient. This is also useful for observing the formation of larger aggregates.[19]

Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic size distribution of particles in a solution, making it ideal for characterizing the formation and size of self-assembled nanostructures like micelles and vesicles.[20][21][22] It provides information on the average particle size and polydispersity of the sample.[21]

Electron Microscopy (TEM/SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to directly visualize the morphology of self-assembled nanostructures.[23][24][25] These techniques provide crucial information on the shape and dimensions of aggregates, confirming the presence of spheres, vesicles, tubes, or other complex structures.[26]

Part 4: Application in Drug Development: Stimuli-Responsive Systems

A particularly exciting application of pillararene self-assembly is in the development of stimuli-responsive drug delivery systems.[4][5][8] The non-covalent nature of the assemblies allows them to be disassembled by external triggers, leading to the controlled release of an encapsulated drug.[8][17]

Principle of Stimuli-Responsive Drug Release

The core principle involves creating a stable self-assembled nanocarrier (e.g., a vesicle) that encapsulates a drug molecule.[8] This carrier is designed to be stable under normal physiological conditions but to disassemble in response to a specific stimulus present at the target site (e.g., a tumor).[27]

Common Stimuli:

  • pH: Tumor microenvironments are often slightly acidic. Pillararenes can be functionalized with pH-sensitive groups (e.g., carboxylic acids) that change their protonation state and charge at lower pH, leading to electrostatic repulsion and disassembly of the nanocarrier.[14]

  • Redox: The concentration of reducing agents like glutathione (GSH) is significantly higher inside cells than outside. By incorporating disulfide bonds into the system, the high GSH concentration can cleave these bonds, triggering disassembly and intracellular drug release.

  • Light: Azobenzene or other photo-responsive moieties can be incorporated into the guest or host.[28] Upon irradiation with light of a specific wavelength, these groups undergo a conformational change (e.g., trans-to-cis isomerization), which can disrupt the host-guest interaction and lead to disassembly.[28][29]

  • Enzymes: Enzyme-cleavable linkers can be used to create systems that release their cargo only in the presence of specific enzymes that are overexpressed in diseased tissues.

Data Presentation: Host-Guest Binding Affinities

The stability of the host-guest complex is a critical parameter in designing self-assembled systems. The association constant (Kₐ) provides a quantitative measure of this stability.

Pillararene HostGuest MoleculeSolventAssociation Constant (Kₐ) [M⁻¹]Primary Driving Forces
Per-hydroxylated Pillar[3]areneParaquat derivative (G2)WaterHigh (specific value not stated)Electrostatic, Hydrophobic, π-π Stacking[29]
Pillar[3]arene derivative (2)trans-Azobenzene derivative (trans-3)Chloroform/Methanol(2.64 ± 0.29) x 10²Host-Guest Inclusion[28]
Water-soluble Pillar[8]arene (WP5)Choline derivativesWaterVaries with alkyl chain lengthHydrophobic Interactions, Cation-π[15]

This table is a representative summary. Kₐ values are highly dependent on the specific structures of the host and guest, as well as the solvent and temperature.

G cluster_system Drug Delivery System Vesicle Self-Assembled Pillararene Vesicle (Drug Encapsulated) Stimulus External Stimulus (e.g., Low pH, High GSH, Light) Vesicle->Stimulus exposed to Disassembly Vesicle Disassembly Stimulus->Disassembly triggers Release Drug Release at Target Site Disassembly->Release leads to

Caption: Logical flow of stimuli-responsive drug release from a pillararene-based system.

Conclusion

The self-assembly of pillararenes is a rich and dynamic field, driven by a sophisticated interplay of non-covalent forces. A thorough understanding of these fundamental principles, from the thermodynamics of their synthesis to the subtleties of their host-guest interactions, is paramount for the rational design of functional supramolecular systems. The ability to control their assembly and disassembly through external stimuli positions pillararenes as exceptionally promising platforms for advanced applications, particularly in the realm of targeted drug delivery and smart materials. As research continues to uncover new functionalization strategies and assembly behaviors, the role of pillararenes as a cornerstone of modern supramolecular science is set to expand even further.

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Method

Application Notes & Protocols: Leveraging Dimethoxypillararene in Fluorescence Spectroscopy for Advanced Sensing

Introduction: The Power of Supramolecular Chemistry in Sensing In the realm of chemical and biological sensing, the quest for higher sensitivity, selectivity, and real-time analysis is perpetual.[1][2] Fluorescence spect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Supramolecular Chemistry in Sensing

In the realm of chemical and biological sensing, the quest for higher sensitivity, selectivity, and real-time analysis is perpetual.[1][2] Fluorescence spectroscopy, renowned for its intrinsic sensitivity and non-invasive nature, stands as a powerful analytical tool.[3] When coupled with the principles of supramolecular chemistry, particularly host-guest interactions, we unlock the potential to design highly specific and responsive sensing platforms.[4][5] Pillar[n]arenes, a relatively new class of macrocyclic hosts discovered in 2008, have rapidly emerged as versatile building blocks for constructing such advanced sensors.[6][7] Their unique pillar-shaped architecture, electron-rich cavity, and ease of functionalization make them exceptional candidates for molecular recognition.[6][8]

This guide focuses specifically on 1,4-dimethoxypillar[4]arene (DMP[4]), a readily synthesized and highly versatile member of the pillararene family.[9][10] We will explore its application in fluorescence spectroscopy for the detection of a wide range of analytes, from small organic molecules and metal ions to complex biomolecules.[6][7] These application notes and protocols are designed for researchers, scientists, and drug development professionals seeking to harness the power of dimethoxypillararene-based fluorescent sensing.

Fundamental Principles: The Synergy of Dimethoxypillararene and Fluorescence

The sensing capability of dimethoxypillararene-based systems stems from the precise interplay between host-guest chemistry and fluorescence signaling mechanisms.

Host-Guest Chemistry of Dimethoxypillararene

Dimethoxypillar[4]arene possesses a hydrophobic and electron-rich cavity that can encapsulate guest molecules of complementary size, shape, and chemical properties.[4][5][6] This interaction, driven by non-covalent forces such as hydrophobic interactions, π-π stacking, and C-H-π interactions, is highly specific.[5] The formation of a host-guest inclusion complex alters the chemical and physical properties of both the host and the guest, a phenomenon that can be harnessed for sensing.[11]

Fluorescence Signaling Mechanisms

The binding of an analyte (guest) to the dimethoxypillararene (host) can modulate the fluorescence signal through several well-established mechanisms:

  • Aggregation-Induced Emission (AIE): Many organic fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished in the aggregated state. AIEgens, in contrast, are non-emissive in dilute solutions but become highly fluorescent upon aggregation.[1] The host-guest interaction with dimethoxypillararene can induce the aggregation of AIE-active molecules, leading to a "turn-on" fluorescence response.[1][10][12] This restriction of intramolecular rotation (RIR) within the host-guest complex is a key driver of the AIE effect.[13]

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the host molecule is typically composed of a fluorophore and a receptor unit connected by a short spacer. In the absence of the analyte, electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of the analyte to the receptor, the electron transfer process is inhibited, resulting in a "turn-on" fluorescence signal.

  • Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer mechanism between a donor fluorophore and an acceptor chromophore. The formation of a host-guest complex can bring the donor and acceptor into close proximity, enabling efficient FRET and a corresponding change in the fluorescence emission spectrum.

  • Indicator Displacement Assay (IDA): In this competitive binding approach, a fluorescent indicator is initially bound to the dimethoxypillararene host, resulting in a specific fluorescence signal.[3] When an analyte with a higher binding affinity is introduced, it displaces the indicator, leading to a measurable change in fluorescence.[3]

Designing Dimethoxypillararene-Based Fluorescent Sensors

The versatility of dimethoxypillararene allows for the design of a wide array of fluorescent sensors tailored for specific analytes. The ease of its functionalization is a key advantage in creating these novel chemosensors.[6]

General Design Strategy

The core principle involves covalently linking a fluorophore to the dimethoxypillararene macrocycle or utilizing a fluorescent guest molecule that interacts with the host. The choice of the fluorophore and the linking strategy will dictate the signaling mechanism and the sensor's performance.

Diagram: General Workflow for Sensor Design and Application

G cluster_0 Sensor Design & Synthesis cluster_1 Sensing Protocol Design Conceptual Design (Analyte, Mechanism) Synthesis Synthesis of DMP[5] Derivative Design->Synthesis Characterization Spectroscopic Characterization Synthesis->Characterization Preparation Sample & Sensor Preparation Characterization->Preparation Validated Sensor Measurement Fluorescence Measurement Preparation->Measurement Analysis Data Analysis (LOD, Selectivity) Measurement->Analysis

Caption: A streamlined workflow for the development and application of dimethoxypillararene-based fluorescent sensors.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a functionalized dimethoxypillararene and its application in a fluorescence-based sensing experiment.

Protocol 1: Synthesis of a Mono-functionalized Dimethoxypillar[4]arene

This protocol describes the synthesis of a mono-alkyne functionalized dimethoxypillar[4]arene, a versatile intermediate for attaching various fluorophores via "click" chemistry.

Materials:

  • 1,4-Dimethoxybenzene

  • Paraformaldehyde

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Hexane

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of Per-hydroxylated Pillar[4]arene:

    • In a fume hood, dissolve 1,4-dimethoxybenzene and paraformaldehyde in 1,2-dichloroethane.

    • Cool the solution in an ice bath and slowly add a catalytic amount of BF₃·OEt₂.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Quench the reaction by adding methanol.

    • Collect the precipitate by filtration, wash with methanol, and dry to obtain per-methoxylated pillar[4]arene.

    • To a solution of the per-methoxylated pillar[4]arene in dry DCM, add BBr₃ dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with methanol and collect the per-hydroxylated pillar[4]arene precipitate.

  • Mono-propargylation of Per-hydroxylated Pillar[4]arene:

    • Suspend the per-hydroxylated pillar[4]arene and K₂CO₃ in acetone.

    • Add propargyl bromide dropwise and reflux the mixture for 24 hours.

    • After cooling, filter the mixture and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the mono-propargylated dimethoxypillar[4]arene.

Characterization: The successful synthesis should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: "Click" Chemistry for Fluorophore Attachment

This protocol details the attachment of an azide-containing fluorophore (e.g., Dansyl azide) to the mono-alkyne functionalized dimethoxypillar[4]arene.

Materials:

  • Mono-alkyne functionalized dimethoxypillar[4]arene

  • Dansyl azide (or other azide-functionalized fluorophore)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve the mono-alkyne functionalized dimethoxypillar[4]arene and Dansyl azide in DMF.

  • Add an aqueous solution of CuSO₄·5H₂O and a freshly prepared aqueous solution of sodium ascorbate.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Purify the product by column chromatography to obtain the fluorescently labeled dimethoxypillar[4]arene.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and fluorescence spectroscopy.

Protocol 3: Fluorescence Titration for Analyte Sensing

This protocol outlines the procedure for evaluating the sensing performance of the fluorescently labeled dimethoxypillar[4]arene towards a target analyte.

Instrumentation:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • High-precision micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent dimethoxypillar[4]arene host in a suitable solvent (e.g., acetonitrile, DMSO/water mixture).

    • Prepare a stock solution of the target analyte in the same solvent.

  • Fluorescence Titration:

    • Place a fixed volume of the host solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum.

    • Incrementally add small aliquots of the analyte stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau or no significant change is observed.

  • Data Analysis:

    • Plot the change in fluorescence intensity (F/F₀) at the emission maximum against the analyte concentration.[11]

    • Determine the association constant (Kₐ) by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 host-guest binding isotherm).

    • Calculate the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope of the linear range).[4][5]

Diagram: Host-Guest Binding and Fluorescence Response

G cluster_0 Before Binding cluster_1 After Binding cluster_2 Fluorescence Signal Host Host (Fluorophore) Analyte Analyte Complex Host-Guest Complex Host->Complex Analyte->Complex Binding Signal_On High Fluorescence Complex->Signal_On Signal 'Turn-On' Signal_Off Low Fluorescence

Caption: Schematic of host-guest complexation leading to a "turn-on" fluorescence response.

Data Interpretation and Performance Evaluation

A robust evaluation of a new sensor's performance is critical for its validation and application.

Key Performance Metrics
MetricDescriptionTypical Evaluation Method
Sensitivity The change in fluorescence intensity per unit change in analyte concentration.The slope of the calibration curve in the linear range.
Selectivity The ability of the sensor to respond to the target analyte in the presence of other potentially interfering species.Fluorescence titration with various structurally similar or co-existing compounds.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Calculation based on the standard deviation of the blank and the slope of the calibration curve (3σ/slope).[4][5]
Association Constant (Kₐ) A measure of the binding affinity between the host and the guest.Non-linear fitting of the fluorescence titration data.
Response Time The time required for the sensor to reach a stable signal after the addition of the analyte.Time-course fluorescence measurements.

Applications in Research and Drug Development

Dimethoxypillararene-based fluorescent sensors offer significant potential across various scientific disciplines.

  • Environmental Monitoring: Detection of pollutants such as heavy metal ions, pesticides, and nitroaromatic compounds.[4][5]

  • Biomedical Diagnostics: Sensing of biomarkers, amino acids, and other biologically relevant molecules.[6]

  • Drug Development: High-throughput screening of drug candidates and studying drug-receptor interactions.

  • Cellular Imaging: With appropriate modifications for water solubility and cell permeability, these sensors can be used for intracellular imaging of specific analytes.[14]

Conclusion and Future Perspectives

The unique structural and chemical properties of dimethoxypillararene make it an exceptional platform for the development of advanced fluorescent sensors. The ease of synthesis and functionalization, coupled with the diverse range of available fluorescence signaling mechanisms, provides a versatile toolkit for creating highly sensitive and selective analytical tools.[6][9] Future research will likely focus on the development of water-soluble and biocompatible dimethoxypillararene derivatives for in vivo applications, as well as the integration of these sensors into portable and array-based detection systems for real-time, on-site analysis.[15][16] The continued exploration of novel fluorophores and sensing mechanisms will undoubtedly expand the scope and impact of dimethoxypillararene-based fluorescence spectroscopy in science and technology.

References

  • Ogoshi, T., Kanai, S., Fujinami, S., Yamagishi, T., & Nakamoto, Y. (2008). para-Bridged Symmetrical Pillar-Shaped Macrocycles: A New Class of Host Molecules. Journal of the American Chemical Society, 130(15), 5022–5023. [Link]

  • Cragg, P. J. (2015). Pillar[n]arene-based chemical sensors. Science Letters, 4, 72. [Link]

  • Bo-Ting, Liu, et al. (2023). Decasubstituted Pillar[4]arene Derivatives Containing L-Tryptophan and L-Phenylalanine Residues: Non-Covalent Binding and Release of Fluorescein from Nanoparticles. National Institutes of Health. [Link]

  • MacLeod, M. J. (2016). fluorescence-based studies of the host properties of substituted pillar[4]arenes. IslandScholar. [Link]

  • Li, X., Jin, Y., Zhu, N., Yin, J., & Jin, L. Y. (2024). Recent Developments of Fluorescence Sensors Constructed from Pillar[n]arene-Based Supramolecular Architectures Containing Metal Coordination Sites. Sensors, 24(5), 1530. [Link]

  • Zhang, Z., Zhang, H., & Wang, L. (2020). Pillararene-based fluorescent chemosensors: recent advances and perspectives. Organic Chemistry Frontiers, 7(10), 1237-1254. [Link]

  • Shao, L., et al. (2017). Pillararene for fluorescence detection of n-alkane vapours. RSC Publishing. [Link]

  • Li, X., et al. (2024). Recent Developments of Fluorescence Sensors Constructed from Pillar[n]arene-Based Supramolecular Architectures Containing Metal Coordination Sites. ResearchGate. [Link]

  • Nagel, T., & Urich, A. (2012). The Art of Fluorescence Imaging with Chemical Sensors: The Next Decade 2012–2022. In Springer Series on Chemical Sensors and Biosensors (Vol. 11, pp. 1-43). Springer. [Link]

  • Cragg, P. J. (2015). Pillar[n]arene-based chemical sensors. ResearchGate. [Link]

  • Li, X., Jin, Y., Zhu, N., Yin, J., & Jin, L. Y. (2024). Recent Developments of Fluorescence Sensors Constructed from Pillar[n]arene-Based Supramolecular Architectures Containing Metal Coordination Sites. MDPI. [Link]

  • Wang, Y., et al. (2024). Calixarene-Based Supramolecular Sensor Array for Pesticide Discrimination. MDPI. [Link]

  • Hu, D., et al. (2023). Dimeric Pillar[4]arene as a Novel Fluorescent Host for Controllable Fabrication of Supramolecular Assemblies and Their Photocatalytic Applications. PubMed Central. [Link]

  • Tanc, M., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. MDPI. [Link]

  • Crooks, R. M., & Ricco, A. J. (1998). New Organic Materials Suitable for Use in Chemical Sensor Arrays. Accounts of Chemical Research, 31(5), 219–227. [Link]

  • Huang, F., et al. (2012). Pillar[7]arene-Based Photoresponsive Host−Guest Complexation. Organic Letters, 14(10), 2588–2591. [Link]

  • Shishkanova, T. V., & Volf, R. (2022). Applications of macrocyclic compounds for electrochemical sensors to improve selectivity and sensitivity. RSC Advances, 12(48), 31055-31070. [Link]

  • Hu, D., et al. (2023). Pillar[4]arene Derivatives Embedded with Aggregation‐Induced Emission Luminogens and Their Fluorescence Regulation. ResearchGate. [Link]

  • Sharma, S., et al. (2024). Diatoms: harnessing nature's microscopic marvels for biosensing and multifaceted applications. PMC. [Link]

  • Chen, Y., et al. (2014). Host–guest complexation induced emission: a pillar[7]arene-based complex with intense fluorescence in dilute solution. Chemical Communications, 50(1), 93-95. [Link]

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Application

Harnessing Dimethoxypillararene for Advanced Drug Delivery: Application Notes and Protocols

Harnessing Dimethoxypillar[1]arene for Advanced Drug Delivery: Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The advent of supr...

Author: BenchChem Technical Support Team. Date: February 2026

Harnessing Dimethoxypillar[1]arene for Advanced Drug Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The advent of supramolecular chemistry has opened new frontiers in drug delivery, offering innovative solutions to challenges such as poor drug solubility, lack of specificity, and systemic toxicity. Among the various macrocyclic hosts, pillar[n]arenes, first introduced in 2008, have rapidly emerged as versatile building blocks for constructing sophisticated drug delivery systems (DDS).[1][2] This guide focuses on a particularly promising member of this family, dimethoxypillar[3]arene (DMP[3]A), renowned for its straightforward synthesis, high yield, and unique host-guest recognition properties.[3]

This document provides an in-depth exploration of the applications of DMP[3]A in drug delivery, moving beyond a mere listing of facts to explain the underlying principles and experimental rationale. We will delve into the design, synthesis, and characterization of DMP[3]A-based nanocarriers, with a special emphasis on stimuli-responsive systems that enable targeted and controlled drug release.

The Power of Pillararenes in Drug Delivery

Pillararenes are a class of macrocyclic compounds with a unique pillar-shaped architecture. Their rigid, electron-rich cavity allows them to encapsulate a wide variety of guest molecules, including drugs, through non-covalent interactions.[1] This host-guest chemistry is the cornerstone of their application in drug delivery.

Why Dimethoxypillar[3]arene?

  • Ease of Synthesis: DMP[3]A can be synthesized in high yields through a simple one-pot reaction, making it an accessible and cost-effective starting material.[3]

  • Tunable Properties: The periphery of the DMP[3]A macrocycle can be readily functionalized with various chemical groups. This allows for the fine-tuning of its properties, such as water solubility, biocompatibility, and targeting capabilities.[4][5]

  • Stimuli-Responsiveness: DMP[3]A-based systems can be engineered to respond to specific internal or external stimuli, such as pH, redox potential, light, or specific enzymes.[5][6] This "smart" behavior is crucial for achieving on-demand drug release at the site of action, minimizing off-target effects.

Designing Stimuli-Responsive Drug Delivery Systems with DMP[1]A

The tumor microenvironment exhibits distinct characteristics compared to healthy tissues, including lower pH, higher concentrations of certain enzymes, and a reductive environment. These pathological signatures can be exploited as triggers for drug release from stimuli-responsive nanocarriers.

pH-Responsive Systems: Targeting the Acidic Tumor Microenvironment

Many DMP[3]A-based DDS are designed to be stable at physiological pH (7.4) but disassemble and release their cargo in the acidic environment of tumors (pH ~6.5) or endosomes/lysosomes (pH 4.5-5.5).[7][8] This is often achieved by incorporating pH-sensitive linkers or by leveraging the pH-dependent protonation/deprotonation of functional groups on the pillararene or the drug molecule itself.[7][9]

Conceptual Workflow for a pH-Responsive DMP[3]A System:

cluster_0 Physiological pH (7.4) cluster_1 Tumor Microenvironment (Acidic pH) A DMP[5]A-Drug Conjugate (Stable Nanoparticle) B Protonation of pH-Sensitive Linker A->B Lower pH C Disassembly of Nanoparticle B->C D Drug Release C->D

Caption: pH-responsive drug release mechanism.

Redox-Responsive Systems: Exploiting the Tumor's Reductive State

The intracellular environment of cancer cells has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space. This differential can be harnessed to trigger drug release. Redox-responsive DMP[3]A systems often incorporate disulfide bonds, which are stable in the bloodstream but are cleaved in the presence of high GSH levels within tumor cells, leading to the disassembly of the nanocarrier and subsequent drug release.

Logical Flow of a Redox-Responsive DMP[3]A Carrier:

A DMP[5]A Nanoparticle with Disulfide Linkers B Internalization into Cancer Cell A->B Endocytosis C High Intracellular GSH Concentration B->C D Cleavage of Disulfide Bonds C->D E Nanoparticle Disassembly D->E F Drug Release E->F

Caption: Redox-responsive drug release pathway.

Application Note: Doxorubicin Delivery Using a pH-Responsive DMP[1]A-Based System

This section details a practical application of DMP[3]A in delivering the widely used anticancer drug, doxorubicin (DOX).

Principle:

A water-soluble, cationic pillar[3]arene can be complexed with an anionic surfactant like sodium dodecyl sulfonate (SDS) to form supramolecular vesicles in an aqueous solution.[7] These vesicles can efficiently encapsulate DOX at neutral pH.[7] Upon reaching the acidic tumor microenvironment, the vesicles are designed to disassemble, triggering the release of the encapsulated DOX.[7][8] This targeted delivery enhances the therapeutic efficacy of DOX while minimizing its systemic toxicity.[10][11]

Quantitative Data Summary:
ParameterValueReference
Drug Loading Capacity (DLC) Varies, can exceed 10%[12]
Encapsulation Efficiency (EE) High, often >80%[2][11]
Particle Size Typically 50-200 nm[2]
In Vitro Drug Release at pH 7.4 (24h) < 10%[2]
In Vitro Drug Release at pH 5.0 (24h) > 70%[2]

Note: The exact values for DLC and EE depend on various factors, including the specific drug, the functionalization of the pillararene, and the preparation method.[13]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of a DMP[3]A-based drug delivery system.

Protocol 1: Synthesis of a Water-Soluble Carboxylated Pillar[1]arene (WP[1]A)

Rationale: Carboxylation of the pillararene rim imparts water solubility, a crucial prerequisite for biomedical applications.[14]

Materials:

  • Dimethoxypillar[3]arene (DMP[3]A)

  • Bromoacetic acid

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve DMP[3]A in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add NaH portion-wise to the solution at 0°C and stir for 30 minutes.

  • Add a solution of bromoacetic acid in DMF dropwise and allow the reaction to warm to room temperature. Stir for 24 hours.

  • Quench the reaction by slowly adding water.

  • Acidify the solution with HCl to precipitate the crude product.

  • Filter the precipitate and wash with water and diethyl ether.

  • Dissolve the crude product in an aqueous NaOH solution and then re-precipitate by adding HCl.

  • Filter, wash with water, and dry under vacuum to obtain the carboxylated pillar[3]arene.

Self-Validation:

  • ¹H NMR Spectroscopy: Confirm the presence of methylene protons from the acetate groups.

  • FT-IR Spectroscopy: Observe the characteristic C=O stretching vibration of the carboxylic acid groups.

  • Mass Spectrometry: Verify the molecular weight of the final product.

Protocol 2: Preparation of Drug-Loaded WP[1]A Nanoparticles

Rationale: The self-assembly of amphiphilic pillararenes or their complexes in an aqueous solution leads to the formation of nanoparticles capable of encapsulating hydrophobic drugs.[15]

Materials:

  • Carboxylated pillar[3]arene (WP[3]A)

  • Drug of interest (e.g., Doxorubicin)

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Dissolve WP[3]A in PBS (pH 7.4).

  • Dissolve the drug in a suitable solvent (e.g., DMSO) and add it dropwise to the WP[3]A solution while stirring.

  • Continue stirring for 24 hours at room temperature to allow for efficient drug loading.

  • Dialyze the solution against PBS (pH 7.4) for 48 hours to remove the free, unloaded drug.

  • Collect the solution containing the drug-loaded nanoparticles.

Self-Validation:

  • Dynamic Light Scattering (DLS): Determine the average particle size and polydispersity index (PDI) of the nanoparticles.

  • Transmission Electron Microscopy (TEM): Visualize the morphology and size of the nanoparticles.

  • UV-Vis Spectroscopy or HPLC: Quantify the amount of encapsulated drug to determine the drug loading content and encapsulation efficiency.

Protocol 3: In Vitro Drug Release Study

Rationale: This protocol simulates the drug release profile under physiological and tumor-mimicking conditions.

Materials:

  • Drug-loaded WP[3]A nanoparticles

  • PBS at different pH values (e.g., 7.4 and 5.0)

  • Dialysis bags

  • Shaking incubator

Procedure:

  • Place a known amount of the drug-loaded nanoparticle solution into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of PBS (pH 7.4 or 5.0) in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh PBS.

  • Analyze the drug concentration in the collected samples using UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative drug release percentage over time.

Self-Validation:

  • Release Profile: Expect to see a significantly higher and faster drug release at the lower pH, demonstrating the pH-responsive nature of the delivery system.

  • Controls: Perform the same experiment with the free drug to compare its diffusion rate with the release from the nanoparticles.

Concluding Remarks and Future Outlook

Dimethoxypillararene-based systems represent a powerful and versatile platform for the development of advanced drug delivery vehicles. Their ease of synthesis and functionalization, coupled with their inherent ability to form host-guest complexes and respond to specific stimuli, makes them highly attractive for targeted cancer therapy and other biomedical applications.[1][4] Future research will likely focus on the development of multi-stimuli responsive systems, the incorporation of imaging agents for theranostic applications, and in vivo studies to validate the efficacy and safety of these promising nanocarriers.[10][16]

References

  • Suger-coated pillararenes for drug delivery applications. E3S Web of Conferences. Available from: [Link]

  • In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. PubMed. Available from: [Link]

  • Fabrication of a Targeted Drug Delivery System from a Pillar[3]arene‐Based Supramolecular Diblock Copolymeric Amphiphile for Effective Cancer Therapy. Semantic Scholar. Available from: [Link]

  • Pillararene‐Based Supramolecular Vesicles for Stimuli‐Responsive Drug Delivery. ResearchGate. Available from: [Link]

  • A dimethoxypillar[3]arene/azastilbene host–guest recognition motif and its applications in the fabrication of polypseudorotaxanes. Organic & Biomolecular Chemistry. Available from: [Link]

  • Pillararenes as Promising Carriers for Drug Delivery. PubMed. Available from: [Link]

  • Stimuli-responsive mesoporous nanomatrices for drug delivery. YouTube. Available from: [Link]

  • A pH-Responsive Supramolecular Drug Delivery System Constructed by Cationic Pillar[3]arene for Enhancing Antitumor Activity. R Discovery. Available from: [Link]

  • Towards Universal Stimuli-Responsive Drug Delivery Systems: Pillar[3]arenes Synthesis and Self-Assembly into Nanocontainers with Tetrazole Polymers. Semantic Scholar. Available from: [Link]

  • High Drug Loading Pillar[3]Arene‐Based Nanodrug Delivery System Enhances Anticancer Efficacy and Reduces Toxicity. ResearchGate. Available from: [Link]

  • Pillararenes as Promising Carriers for Drug Delivery. MDPI. Available from: [Link]

  • Towards Universal Stimuli-Responsive Drug Delivery Systems: Pillar[3]arenes Synthesis and Self-Assembly into Nanocontainers with Tetrazole Polymers. MDPI. Available from: [Link]

  • Research progress on calixarene/pillararene-based controlled drug release systems. PMC. Available from: [Link]

  • Research progress on calixarene/pillararene-based controlled drug release systems. Europe PMC. Available from: [Link]

  • Towards Universal Stimuli-Responsive Drug Delivery Systems: Pillar[3]arenes Synthesis and Self-Assembly into Nanocontainers with Tetrazole Polymers. National Institutes of Health. Available from: [Link]

  • Pillar[3]arene based supramolecular prodrug micelles with pH induced aggregate behavior for intracellular drug delivery. Chemical Communications. Available from: [Link]

  • Development of High-Drug-Loading Nanoparticles. PubMed. Available from: [Link]

  • Drug Loading into and In Vitro Release from Nanosized Drug Delivery Systems. ResearchGate. Available from: [Link]

  • Host-Guest Complexes of Carboxylated Pillar[n]arenes With Drugs. ResearchGate. Available from: [Link]

  • W4L19_Host Guest Complexation in Calixarenes. YouTube. Available from: [Link]

  • Development of High‐Drug‐Loading Nanoparticles. UQ eSpace. Available from: [Link]

  • Host-Guest Complexes of Carboxylated Pillar[n]arenes With Drugs. PubMed. Available from: [Link]

  • Drug-Loaded Silver Nanoparticles—A Tool for Delivery of a Mebeverine Precursor in Inflammatory Bowel Diseases Treatment. MDPI. Available from: [Link]

  • Drug-loaded nanoparticles : preparation methods and drug targeting issues. Semantic Scholar. Available from: [Link]

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Method

Application of dimethoxypillararene in molecular recognition

Application Note: Dimethoxypillar[5]arene in Molecular Recognition Executive Summary Dimethoxypillar[5]arene (DMP[5]) represents a paradigm shift in macrocyclic host-guest chemistry.[1] Unlike the basket-shaped calixaren...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dimethoxypillar[5]arene in Molecular Recognition

Executive Summary

Dimethoxypillar[5]arene (DMP[5]) represents a paradigm shift in macrocyclic host-guest chemistry.[1] Unlike the basket-shaped calixarenes, DMP[5] possesses a rigid, symmetrical columnar architecture with an electron-rich cavity (approx.[1] 4.7 Å diameter).[1][2] This unique geometry facilitates highly selective molecular recognition of electron-deficient neutral species and n-alkyl derivatives through C–H···π interactions.[1][3] This guide provides authoritative protocols for the synthesis of DMP[5], determination of binding constants via NMR titration, and the fabrication of solid-state sensors for isomer separation.

Structural & Mechanistic Basis

The functionality of DMP[5] is governed by two critical structural factors:

  • Electron-Rich Cavity: The 1,4-dimethoxybenzene units create a high electron density interior, making the host an ideal receptor for electron-poor guests (e.g., dinitriles, dihaloalkanes) and cationic species.[1]

  • Rigid Pillar Architecture: The methylene bridges at the para-positions lock the molecule into a cylindrical conformation, unlike the flexible meta-bridged calixarenes. This rigidity imposes strict steric cutoffs, enabling the discrimination of linear guests (e.g., n-hexane) from branched isomers.[1]

Mechanism of Recognition (DOT Visualization)

MolecularRecognition cluster_0 Thermodynamic Equilibrium Host DMP[5] Host (Electron Rich) Complex Host-Guest Complex [DMP5 ⊃ Guest] Host->Complex + Guest (k_on) CH_Pi C-H···π Interactions Host->CH_Pi Steric Size-Fit Matching (4.7 Å Cavity) Host->Steric Guest Guest Molecule (Electron Poor / Linear) Guest->Complex Guest->CH_Pi Guest->Steric Complex->Host Dissociation (k_off) CH_Pi->Complex Stabilization Steric->Complex Selectivity Filter

Figure 1: Mechanistic pathway of DMP[5] molecular recognition.[1] The binding is driven thermodynamically by C-H···π interactions and sterically filtered by the rigid cavity dimensions.

Experimental Protocols

Protocol A: High-Yield Synthesis of 1,4-Dimethoxypillar[5]arene

Objective: Synthesize thermodynamic DMP[5] product while minimizing linear oligomer formation.

Materials:

  • 1,4-Dimethoxybenzene (1.4 g, 10 mmol)[1]

  • Paraformaldehyde (0.3 g, 10 mmol)[1]

  • Boron trifluoride diethyl etherate (BF₃[1][4][5]·OEt₂, Catalyst)

  • 1,2-Dichloroethane (DCE, Solvent)[1]

  • Methanol (for precipitation)[1]

Step-by-Step Methodology:

  • Solvation: Dissolve 1,4-dimethoxybenzene (10 mmol) in 1,2-dichloroethane (20 mL) in a round-bottom flask under N₂ atmosphere.

  • Addition: Add paraformaldehyde (10 mmol). The mixture will be a suspension.

  • Catalysis: Add BF₃·OEt₂ (10 mmol) dropwise. Critical: The solution will turn dark green/black, indicating the formation of the cationic intermediate.

  • Reaction: Stir at room temperature (25 °C) for exactly 15 minutes.

    • Expert Insight: Prolonged reaction times favor the thermodynamic product (Pillar[5]arene) over the kinetic linear oligomers, but excessive time (>1 hr) can lead to decomposition or larger ring formation (Pillar[6+]).[1]

  • Quenching: Pour the reaction mixture into methanol (100 mL). A white precipitate will form immediately.[1]

  • Purification: Filter the precipitate. Recrystallize from acetone/methanol (1:1) or purify via column chromatography (Silica gel; Hexane:DCM 1:2) to isolate DMP[5] as white crystals.[1]

Protocol B: Determination of Association Constants ( ) via NMR Titration

Objective: Quantify the binding affinity of DMP[5] toward a neutral guest (e.g., 1,4-dicyanobutane) in CDCl₃.[1]

Methodology:

  • Host Stock: Prepare a 2.0 mM stock solution of DMP[5] in CDCl₃ (600 µL).

  • Guest Stock: Prepare a 20.0 mM stock solution of the guest in CDCl₃.

  • Titration:

    • Transfer 500 µL of Host Stock to an NMR tube.

    • Record the initial ¹H NMR spectrum (

      
      ).
      
    • Sequentially add aliquots (e.g., 5 µL) of the Guest Stock.

    • After each addition, shake well and record the spectrum.

  • Data Analysis (Fast Exchange Regime):

    • Track the chemical shift change (

      
      ) of the host protons (typically the aromatic protons or the methoxy protons).
      
    • Plot

      
       vs. Guest Concentration 
      
      
      
      .
    • Fit the data to a 1:1 binding isotherm equation:

      
      [1]
      
    • Self-Validation: Ensure the binding stoichiometry is 1:1 using a Job’s Plot (Mole Fraction vs.

      
      ).
      

Key Applications & Data

Application 1: Isomer Separation (Nonporous Adaptive Crystals)

DMP[5] crystals can selectively adsorb specific alkane isomers from a vapor mixture.[1] This is known as "vapochromic" behavior or solid-state selectivity.[1]

  • Protocol: Expose activated (solvent-free) DMP[5] powder to a vapor mixture of n-hexane and cyclohexane.

  • Result: DMP[5] selectively captures n-hexane due to its linear shape fitting the cavity. Cyclohexane is excluded.[1][4][5][6][7]

  • Verification: Dissolve the crystals in CDCl₃ after exposure and analyze the guest ratio via ¹H NMR.

Quantitative Performance Data

The following table summarizes the binding constants (


) of DMP[5] with various guests in CDCl₃ at 298 K. Note the preference for neutral, linear, electron-deficient guests.
Guest Molecule

(M⁻¹)
Interaction TypeSelectivity Note
1,4-Dicyanobutane

C-H[1]···π / DipoleHigh affinity due to length match
1,4-Dibromobutane

C-H[1]···π / HalogenLinear fit
n-Hexane

C-H[1]···πSolvent inclusion (weak)
Cyclohexane < 10Steric exclusionToo bulky for cavity
Paraquat (2PF₆⁻)

Charge TransferElectron donor-acceptor

Table 1: Association constants for DMP[5] in CDCl₃.[1] Data synthesized from Ogoshi et al. and related literature.

Sensor Fabrication Workflow

The following diagram illustrates the workflow for creating a DMP[5]-based Quartz Crystal Microbalance (QCM) sensor for detecting organic vapors.

SensorWorkflow Step1 Substrate Prep (Gold-coated QCM Crystal) Step3 Spin Coating (2000 rpm, 30s) Step1->Step3 Step2 Solution Prep DMP[5] in CHCl3 (1 mg/mL) Step2->Step3 Step4 Activation (Vacuum Dry, 60°C) Step3->Step4 Film Formation Step5 Exposure (Target Vapor) Step4->Step5 Active Sensor Step6 Detection (Frequency Shift Δf) Step5->Step6 Mass Uptake

Figure 2: Protocol for fabricating a DMP[5] QCM vapor sensor.

References

  • Ogoshi, T., Kanai, S., Fujinami, S., Yamagishi, T. A., & Nakamoto, Y. (2008).[1][2] Para-bridged symmetrical pillar[5]arenes: their Lewis acid catalyzed synthesis and host–guest property. Journal of the American Chemical Society. Link[1]

  • Ogoshi, T., & Yamagishi, T. A. (2014).[1] Pillar[5]arenes: Synthesis, Structure, and Applications. Chemical Reviews. Link[1]

  • Strutt, N. L., Forgan, R. S., Spruell, J. M., Botros, Y. Y., & Stoddart, J. F. (2011).[1] Monofunctionalized Pillar[5]arene as a Host for Alkanediamines. Journal of the American Chemical Society. Link[1]

  • Xue, M., Yang, Y., Chi, X., Zhang, Z., & Huang, F. (2012).[1] Pillararenes, A New Class of Macrocycles for Supramolecular Chemistry. Accounts of Chemical Research. Link[1]

  • Ogoshi, T., Demachi, M., Kitajima, K., & Yamagishi, T. A. (2011).[1] Selective sorption of n-alkanes by pillar[5]arene-based nonporous adaptive crystals. Chemical Communications.[1] Link

Sources

Application

Construction of rotaxanes using dimethoxypillararene

Application Note: Precision Synthesis of [2]Rotaxanes Utilizing Dimethoxypillar[5]arene (DMP[5]A) Executive Summary This guide details the construction of mechanically interlocked molecules (MIMs), specifically [2]rotaxa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of [2]Rotaxanes Utilizing Dimethoxypillar[5]arene (DMP[5]A)

Executive Summary

This guide details the construction of mechanically interlocked molecules (MIMs), specifically [2]rotaxanes, utilizing 1,4-dimethoxypillar[5]arene (DMP[5]A) as the macrocyclic host. Unlike flexible crown ethers, DMP[5]A offers a rigid, electron-rich decagonal cavity (


4.7–5.5 Å) that exhibits high affinity for electron-deficient guests (e.g., viologens, pyridiniums, and cyanoalkanes).

This protocol focuses on the "Threading-followed-by-Stoppering" methodology via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), widely regarded as the most robust route for high-yield rotaxane isolation. We also introduce a Mechanochemical (Solvent-Free) variant for green chemistry applications.

Mechanistic Principles

The formation of a DMP[5]A rotaxane relies on a thermodynamic equilibrium preceding a kinetic trap.

  • Host-Guest Recognition: The electron-rich hydroquinone units of DMP[5]A interact with the electron-deficient guest (axle) via

    
     stacking and 
    
    
    
    interactions.
  • The Pseudorotaxane State: In solution, the host and guest exist in equilibrium. High association constants (

    
    ) are required to ensure a significant population of the threaded "pseudorotaxane" prior to the stoppering step.
    
  • Kinetic Trapping: Bulky groups ("stoppers") are covalently attached to the axle termini, mechanically locking the host onto the axle.

Workflow Visualization

The following diagram illustrates the critical transition from thermodynamic equilibrium to kinetic stability.

RotaxaneSynthesis Host DMP[5]A Host (Electron Rich) Pseudo Pseudorotaxane (Thermodynamic Equilibrium) Host->Pseudo Self-Assembly (CHCl3/MeCN) Guest Viologen Axle (Electron Poor) Guest->Pseudo Pseudo->Host Dissociation Rotaxane [2]Rotaxane (Kinetically Stable) Pseudo->Rotaxane CuAAC Click (Kinetic Trap) Stopper Azide Stopper (Bulky Group) Stopper->Rotaxane

Figure 1: The "Threading-followed-by-Stoppering" workflow. Note the reversibility of the pseudorotaxane stage compared to the irreversible click reaction.

Pre-Synthesis Considerations

Materials Checklist
ComponentChemical IdentityRoleCritical Attribute
Host 1,4-Dimethoxypillar[5]areneMacrocycleHigh purity (>98%) required.[1]
Axle 1,1'-Bis(propargyl)-4,4'-bipyridinium bis(PF

)
GuestTerminal alkynes for click chemistry.
Stopper Benzyl Azide or Adamantyl AzideCapMust be sterically larger than 5.5 Å.
Catalyst Cu(MeCN)

PF

CatalystSoluble in organic media (DCM).
Base 2,6-LutidineLigand/BaseStabilizes Cu(I).
Solvent Selection Strategy
  • Dichloromethane (DCM): Excellent solvent for DMP[5]A.

  • Acetonitrile (MeCN): Essential for dissolving the cationic viologen axle.

  • The Mix: A 1:1 or 2:1 (DCM:MeCN) mixture is optimal. Pure MeCN may precipitate the host; pure DCM will not dissolve the guest.

Protocol A: Solution-Phase Synthesis (CuAAC)

Standard protocol for high-purity isolation.

Step 1: Pseudorotaxane Formation
  • Dissolve DMP[5]A (150 mg, 0.20 mmol, 1.0 eq) in dry DCM (5 mL).

  • Dissolve the Viologen Bis-Alkyne Axle (0.24 mmol, 1.2 eq) in dry MeCN (5 mL).

  • Combine the solutions in a round-bottom flask. The solution should turn deep yellow/orange immediately.

    • Expert Note: This color change indicates Charge-Transfer (CT) complex formation.

  • Stir at room temperature for 1 hour to ensure thermodynamic equilibrium.

Step 2: End-Capping (Click Reaction)
  • Add Benzyl Azide (0.60 mmol, 3.0 eq) to the mixture.

  • Add Cu(MeCN)

    
    PF
    
    
    
    (0.10 mmol, 0.5 eq) and 2,6-Lutidine (trace).
  • Stir under Nitrogen/Argon atmosphere for 24 hours at 25°C.

    • Self-Validation: Monitor by TLC. The disappearance of the propargyl axle spot and the appearance of a new, highly polar spot (rotaxane) indicates progress.

Step 3: Purification
  • Concentrate the reaction mixture under reduced pressure.

  • Catalyst Removal: Redissolve in DCM and wash with aqueous EDTA-NH

    
     solution (removes Copper ions).
    
  • Column Chromatography: Use Silica Gel.

    • Eluent: Start with DCM

      
       DCM:MeOH (50:1) 
      
      
      
      DCM:MeOH (10:1).
    • Fraction Collection: The unthreaded axle elutes first (or stays on baseline depending on counterion). The Rotaxane elutes as a distinct yellow band.

Protocol B: Mechanochemical Synthesis (Green)

High-concentration "grinding" method to force threading in poor solvents.

  • Mixing: Place DMP[5]A (1.0 eq) and Viologen Axle (1.0 eq) in a stainless steel ball-mill jar.

  • Grinding (Thread): Add a trace amount of DCM (

    
    ). Grind at 30 Hz for 20 mins. The solid will turn orange (formation of pseudorotaxane paste).
    
  • Capping: Add Benzyl Azide (2.5 eq), Sodium Ascorbate (1.0 eq), and CuSO

    
    5H
    
    
    
    (0.1 eq). Add a drop of water to activate the copper source.
  • Grinding (Click): Grind for an additional 60 mins.

  • Workup: Dissolve the solid paste in DCM, filter off inorganic salts, and precipitate in Methanol.

Characterization & Self-Validation

The hallmark of successful rotaxane formation is the Shielding Effect observed in


H NMR.
Data Interpretation Table
Proton EnvironmentFree Axle Shift (

, ppm)
Rotaxane Shift (

, ppm)

(Shielding)
Interpretation
Viologen

-H
~8.95~8.30-0.65Encapsulated by electron-rich cavity.
Viologen

-H
~8.40~6.50-1.90Critical Indicator: Deep inclusion in the cavity.
Pillararene -OMe ~3.70~3.75+0.05Slight desheilding/splitting due to symmetry breaking.

Note: Values are approximate for CDCl


/CD

CN mixtures.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<20%) Low

(Binding Constant)
Increase concentration of reactants (High Molarity favors threading). Switch to Protocol B (Mechanochemical).
Precipitation Solubility MismatchThe pseudorotaxane is less soluble than components. Add more MeCN, but do not exceed 50% v/v.
Incomplete Capping Steric HindranceIf using bulky stoppers (e.g., Anthracene), the click reaction may be slow. Heat to 40°C or use CuI/DIEA catalyst system.
Copper Contamination Poor WorkupThe rotaxane can trap Cu ions. Wash organic phase repeatedly with EDTA or NH

OH.

References

  • Ogoshi, T., et al. (2008).[2][3] "para-Bridged Symmetrical Pillar[5]arenes: Their Lewis Acid Catalyzed Synthesis and Host–Guest Property." Journal of the American Chemical Society.[2] Link

  • Strutt, N. L., et al. (2014).[4] "Functionalizing Pillar[n]arenes." Accounts of Chemical Research. Link

  • Ogoshi, T. & Yamagishi, T. (2014).[4] "Pillar[5]- and pillar[6]arene-based supramolecular assemblies built by using their cavity-size-dependent host–guest interactions." Chemical Communications.[4] Link

  • Xue, M., et al. (2012). "Pillararenes, A New Class of Macrocycles for Supramolecular Chemistry."[3][4][5][6] Chemical Reviews. Link

  • Kida, K., et al. (2023).[7] "Diastereoselective Rotaxane Synthesis with Pillar[5]arenes via Co-crystallization and Solid-State Mechanochemical Processes." Journal of the American Chemical Society.[2] Link[8]

Sources

Method

Application Notes and Protocols: Dimethoxypillararene for the Encapsulation of Small Molecules

Introduction: The Emergence of Dimethoxypillararenes in Supramolecular Chemistry Since their discovery in 2008, pillar[n]arenes have rapidly emerged as a significant class of macrocyclic hosts in supramolecular chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Dimethoxypillararenes in Supramolecular Chemistry

Since their discovery in 2008, pillar[n]arenes have rapidly emerged as a significant class of macrocyclic hosts in supramolecular chemistry.[1][2] Their unique pillar-shaped architecture, composed of hydroquinone units linked by methylene bridges, creates a well-defined, electron-rich cavity capable of encapsulating a variety of guest molecules.[1][2] Among the various pillararenes, 1,4-dimethoxypillar[3]arene (DMP5A) is particularly noteworthy due to its straightforward synthesis, high yield, and exceptional ability to form stable host-guest complexes with a range of small molecules.[1][4]

The rigid, symmetrical structure of DMP5A provides a hydrophobic cavity that is ideal for encapsulating neutral or cationic guest molecules.[5] This encapsulation is driven by a combination of non-covalent interactions, including hydrophobic effects, C-H···π interactions, and electrostatic interactions, leading to the formation of stable inclusion complexes.[5] These properties make dimethoxypillararenes highly attractive for a wide array of applications, including drug delivery, chemical sensing, and the development of stimuli-responsive materials.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of dimethoxypillararene for the encapsulation of small molecules. It offers detailed, field-proven protocols for the synthesis of dimethoxypillar[3]arene, the characterization of host-guest complexes, and the development of drug loading and release systems.

I. Synthesis and Characterization of Dimethoxypillar[3]arene

A reliable and efficient synthesis of the pillararene host is the foundational step for any encapsulation studies. This section provides a detailed protocol for the synthesis of 1,4-dimethoxypillar[3]arene.

Protocol 1: Synthesis of 1,4-Dimethoxypillar[3]arene (DMP5A)

This protocol is adapted from established literature procedures for the synthesis of pillar[3]arenes.[8][9]

Materials:

  • 1,4-Dimethoxybenzene

  • Paraformaldehyde

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Dichloromethane (CH₂Cl₂)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1,4-dimethoxybenzene (e.g., 36 mmol) in chloroform (e.g., 300 mL) in a round-bottom flask, add paraformaldehyde (e.g., 36 mmol).

  • Stirring: Stir the suspension at 25°C for 20 minutes to break up any large particles of paraformaldehyde.[9]

  • Catalyst Addition: Add boron trifluoride diethyl etherate (e.g., 36 mmol) to the solution.[9]

  • Reaction: Continue stirring the reaction mixture at 25°C for an additional 20 minutes.[9]

  • Quenching: Quench the reaction by adding water to the flask.[9]

  • Extraction: Separate the organic phase and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.[9]

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and petroleum ether as the eluent to yield DMP5A as a white solid.[9]

Characterization:

The synthesized DMP5A should be characterized to confirm its structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow

II. Characterization of Host-Guest Complexation

Understanding the formation and properties of the host-guest complex is crucial for any application. This section details the key analytical techniques used to characterize the encapsulation of small molecules by dimethoxypillararene.

Protocol 2: ¹H NMR Titration for Stoichiometry and Association Constant Determination

¹H NMR spectroscopy is a powerful tool to study host-guest interactions in solution. Chemical shift changes of the host or guest protons upon complexation can be used to determine the stoichiometry and association constant (Ka) of the complex.[4][10]

Materials:

  • Dimethoxypillar[3]arene (Host)

  • Guest molecule

  • Deuterated solvent (e.g., CDCl₃, D₂O)

Procedure:

  • Stock Solutions: Prepare stock solutions of the host and guest at known concentrations in the chosen deuterated solvent.

  • Sample Preparation: Prepare a series of NMR tubes. Keep the concentration of the guest constant (e.g., 1.00 mM) and vary the concentration of the host.[4]

  • Data Acquisition: Record the ¹H NMR spectrum for each sample at a constant temperature.

  • Data Analysis:

    • Stoichiometry: Create a mole ratio plot by plotting the change in chemical shift (Δδ) of a guest proton against the molar ratio of [Host]/[Guest]. The inflection point of the curve indicates the stoichiometry of the complex.[4]

    • Association Constant (Ka): Use a non-linear curve-fitting method to fit the titration data to a 1:1 binding isotherm equation to calculate the association constant.[4][10]

NMR_Titration_Workflow

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[11][12]

Materials:

  • Dimethoxypillar[3]arene (Host) solution

  • Guest molecule solution

  • Matching buffer for both host and guest solutions

Procedure:

  • Sample Preparation: Prepare solutions of the host and guest in the same buffer. The concentration of the guest in the syringe should be 10-20 times higher than the concentration of the host in the sample cell.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells.[13]

    • Set the experimental temperature.

    • Equilibrate the instrument.

  • Titration:

    • Load the host solution into the sample cell and the guest solution into the injection syringe.

    • Perform a series of injections of the guest solution into the sample cell. A typical run consists of an initial small injection (which is often discarded in the analysis) followed by multiple larger injections.[11]

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change for each injection.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Ka, ΔH, and n).

ITC_Workflow

Protocol 4: Dynamic Light Scattering (DLS) for Size Analysis of Self-Assembled Systems

DMP5A and its host-guest complexes can self-assemble into larger structures such as nanoparticles or vesicles. DLS is a technique used to measure the hydrodynamic diameter of these assemblies in solution.

Materials:

  • Sample solution containing dimethoxypillararene assemblies

  • Appropriate solvent (e.g., water, chloroform)

Procedure:

  • Sample Preparation:

    • Ensure the sample is a liquid dispersion.[14]

    • Filter the sample solution through an appropriate syringe filter (e.g., 0.2 µm PTFE) to remove dust and large aggregates.

    • The sample should be clear to slightly hazy. Highly concentrated or turbid samples should be diluted.[15]

  • Instrument Setup:

    • Set the measurement temperature and allow the sample to equilibrate in the instrument for 10-15 minutes.[14]

    • Select the appropriate scattering angle (e.g., 90°).[3]

  • Data Acquisition: Perform the DLS measurement to obtain the correlation function.

  • Data Analysis: The instrument software will analyze the correlation function to determine the size distribution and average hydrodynamic diameter of the particles.

III. Application in Drug Delivery: Loading and Release Studies

The ability of dimethoxypillararenes to encapsulate small molecules makes them promising candidates for drug delivery systems.[6][7] This section provides general protocols for loading a small molecule drug into a pillararene-based system and studying its release profile.

Protocol 5: Drug Loading into Dimethoxypillararene-Based Formulations

The method of drug loading will depend on the nature of the formulation (e.g., simple host-guest complex, nanoparticles). A common method is the solvent evaporation or dialysis method.

Materials:

  • Dimethoxypillar[3]arene

  • Small molecule drug

  • Organic solvent (e.g., chloroform, acetone)

  • Aqueous buffer (e.g., PBS)

Procedure (Solvent Evaporation Method):

  • Dissolution: Dissolve both the dimethoxypillararene and the drug in a suitable organic solvent.

  • Mixing: Mix the two solutions.

  • Evaporation: Slowly evaporate the organic solvent under reduced pressure or a stream of nitrogen. This will lead to the formation of a thin film of the drug-loaded pillararene complex.

  • Hydration: Hydrate the film with an aqueous buffer and sonicate to form a suspension of drug-loaded nanoparticles or vesicles.

  • Purification: Remove the unloaded drug by dialysis or centrifugation.

Determination of Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE):

  • DLE (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

To determine the amount of drug in the nanoparticles, the nanoparticles are typically disrupted with a suitable solvent, and the drug concentration is measured using techniques like UV-Vis spectroscopy or HPLC.[7]

Protocol 6: In Vitro Drug Release Study

The release of the encapsulated drug can be monitored over time, often under conditions that mimic a physiological environment. The dialysis bag method is commonly used.

Materials:

  • Drug-loaded dimethoxypillararene formulation

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS at pH 7.4 and/or an acidic pH to simulate tumor microenvironments)

Procedure:

  • Preparation: Place a known amount of the drug-loaded formulation into a dialysis bag.

  • Immersion: Immerse the sealed dialysis bag in a known volume of the release medium, maintained at a constant temperature (e.g., 37°C) with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Drug_Delivery_Workflow

IV. Data Presentation: Binding Affinities of Small Molecules with Dimethoxypillar[3]arene

The following table summarizes the association constants (Ka) for the complexation of various small molecules with dimethoxypillar[3]arene and its derivatives, highlighting the versatility of this host molecule.

Guest MoleculeHost MoleculeSolventAssociation Constant (Ka) / M⁻¹Reference
1,2-DiaminoethanePyridine-strapped Pillar[3]arenePolar Organic Solvent> 10⁴[16]
AlkylsulfonatesDecacationic Pillar[3]areneAqueous Solution10⁵ - 10⁶[5]
Azastilbene DerivativeDimethoxypillar[3]areneNot SpecifiedNot Specified[4]

V. Conclusion

Dimethoxypillararenes, particularly DMP5A, represent a versatile and accessible platform for the encapsulation of small molecules. Their unique structural and electronic properties facilitate the formation of stable host-guest complexes, which is the cornerstone of their application in diverse fields, most notably in drug delivery. The protocols outlined in this application note provide a robust framework for researchers to synthesize, characterize, and utilize dimethoxypillararenes for the development of novel supramolecular systems. The continued exploration of pillararene chemistry promises to unlock even more sophisticated and functional materials for a wide range of scientific and technological advancements.

VI. References

  • Insights into the synthesis of pillar[3]arene and its conversion into pillar[17]arene. Organic Chemistry Frontiers. [Link]

  • A dimethoxypillar[3]arene/azastilbene host–guest recognition motif and its application in the fabrication of polypseudorotaxane. Organic & Biomolecular Chemistry. [Link]

  • The spectroelectrochemical behaviour of 1,4‐dimethoxypillar[3]arene (P5A) and its monomer in different organic solvents. ChemElectroChem. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • Concentration-dependent supramolecular self-assembly of A1/A2-asymmetric-difunctionalized pillar[3]arene. RSC Publishing. [Link]

  • Partial 1 H NMR spectra of initial pillar[3]arene 1 and host/guest... ResearchGate. [Link]

  • The spectroelectrochemical behaviour of 1,4‐dimethoxypillar[3]arene (P5A) and its monomer in different organic solvents. ResearchGate. [Link]

  • Research progress on calixarene/pillararene-based controlled drug release systems. National Institutes of Health. [Link]

  • Guide for DLS sample preparation. University of Florida. [Link]

  • Host–Guest Complexation of Perethylated Pillar[17]arene toward Ferrocene Derivatives Both in Solution and Solid State: Different Binding Modes Induced by Minor Structural Changes of Guests. ACS Publications. [Link]

  • Pillararenes as Promising Carriers for Drug Delivery. ResearchGate. [Link]

  • Scheme 1. Synthesis of 1,4-dimethoxypillar[3]arene (1) and... ResearchGate. [Link]

  • Pillararenes as Promising Carriers for Drug Delivery. MDPI. [Link]

  • Molecular Recognition by Pillar[3]arenes: Evidence for Simultaneous Electrostatic and Hydrophobic Interactions. National Institutes of Health. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. National Institutes of Health. [Link]

  • Pillar[n]arenes (n = 8-10) with Two Cavities: Synthesis, Structures and Complexing Properties. The Royal Society of Chemistry. [Link]

  • Synthesis of Pillar[17]arenes and Their Host–Guest Complexes. ResearchGate. [Link]

  • Isothermal titration calorimetry. Nature Reviews Methods Primers. [Link]

  • Single-Atom Tuning of Pyridine-Strapped Pillar[3]arene Capsules for Specific Guest Binding. ACS Publications. [Link]

  • Synthesis and Characterization of New Monosubstituted Pillar[3]arene with Terminal Carboxyl Group. MDPI. [Link]

  • Tunable Supramolecular Ag+-Host Interactions in Pillar[n]arene[m]quinones and Ensuing Specific Binding to 1-Alkynes. MDPI. [Link]

  • Experimental Guidelines - DLS Sample Preparation. LS Instruments. [Link]

  • Host-guest complexation induced emission: a pillar[17]arene-based complex with intense fluorescence in dilute solution. The Royal Society of Chemistry. [Link]

  • Sample preparation: DLS - Polymer Chemistry Characterization Lab. University of Florida. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2. Malvern Panalytical. [Link]

  • Towards Universal Stimuli-Responsive Drug Delivery Systems: Pillar[3]arenes Synthesis and Self-Assembly into Nanocontainers with Tetrazole Polymers. National Institutes of Health. [Link]

  • Isothermal titration calorimetry (ITC): a standard operating procedure (SOP). ResearchGate. [Link]

  • Pillararenes as Promising Carriers for Drug Delivery. PubMed. [Link]

Sources

Application

Application Note: Thermodynamic Profiling of Guest Binding to Dimethoxypillararene via Organic-Phase ITC

Application Note: Thermodynamic Profiling of Guest Binding to Dimethoxypillar[5]arene via Organic-Phase ITC Executive Summary Dimethoxypillar[5]arene (DMP[5]A) is a pillar-shaped macrocycle composed of five 1,4-dimethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Thermodynamic Profiling of Guest Binding to Dimethoxypillar[5]arene via Organic-Phase ITC

Executive Summary

Dimethoxypillar[5]arene (DMP[5]A) is a pillar-shaped macrocycle composed of five 1,4-dimethoxybenzene units bridged by methylene groups.[1] Unlike calixarenes or cucurbiturils, DMP[5]A possesses a highly symmetric, electron-rich cavity that exhibits unique binding selectivity for neutral linear guests (e.g.,


-alkanes, 

-dihaloalkanes) and electron-poor moieties (e.g., viologens) in organic media.[1]

The Challenge: While NMR titrations are common, they provide limited thermodynamic resolution.[1] Isothermal Titration Calorimetry (ITC) is the gold standard for dissecting the free energy of binding (


) into its enthalpic (

) and entropic (

) components.[1] However, DMP[5]A studies are complicated by solvent competition —common solvents like dichloromethane (DCM) and chloroform (

) can act as guests, masking the binding of the target analyte.[1]

This Guide: Provides a validated protocol for organic-phase ITC of DMP[5]A, specifically addressing solvent selection, volatility management, and competitive binding analysis.[1]

Experimental Design Strategy

The "Solvent-as-Guest" Paradox

In supramolecular chemistry, the solvent is rarely inert.[1] For DMP[5]A, the cavity size (


 Å) is perfect for accommodating linear alkyl chains and small haloalkanes.[1]
  • Competing Solvents: DCM, Chloroform, 1,2-Dichloroethane (DCE).[1] If you titrate a guest into DMP[5]A dissolved in DCM, you are actually performing a displacement assay:

    
    
    The measured 
    
    
    
    will be the difference between Guest binding and Solvent binding.
  • Non-Competing Solvents: Methylcyclohexane (MCH), Toluene (weak binding due to bulk), or mixtures where the host is soluble but the solvent does not fit the cavity.[1]

Host & Guest Preparation[1][2]
  • Host: 1,4-Dimethoxypillar[5]arene (DMP[5]A).[1] Must be recrystallized (typically from acetone/methanol) and dried under high vacuum to remove trapped solvent molecules that would interfere with stoichiometry.[1]

  • Guest: Neutral linear guests (e.g., 1,4-dicyanobutane, 1,6-dibromohexane) or electron-deficient salts (e.g., paraquat derivatives, though these often require counter-ion optimization for organic solubility).[1]

Experimental Workflow

The following diagram outlines the critical decision-making process for solvent selection and experimental setup.

ITC_Workflow Start Start: DMP[5]A Binding Study Solubility Check Host Solubility Start->Solubility IsSolubleMCH Soluble in MCH/Toluene? Solubility->IsSolubleMCH IsGuestStrong Is Guest Binding > 10^4 M^-1? IsSolubleMCH->IsGuestStrong No DirectITC Protocol A: Direct Titration (Non-competing Solvent) IsSolubleMCH->DirectITC Yes CompITC Protocol B: Competitive Titration (DCM/CHCl3 as Solvent) IsGuestStrong->CompITC Yes (Displacement) CoSolvent Use Co-solvent System (e.g., 10% CHCl3 in MCH) IsGuestStrong->CoSolvent No (Solubility Limited) Analysis Data Analysis (One Set of Sites Model) DirectITC->Analysis Correction Apply Competitive Binding Model (Subtract Solvent Displacement) CompITC->Correction CoSolvent->Analysis Correction->Analysis

Figure 1: Decision tree for selecting the appropriate ITC protocol based on host solubility and guest affinity.

Detailed Protocol: Organic-Phase ITC

Instrument: MicroCal PEAQ-ITC or Nano ITC (TA Instruments). Temperature: 298.15 K (


C).[1]
Solvent:  Chloroform (

) or 1,2-Dichloroethane (DCE) [Protocol B: Competitive].[1]
Sample Preparation[1]
  • Host Solution (Cell):

    • Weigh 3.75 mg of DMP[5]A (MW

      
       750  g/mol ).[1]
      
    • Dissolve in 5.0 mL of spectroscopic grade

      
      .
      
    • Concentration:

      
       mM.[1][2][3]
      
    • Critical Step: Sonicate for 5 mins. Do not vacuum degas volatile organic solvents significantly, as concentration will change due to evaporation.[1] Use a "thermo-vac" with gentle stirring only, or simple sonication followed by rapid loading.[1]

  • Guest Solution (Syringe):

    • Prepare a 15–20 mM solution of the guest (e.g., 1,4-dicyanobutane) in the exact same solvent batch used for the host.

    • Matching: Mismatch in solvent composition (e.g., water content, additives) leads to massive heats of dilution (

      
      ) that mask binding.[1]
      
Instrument Setup (Organic Solvent Specifics)
  • Reference Power: Set to Low (5–6

    
    cal/s).[1] Organic solvents have lower heat capacity (
    
    
    
    ) than water; high reference power can cause baseline noise.[1]
  • Stirring Speed: 500–750 rpm.[1] (Ensure no splashing; organic surface tension is low).[1]

  • Feedback Mode: High.

  • Equilibration: Allow longer equilibration (300–600s) between injections if the reaction kinetics are slow, though pillararene inclusion is typically fast (diffusion controlled).

Injection Schedule
  • Initial Injection: 0.4

    
    L (discard this point from analysis to account for diffusion at the needle tip).[1]
    
  • Subsequent Injections: 19

    
     2.0 
    
    
    
    L.
  • Spacing: 150–180 seconds.

Controls (Mandatory)
  • Guest into Solvent: Titrate Guest (20 mM) into pure

    
    . This measures the heat of dilution/depolymerization of the guest.[1]
    
  • Solvent into Host: Titrate pure

    
     into Host (1 mM).[1] Usually negligible, but confirms no humidity mismatch.[1]
    

Data Analysis & Interpretation

Thermodynamic Signature

DMP[5]A binding is typically enthalpy-driven (


) due to favorable C-H

interactions and optimizing packing within the cavity.[1]
ParameterTypical Value (Neutral Guest)Interpretation

(Binding Constant)

Moderate to strong binding.[1] If

, ITC curvature is poor (c-value too low).[1]

(Enthalpy)

to

Indicates favorable van der Waals/electrostatic interactions.[1]

(Entropy)
VariableOften unfavorable (

) due to loss of guest conformational freedom, or favorable (

) if desolvation of the cavity dominates.[1]

(Stoichiometry)

DMP[5]A typically forms 1:1 complexes with linear guests.[1]
Handling Solvent Competition

If performing ITC in


 (which binds DMP[5]A with 

), the observed binding constant

is an apparent constant.[1] The true binding constant

can be estimated if

is known:

Note: Since

is massive (e.g., ~12.5 M for pure DCM), even a weak

significantly depresses

.
Mechanistic Diagram

The following diagram illustrates the thermodynamic cycle involved in the guest exchange process.

Binding_Cycle Host_Solv Host · Solvent(s) Complex Host · Guest Host_Solv->Complex Observed Binding (ΔG_obs) Free_Solv Released Solvent Host_Solv->Free_Solv Desolvation (+ΔH_solv) Free_Guest Free Guest Free_Guest->Complex Intrinsic Binding (ΔG_intrinsic)

Figure 2: Thermodynamic cycle of guest binding.[1] The observed heat is the sum of intrinsic guest binding and the energy cost of desolvating the host cavity.[1]

Troubleshooting & Pitfalls

  • Evaporation: Organic solvents like DCM evaporate rapidly from the syringe needle tip.[1]

    • Fix: Use a "purge-refill" cycle immediately before inserting the syringe into the cell.[1] Minimize the time the needle is in the air.[1]

  • Solubility Limits: DMP[5]A is poorly soluble in hexane or pure alcohols.[1]

    • Fix: Use mixed solvent systems (e.g., 10% DCM in Hexane) if you need to lower solvent competition but maintain solubility.[1]

  • Baseline Drift: Common in organic ITC due to thermal expansion differences.[1]

    • Fix: Ensure the instrument is in a stable temperature room.[1] Perform a "water-water" calibration check weekly.[1]

References

  • Ogoshi, T., Kanai, S., Fujinami, S., Yamagishi, T., & Nakamoto, Y. (2008).[1][2] Para-bridged symmetrical pillar[5]arenes: Their Lewis acid catalyzed synthesis and host–guest property.[1] Journal of the American Chemical Society, 130(15), 5022–5023.[1] [Link]

  • Strutt, N. L., Zhang, H., Schneebeli, S. T., & Stoddart, J. F. (2014).[1] Functionalizing pillar[n]arenes. Accounts of Chemical Research, 47(8), 2631–2642.[1] [Link]

  • Ogoshi, T., & Yamagishi, T. (2014).[1] Pillar[5]arenes: A new class of macrocyclic hosts for supramolecular chemistry.[1][4][5] European Journal of Organic Chemistry, 2014(9), 1839–1859.[1] [Link]

  • Yao, Y., Sun, Y., Wang, H., & Li, Z. (2022).[1] Host–guest chemistry of pillar[n]arenes with neutral guests. Chemical Communications, 58, 12850-12865.[1] [Link]

  • Review of ITC in Supramolecular Chemistry: Schmidtchen, F. P. (2012). Isothermal titration calorimetry in supramolecular chemistry. Methods in Enzymology, 567, 23-46.[1] (General reference for organic ITC methodology).

Sources

Method

Preparation of dimethoxypillararene-functionalized nanoparticles

Application Notes & Protocols Topic: Preparation and Application of Dimethoxypillararene-Functionalized Nanoparticles for Advanced Drug Delivery Audience: Researchers, scientists, and drug development professionals. Intr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation and Application of Dimethoxypillararene-Functionalized Nanoparticles for Advanced Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Pillar[n]arenes in Nanomedicine

Pillar[n]arenes, a class of macrocyclic host molecules first discovered in 2008, have rapidly gained prominence in supramolecular chemistry and materials science.[1] Their unique pillar-shaped architecture, composed of hydroquinone units linked by methylene bridges, creates a symmetrical and electron-rich cavity.[2][3] This structure, combined with the ease of functionalization at their rims, makes them exceptional candidates for constructing advanced functional materials.[3][4][5]

Particularly, dimethoxypillar[2]arene, with its ten methoxy groups, serves as a versatile precursor for a variety of functionalized derivatives. These derivatives can self-assemble into diverse nanostructures, such as micelles, vesicles, and nanoparticles, or be used to modify the surface of other nanomaterials like gold or mesoporous silica nanoparticles.[6][7][8][9] In the realm of drug delivery, these pillararene-based nanosystems offer several advantages, including high drug loading capacity, enhanced stability, and stimuli-responsive drug release, which are critical for targeted cancer therapy.[6][10][11][12]

This application note provides a comprehensive guide for the synthesis, functionalization, and characterization of dimethoxypillararene-based nanoparticles, along with a detailed protocol for evaluating their drug loading and release properties.

Part 1: Synthesis and Functionalization of Dimethoxypillar[2]arene

The journey to functionalized nanoparticles begins with the synthesis of the core macrocycle, dimethoxypillar[2]arene, followed by its modification to introduce desired functional groups.

Synthesis of Per-methoxylated Pillar[2]arene (Dimethoxypillar[2]arene)

The synthesis of dimethoxypillar[2]arene is typically achieved through the condensation of 1,4-dimethoxybenzene and paraformaldehyde in the presence of a Lewis acid catalyst.[13]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 1,4-dimethoxybenzene and paraformaldehyde.

  • Solvent Addition: Add a suitable solvent, such as 1,2-dichloroethane.

  • Catalyst Addition: Carefully add a Lewis acid catalyst, for example, iron(III) chloride.[13] The reaction mixture is then stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield pure dimethoxypillar[2]arene.

Functionalization of Dimethoxypillar[2]arene

For applications in drug delivery, it is often necessary to introduce functional groups that can either facilitate nanoparticle formation or provide sites for drug conjugation. A common approach is the selective demethylation of one or more methoxy groups to yield hydroxyl groups, which can be further modified.

  • Selective Demethylation: Treat dimethoxypillar[2]arene with a demethylating agent (e.g., boron tribromide) in a controlled stoichiometric amount to achieve selective removal of one methoxy group, yielding a monohydroxylated pillar[2]arene.

  • Functional Group Introduction: The resulting hydroxyl group can be reacted with a variety of reagents to introduce different functionalities. For instance, reaction with a molecule containing a carboxylic acid or an amine group can be achieved through standard esterification or etherification reactions.[14]

Part 2: Preparation of Dimethoxypillararene-Functionalized Nanoparticles

Functionalized pillararenes can be used to create nanoparticles through two primary strategies: self-assembly of amphiphilic pillararenes or by acting as stabilizing ligands for inorganic nanoparticles.

Self-Assembly of Amphiphilic Pillar[2]arene Derivatives

By introducing both hydrophilic and hydrophobic functionalities onto the pillar[2]arene scaffold, amphiphilic molecules can be created that will self-assemble in aqueous solutions to form micelles or vesicles.

  • Dissolution: Dissolve the amphiphilic pillar[2]arene derivative in a suitable organic solvent.

  • Hydration: Add this solution dropwise to a vigorously stirring aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Purification: The resulting aqueous solution containing the self-assembled micelles can be purified by dialysis to remove any remaining organic solvent and non-assembled macrocycles.

Pillar[2]arene-Stabilized Gold Nanoparticles

Functionalized pillararenes can also be used as stabilizing agents in the synthesis of metallic nanoparticles, such as gold nanoparticles (AuNPs).[7][15]

  • Preparation of Gold Precursor Solution: Prepare an aqueous solution of chloroauric acid (HAuCl₄).

  • Addition of Stabilizer: Add an aqueous solution of a water-soluble pillar[2]arene derivative (e.g., with carboxylate or ammonium groups) to the gold precursor solution.[7]

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄), dropwise while stirring vigorously. A color change to deep red indicates the formation of AuNPs.

  • Purification: The resulting pillar[2]arene-stabilized AuNPs can be purified by centrifugation and redispersion in fresh deionized water.

Part 3: Characterization of Dimethoxypillararene-Functionalized Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and performance of the prepared nanoparticles. A combination of techniques should be employed to analyze their physicochemical properties.[16][17]

Parameter Characterization Technique Information Obtained
Size and Size Distribution Dynamic Light Scattering (DLS)Hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in solution.
Morphology and Size Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualization of the nanoparticle shape, size, and aggregation state.[18]
Surface Charge Zeta Potential MeasurementIndicates the surface charge of the nanoparticles, which is a key factor in their stability.
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy / Fourier-Transform Infrared (FTIR) SpectroscopyConfirmation of the chemical structure of the functionalized pillararene and its presence on the nanoparticle surface.[14][19]
Crystalline Structure X-ray Diffraction (XRD)Provides information on the crystalline nature of the nanoparticles.[16]
Elemental Composition and Oxidation State X-ray Photoelectron Spectroscopy (XPS)Determines the elemental composition and chemical states of the elements on the nanoparticle surface.[16]

Part 4: Drug Loading and Release Studies

A critical aspect of evaluating these nanoparticles for drug delivery is to assess their ability to encapsulate a therapeutic agent and release it in a controlled manner.

Drug Loading

The drug is typically loaded into the nanoparticles during the self-assembly process or by incubation with pre-formed nanoparticles.

  • Preparation of Drug Solution: Prepare a stock solution of Doxorubicin (DOX) in a suitable solvent.

  • Loading: Add the DOX solution to the aqueous solution of pillar[2]arene micelles. The mixture is then stirred for an extended period (e.g., 24 hours) in the dark to allow for encapsulation.

  • Purification: Remove the unloaded drug by dialysis against a suitable buffer.

  • Quantification of Loaded Drug: The amount of encapsulated DOX can be determined by lysing the micelles with a suitable organic solvent and measuring the absorbance or fluorescence of the released drug.

The Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) can be calculated using the following formulas:

  • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

  • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

In Vitro Drug Release

The release of the encapsulated drug is typically studied under conditions that mimic the physiological environment, including different pH values to simulate the tumor microenvironment.[20]

  • Sample Preparation: Place a known amount of the DOX-loaded nanoparticles into a dialysis bag.

  • Release Study: Immerse the dialysis bag in a release buffer with a specific pH (e.g., pH 7.4 for physiological conditions and pH 5.5 for the tumor microenvironment). The entire setup is kept at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer.

  • Quantification: Analyze the amount of DOX in the collected aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Visualizations

Synthesis_Workflow cluster_synthesis Pillar[5]arene Synthesis cluster_functionalization Functionalization cluster_nanoparticle Nanoparticle Formation 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Synthesis Condensation Reaction 1,4-Dimethoxybenzene->Synthesis Paraformaldehyde Paraformaldehyde Paraformaldehyde->Synthesis Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Synthesis Dimethoxypillar[5]arene Dimethoxypillar[5]arene Synthesis->Dimethoxypillar[5]arene Functionalization_Step Selective Demethylation & Functional Group Introduction Dimethoxypillar[5]arene->Functionalization_Step Functionalized_Pillar[5]arene Functionalized_Pillar[5]arene Functionalization_Step->Functionalized_Pillar[5]arene Self_Assembly Self-Assembly (Micelles/Vesicles) Functionalized_Pillar[5]arene->Self_Assembly Stabilization Stabilization of Inorganic Nanoparticles Functionalized_Pillar[5]arene->Stabilization Functionalized_Nanoparticles Functionalized_Nanoparticles Self_Assembly->Functionalized_Nanoparticles Stabilization->Functionalized_Nanoparticles

Caption: Workflow for the synthesis and functionalization of pillar[2]arene and subsequent nanoparticle formation.

Drug_Delivery_Process Drug_Loading Drug Loading into Nanoparticles Systemic_Circulation Systemic Circulation Drug_Loading->Systemic_Circulation Tumor_Accumulation Tumor Accumulation (EPR Effect) Systemic_Circulation->Tumor_Accumulation Cellular_Uptake Cellular Uptake Tumor_Accumulation->Cellular_Uptake Drug_Release Stimuli-Responsive Drug Release (e.g., low pH) Cellular_Uptake->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Schematic of the drug delivery process using pillararene-functionalized nanoparticles.

Conclusion

Dimethoxypillararene-functionalized nanoparticles represent a versatile and promising platform for advanced drug delivery applications. Their straightforward synthesis, tunable properties, and ability to form stable, drug-loaded nanostructures make them an exciting area of research for the development of next-generation cancer therapies. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of these novel nanomaterials.

References

  • Synthesis and Characterization of New Monosubstituted Pillar[2]arene with Terminal Carboxyl Group. MDPI. Available at: [Link]

  • Insights into the synthesis of pillar[2]arene and its conversion into pillar[10]arene. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • per-Alkoxy-pillar[2]arenes as Electron Donors: Electrochemical Properties of Dimethoxy-Pillar[2]arene and Its Corresponding Rotaxane. PMC. Available at: [Link]

  • Pillar[n]arene‐Based Supramolecular Nanodrug Delivery Systems for Cancer Therapy. Wiley Online Library. Available at: [Link]

  • The spectroelectrochemical behaviour of 1,4‐dimethoxypillar[2]arene (P5A) and its monomer in different organic solvents. Zenodo. Available at: [Link]

  • High Drug Loading Pillar[2]Arene‐Based Nanodrug Delivery System Enhances Anticancer Efficacy and Reduces Toxicity. ResearchGate. Available at: [Link]

  • Applications of Supramolecular Polymers Generated from Pillar[n]arene-Based Molecules. MDPI. Available at: [Link]

  • Pillar[2]arene based supramolecular prodrug micelles with pH induced aggregate behavior for intracellular drug delivery. Chemical Communications (RSC Publishing). Available at: [Link]

  • Functionalization at Will of Rim-Differentiated Pillar[2]arenes. ACS Publications. Available at: [Link]

  • Functionalization of pillar[n]arenes towards optically responsive systems via host–guest interactions. Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • A new water-soluble pillar[2]arene: synthesis and application in the preparation of gold nanoparticles. Chemical Communications (RSC Publishing). Available at: [Link]

  • Pillararenes as Promising Carriers for Drug Delivery. MDPI. Available at: [Link]

  • Making Ethoxypillar[10]arene - The Future of Drug Delivery?. YouTube. Available at: [Link]

  • Pillar[n]arene-mediated metal nanoparticles: from synthesis and self-assembly to applications. RSC Publishing. Available at: [Link]

  • Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. Nanoscale (RSC Publishing). Available at: [Link]

  • Research progress on calixarene/pillararene-based controlled drug release systems. PMC. Available at: [Link]

  • Supramolecular delivery systems based on pillararenes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Functionalization of Nanomaterials: Synthesis and Characterization. ACS Publications. Available at: [Link]

  • An Insight on Pillararene-Functionalized Mesoporous Silica Nanoparticles for Targeted Drug Delivery and Theranostics in Cancer. Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Pillararene-based supramolecular systems for theranostics and bioapplications. ResearchGate. Available at: [Link]

  • Analytical Methods for Characterization of Nanomaterial Surfaces. PMC - NIH. Available at: [Link]

  • Stimuli-Responsive Amphiphilic Pillar[n]arene Nanovesicles for Targeted Delivery of Cancer Drugs. ACS Omega - ACS Publications. Available at: [Link]

  • Applications of Pillar[n]arene-Based Supramolecular Assemblies. PubMed. Available at: [Link]

  • What are the surface characterization techniques for functionalized nanoparticles?. ResearchGate. Available at: [Link]

  • Functionalized Nanoparticles for Characterization Through TEM Images: Comparison Between Two Innovative Techniques. IEEE Journals & Magazine. Available at: [Link]

Sources

Application

Application Note: Supramolecular Artificial Light-Harvesting Systems Based on Dimethoxypillararene

Application Note: Supramolecular Artificial Light-Harvesting Systems Based on Dimethoxypillar[5]arene Abstract This guide details the protocol for constructing high-efficiency Artificial Light-Harvesting Systems (ALHS) u...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Supramolecular Artificial Light-Harvesting Systems Based on Dimethoxypillar[5]arene

Abstract

This guide details the protocol for constructing high-efficiency Artificial Light-Harvesting Systems (ALHS) utilizing 1,4-dimethoxypillar[5]arene (DMP[5]) as the supramolecular host. Unlike covalent polymers, DMP[5]-based systems leverage non-covalent host-guest interactions to assemble chromophores into highly ordered supramolecular nanoparticles. This spatial confinement restricts non-radiative decay (activating Aggregation-Induced Emission, AIE) and creates an energy-funneling scaffold analogous to the chlorosome in photosynthetic bacteria. This protocol covers the assembly of DMP[5] with AIE-active guests, acceptor doping, and the quantification of the Antenna Effect.

Mechanistic Principles

The efficacy of DMP[5] in light-harvesting stems from its rigid, electron-rich cavity (approx. 5.5 Å diameter), which selectively binds electron-deficient guests (e.g., alkyl-pyridinium or neutral cyano-substituted derivatives).

The Two-Stage Assembly Process
  • Host-Guest Complexation: DMP[5] encapsulates the alkyl chain or specific moiety of the donor chromophore (Guest). This creates a "threaded" pseudo-rotaxane structure.

  • Supramolecular Polymerization/Aggregation: These complexes self-assemble via

    
    -
    
    
    
    stacking and hydrophobic effects (often induced by reprecipitation from THF into water) to form nanoparticles.
Energy Transfer Mechanism

The assembled nanoparticles act as the Donor Matrix . When an acceptor dye (e.g., Nile Red) is introduced, it intercalates into the hydrophobic domains of the DMP[5] assembly. The high density of donors allows for efficient exciton migration (hopping) until the energy is transferred to the acceptor via Förster Resonance Energy Transfer (FRET) .

LHS_Mechanism cluster_0 Energy Funneling Host DMP[5] Host (Electron Rich) Complex Host-Guest Complex Host->Complex Cavity Binding Guest Donor Guest (AIEgen) Guest->Complex Assembly Supramolecular Nanoparticle (SNP) Complex->Assembly Self-Assembly (THF -> H2O) FRET FRET Emission (Red Shifted) Assembly->FRET Exciton Transfer Acceptor Acceptor Dye (e.g., Nile Red) Acceptor->Assembly Hydrophobic Encapsulation

Figure 1: Schematic representation of the supramolecular assembly process. DMP[5] hosts bind donor guests, forming nanoparticles that encapsulate acceptors for efficient FRET.

Material Preparation & Reagents

Reagents
  • Host: 1,4-Dimethoxypillar[5]arene (DMP[5]). Note: Ensure purity >98% by NMR to prevent stoichiometric errors.

  • Donor Guest (G): AIE-active molecule with a binding motif (e.g., a cyanostilbene derivative with a C4-C8 alkyl chain).

  • Acceptor (A): Nile Red (NiR) or Eosin Y (ESY).

  • Solvents: Tetrahydrofuran (THF, HPLC grade), Deionized Water (18.2 MΩ·cm).

Stock Solutions

Precise concentration control is critical for determining the Donor/Acceptor (D/A) ratio.

ComponentSolventConcentrationStorage
DMP[5] Host THF2.0 mMDark, 4°C
Donor Guest THF2.0 mMDark, 4°C
Acceptor (NiR) THF0.1 mMDark, -20°C

Protocol: Construction of the LHS

This protocol utilizes the reprecipitation method to form aqueous supramolecular nanoparticles from organic stock solutions.

Step 1: Host-Guest Complexation[1][2][3][4][5]
  • In a clean glass vial, mix the Donor Guest and DMP[5] Host stock solutions in a 1:1 molar ratio.

    • Example: Mix 500 µL Guest (2 mM) + 500 µL DMP[5] (2 mM).

    • Result: A 1 mM solution of the [Host

      
      Guest] complex.
      
  • Sonicate for 5 minutes at room temperature to ensure equilibrium binding.

Step 2: Nanoparticle Assembly (The Donor Matrix)
  • Prepare 4 mL of deionized water in a vial under vigorous stirring (1000 rpm).

  • Rapidly inject 100 µL of the [Host

    
    Guest] THF solution into the water.
    
    • Mechanism:[1] The sudden change in solvent polarity causes the hydrophobic complexes to aggregate into nanoparticles.

    • Observation: The solution should turn slightly turbid or exhibit strong fluorescence under a UV lamp (365 nm) due to the AIE effect.

Step 3: Acceptor Doping (Titration)

To optimize the light-harvesting efficiency, the acceptor is titrated into the pre-formed nanoparticles.

  • Aliquot the nanoparticle suspension into quartz cuvettes (2 mL each).

  • Add the Acceptor Stock (0.1 mM) in incremental volumes (e.g., 0, 2, 4, 6, 8, 10 µL) to create a gradient of D/A ratios.

  • Incubate for 2 minutes before measurement to allow the acceptor to diffuse into the nanoparticle matrix.

Characterization & Data Analysis

Spectroscopic Workflow

Perform the following measurements for each D/A ratio.

Workflow Sample Prepared LHS Suspension UV UV-Vis Absorption (Check Spectral Overlap) Sample->UV Fluo Fluorescence Spectroscopy (Excitation @ Donor Abs) Sample->Fluo Lifetime Time-Resolved Decay (TCSPC) Sample->Lifetime Calc Calculate Efficiency (E) & Antenna Effect UV->Calc Absorbance Data Fluo->Calc Quenching Data Lifetime->Calc Lifetime Data

Figure 2: Analytical workflow for characterizing the Light-Harvesting System.

Calculation of Key Metrics[6][7]
Energy Transfer Efficiency (

)

Calculate


 using either fluorescence intensity quenching or lifetime decay. The lifetime method is more robust against inner-filter effects.

Method A: Intensity Quenching



  • 
    : Fluorescence intensity of Donor in the presence of Acceptor.[2]
    
  • 
    : Fluorescence intensity of pure Donor.
    

Method B: Lifetime Decay (Preferred)



  • 
    : Amplitude-weighted average lifetime of Donor with Acceptor.
    
  • 
    : Lifetime of pure Donor.
    
Antenna Effect (AE)

The Antenna Effect quantifies the amplification of the acceptor's emission upon exciting the donor matrix compared to exciting the acceptor directly.



  • 
    : Emission intensity of Acceptor when exciting Donor.
    
  • 
    : Emission intensity of Acceptor when exciting Acceptor directly (normalized).
    
  • Simplified (if Absorbance is matched): It is the ratio of excitation intensity at the donor's max vs the acceptor's max in the excitation spectrum monitored at acceptor emission.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Concentration too high; Poor solubility.Reduce stock concentration to 1 mM. Ensure THF/Water ratio is < 10%.
Low FRET Efficiency Large Donor-Acceptor distance; Poor doping.Increase Acceptor concentration. Ensure Guest binds deeply into DMP[5] cavity (check NMR).
Self-Quenching Acceptor aggregation.Use acceptors with bulky groups or lower the D/A ratio (maintain < 1:50 molar ratio).
No AIE Effect Guest rotation not restricted.Verify Host-Guest binding constant (

) by NMR titration. Ensure Guest fits the cavity size.

References

  • Ogoshi, T., et al. (2008). Synthesis of a Pillar-shaped Macrocyclic Host Containing Repeating Units. Journal of the American Chemical Society. Link

  • Sun, C. L., et al. (2018).[3] Artificial light-harvesting supramolecular polymeric nanoparticles formed by pillar[5]arene-based host–guest interaction.[4][5][6][7][1][3][8][9] Chemical Communications. Link

  • Wang, Y., et al. (2021). Supramolecular Engineering of Efficient Artificial Light-Harvesting Systems from Cyanovinylene Chromophores and Pillar[5]arene-Based Polymer Hosts.[4][5][1] ACS Applied Materials & Interfaces. Link

  • Lakowicz, J. R. (2006).[2] Principles of Fluorescence Spectroscopy. Springer. (Standard reference for FRET calculations). Link

  • Wu, M., et al. (2023). Water-soluble phosphate-pillar[5]arene (WPP5)-based artificial light-harvesting system.[6] PubMed/NIH. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dimethoxypillar[n]arene Synthesis Optimization

Topic: Optimizing Reaction Yield & Selectivity for Dimethoxypillar[5]arene (DM5) and Dimethoxypillar[6]arene (DM6) Ticket ID: OPT-PILLAR-001 Assigned Specialist: Senior Application Scientist, Supramolecular Chemistry Div...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Yield & Selectivity for Dimethoxypillar[5]arene (DM5) and Dimethoxypillar[6]arene (DM6) Ticket ID: OPT-PILLAR-001 Assigned Specialist: Senior Application Scientist, Supramolecular Chemistry Division

Introduction

Welcome to the technical support interface for pillar[n]arene synthesis. You are likely here because your Friedel-Crafts cyclization yielded an insoluble black polymer, a sticky mixture of linear oligomers, or the wrong ring size (Pillar[6]arene instead of Pillar[5]arene).

This guide does not merely list steps; it deconstructs the Ogoshi protocol to explain why specific parameters (solvent templating, Lewis acid stoichiometry, and concentration) determine the thermodynamic vs. kinetic outcome of this reaction.

Module 1: The Core Protocol (Standardized Ogoshi Method)

The industry-standard synthesis, first established by Ogoshi et al. (2008) , relies on the condensation of 1,4-dimethoxybenzene (DMB) with paraformaldehyde.

Optimized Reaction Parameters
ParameterValueTechnical Rationale
Reactant Ratio 1:1 (DMB : Paraformaldehyde)Equimolar ratio prevents linear polymerization. Excess aldehyde promotes cross-linking.
Catalyst BF₃·OEt₂ (1.0 eq)Boron trifluoride etherate provides the precise Lewis acidity needed for reversible Friedel-Crafts alkylation without causing oxidative degradation (unlike FeCl₃).
Solvent 1,2-Dichloroethane (DCE) CRITICAL: DCE acts as a template.[1] Its electron-deficient cavity size perfectly matches Pillar[5]arene.
Concentration 0.2 mol/LHigh dilution favors intramolecular cyclization. High concentration (>0.5 M) favors intermolecular linear polymerization.
Temperature 25°C - 30°CRoom temperature ensures thermodynamic control, allowing the system to "error correct" linear chains into the stable cyclic pentamer.

Module 2: The Template Effect (Controlling Ring Size)

The most common user error is treating the solvent effectively as an inert medium. In pillar[n]arene synthesis, the solvent is a reactant .

Mechanism of Selectivity

The reaction proceeds through a linear oligomer intermediate. This linear chain wraps around a solvent molecule.

  • DCE fits inside the pentameric cavity

    
     Drives Pillar[5]arene  formation.
    
  • Chlorocyclohexane (CyCl) is too bulky for the pentamer but fits the hexamer

    
     Drives Pillar[6]arene  formation.
    
Visualizing the Pathway

The following diagram illustrates the bifurcation point where solvent choice dictates the product.

PillarareneSynthesis Reactants 1,4-Dimethoxybenzene + Paraformaldehyde LinearOlig Linear Oligomer (Intermediate) Reactants->LinearOlig BF3·OEt2 / 3 min TemplateCheck Solvent Template Interaction LinearOlig->TemplateCheck PathDCE Template: 1,2-Dichloroethane (DCE) TemplateCheck->PathDCE Fits Cavity PathCyCl Template: Chlorocyclohexane (CyCl) TemplateCheck->PathCyCl Bulky Guest Polymer Insoluble Polymer (No Template Match) TemplateCheck->Polymer Wrong Solvent (e.g., Chloroform/High Conc) DM5 Dimethoxypillar[5]arene (Thermodynamic Product) PathDCE->DM5 Cyclization Yield: ~71-80% DM6 Dimethoxypillar[6]arene (Kinetic/Template Product) PathCyCl->DM6 Cyclization Yield: ~80%

Caption: Solvent-assisted cyclization pathway showing the divergence between Pillar[5]arene and Pillar[6]arene based on template fit.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black, insoluble solid. What happened?

Diagnosis: Uncontrolled Polymerization.[2] Root Cause:

  • Concentration too high: If [DMB] > 0.2 M, intermolecular coupling rates exceed intramolecular cyclization rates.

  • Exotherm: Friedel-Crafts alkylations are exothermic. If the catalyst was added too quickly without cooling, the temp spike favored random polymerization. Corrective Action:

  • Dilute the reaction to exactly 0.2 M .

  • Add BF₃[3][4][5][6][7]·OEt₂ dropwise.

  • Ensure the solvent is dry . Water reacts with BF₃ to generate HF, altering the acidity and potentially degrading the electron-rich benzene rings.

Q2: I am using DCE, but my yield of Pillar[5]arene is <10%.

Diagnosis: Incomplete Cyclization or Catalyst Deactivation. Root Cause:

  • Moisture: BF₃·OEt₂ fumes in air. If your bottle is old or white crust has formed on the cap, the catalyst is hydrolyzed.

  • Reaction Time: While Ogoshi reported rapid formation (3 mins) [1], "stopping" the reaction too early in a non-optimized setup can leave linear oligomers. Corrective Action:

  • Use fresh BF₃·OEt₂ (should be a clear liquid, not cloudy).

  • Extend reaction time to 15-30 minutes, but do not exceed 1 hour as the product can degrade or rearrange.

Q3: How do I remove the "sticky" linear byproducts during purification?

Diagnosis: Inefficient Precipitation. Root Cause: Linear oligomers are often soluble in the same solvents as the cyclic product, making separation difficult. Protocol:

  • Quench reaction with aqueous sodium bicarbonate .

  • Separate organic layer (DCE) and dry over Na₂SO₄.

  • Concentrate the DCE to a minimal volume.

  • Pour into excess Methanol (MeOH).

    • Why: Pillar[5]arene is insoluble in MeOH, while many linear oligomers and unreacted starting materials remain soluble.

  • Filter the white precipitate. If it remains sticky, redissolve in minimal DCM and reprecipitate in Acetone.

Module 4: Comparative Solvent Data

Use this table to select the correct solvent for your target ring size. Data derived from Ogoshi et al. [2, 3].[2][8][9][10]

SolventDielectric ConstantTemplate EffectMajor ProductTypical Yield
1,2-Dichloroethane (DCE) 10.36High (Fits P5)Pillar[5]arene 71 - 82%
Chlorocyclohexane 7.9High (Fits P6)Pillar[6]arene ~80%
Chloroform (CHCl₃) 4.81Low (Too small)Linear Polymer / Trace P5<10%
Dichloromethane (DCM) 8.93ModerateMixture P5/Linear20 - 40%

References

  • Facile, Rapid, and High-Yield Synthesis of Pillar[5]arene from Commercially Available Reagents. Source: Journal of the American Chemical Society (2008).[1][9] URL:[Link]

  • The Template Effect of Solvents on High Yield Synthesis, Co-cyclization of Pillar[6]arenes. Source: Chemical Communications (2014).[1][11] URL:[Link]

  • Pillar-Shaped Macrocyclic Hosts Pillar[n]arenes: New Key Players for Supramolecular Chemistry. Source: Chemical Reviews (2016).[1][9] URL:[Link][1][9]

Sources

Optimization

Technical Support Center: Dimethoxypillar[n]arene Synthesis Optimization

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Side Products in Friedel-Crafts Cyclization of 1,4-Dimethoxybenzene Executive Summary: The Reaction Landscape The synthesis of 1,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Side Products in Friedel-Crafts Cyclization of 1,4-Dimethoxybenzene

Executive Summary: The Reaction Landscape

The synthesis of 1,4-dimethoxypillar[5]arene (DMpillar[5]arene) is a thermodynamically controlled Friedel-Crafts cyclization. Unlike calixarenes, which often rely on kinetic control, pillararenes rely heavily on the Template Effect .

The reaction involves the condensation of 1,4-dimethoxybenzene with paraformaldehyde using a Lewis Acid catalyst (typically BF₃·OEt₂).

The Critical Fork in the Road:

  • Success: The linear oligomer wraps around a solvent molecule (template) and "bites" its own tail to form a cycle.

  • Failure (Side Products): The chain fails to cyclize (Linear Oligomers), cyclizes around a wrong-sized template (Pillar[6+]arenes), or cross-links indefinitely (Insoluble Polymer/Tar).

Diagnostic Modules (Troubleshooting)

Module A: The "Sticky Solid" Error (Linear Oligomers)

Symptom: The crude product is a sticky, amorphous gum rather than a crystalline solid. NMR shows broad, undefined peaks in the alkyl region. Diagnosis: Incomplete Cyclization. The reaction stopped at the linear oligomer stage.

Root CauseMechanismCorrective Action
Moisture Contamination Water coordinates strongly to BF₃, deactivating the Lewis Acid catalyst.Strictly Anhydrous: Dry solvent (DCE) over CaH₂ or molecular sieves. Use fresh BF₃·OEt₂.
Short Reaction Time The reaction is reversible. Thermodynamic equilibrium favors the cyclic form, but it takes time to reach.Extend Time: Increase reaction duration from 30 min to 3-6 hours.
Stoichiometry Mismatch Excess paraformaldehyde promotes linear growth; excess monomer terminates chains early.Verify 1:1 Ratio: Ensure precise equimolar measurement of monomer and paraformaldehyde.
Module B: The "Extra Spot" Error (Homologue Contamination)

Symptom: TLC shows a secondary spot moving slightly slower than the target. NMR shows a second set of singlets. Diagnosis: Template Mismatch (Formation of Pillar[6]arene).

Technical Insight: The solvent is not just a medium; it is a guest .

  • 1,2-Dichloroethane (DCE): Fits perfectly inside the [5] cavity. Stabilizes [5] formation.

  • Chloroform (CHCl₃): Too bulky for [5]. Fits inside the larger [6] cavity, driving the equilibrium toward Pillar[6]arene.

Protocol Adjustment:

  • To fix: Recrystallize the crude solid from a mixture of DCE/Methanol . The DCE will displace other guests and preferentially crystallize the [5] form.

  • To prevent: Ensure the reaction solvent is pure DCE. Avoid Chlorocyclohexane or Chloroform unless Pillar[6]arene is the target.

Module C: The "Black Tar" Error (Polymerization)

Symptom: Formation of insoluble black material that crashes out of solution and cannot be redissolved in organic solvents. Diagnosis: Over-alkylation / Cross-linking.

Mechanism: If the Lewis Acid is too strong or the temperature too high, Friedel-Crafts alkylation occurs at the meta positions (blocked by methoxy groups, but possible under forcing conditions) or via methylene bridges linking multiple macrocycles.

Corrective Action:

  • Reduce Catalyst Loading: Standard is 1:1 catalyst-to-monomer. Reduce to 0.5 equivalents if tarring occurs.

  • Temperature Control: Maintain strictly at 25°C - 30°C. Do not reflux.

Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired thermodynamic product and the kinetic/templated side products.

ReactionPathway Monomer 1,4-Dimethoxybenzene + Paraformaldehyde Linear Linear Oligomer (Intermediate) Monomer->Linear BF3·OEt2 DCE Solvent: DCE (Template Match) Linear->DCE CHCl3 Solvent: CHCl3 (Template Mismatch) Linear->CHCl3 Polymer Insoluble Polymer (Black Tar) Linear->Polymer Excess Heat/Catalyst P5 Dimethoxypillar[5]arene (Target) DCE->P5 Cyclization (Thermodynamic) P6 Dimethoxypillar[6]arene (Side Product) CHCl3->P6 Cyclization (Templated)

Figure 1: Solvent-dependent reaction pathways in pillararene synthesis.[1] Note the critical role of DCE in selecting the [5] homologue.

Standard Operating Protocol (The Ogoshi Method)

This protocol is optimized to minimize linear oligomers and homologue contamination.

Reagents:

  • 1,4-Dimethoxybenzene (10 mmol, 1.38 g)

  • Paraformaldehyde (10 mmol, 0.30 g)

  • Solvent: 1,2-Dichloroethane (DCE) (Dry, 200 mL)

  • Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂) (10 mmol, 1.25 mL)

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve monomer and paraformaldehyde in DCE.

  • Catalysis: Add BF₃·OEt₂ dropwise. The solution will turn dark (green/blue/black).

  • Reaction: Stir at 30°C for 3 hours . Note: Do not overheat.

  • Quenching: Pour the reaction mixture into Methanol (MeOH). A precipitate will form.

  • Filtration: Collect the solid.

  • Purification (Crucial):

    • Dissolve the crude solid in a minimum amount of DCM.

    • Perform column chromatography (Silica gel, DCM/Hexane) OR Recrystallize from Acetone/MeOH if [6] contamination is suspected.

Troubleshooting Flowchart

Use this logic gate to solve purity issues rapidly.

Troubleshooting Start Analyze Crude Product Appearance Physical Appearance? Start->Appearance Sticky Sticky/Gum Appearance->Sticky Gum Black Black Insoluble Solid Appearance->Black Tar White White/Off-White Solid Appearance->White Powder Action1 Dry Solvent & Extend Reaction Time Sticky->Action1 Action2 Reduce Catalyst Loading Black->Action2 NMR Check 1H NMR White->NMR Broad Broad Peaks NMR->Broad Oligomers Extra Extra Singlets NMR->Extra Homologues Clean Clean Singlets NMR->Clean Broad->Action1 Action3 Recrystallize (DCE/MeOH) to remove Pillar[6] Extra->Action3 Success Pure Pillar[5]arene Clean->Success

Figure 2: Diagnostic logic for crude product analysis.

Frequently Asked Questions (FAQ)

Q: Can I use Paraformaldehyde equivalents > 1.0 to drive the reaction? A: No. Unlike other polymerizations, an excess of aldehyde promotes the formation of longer linear chains that become insoluble before they can cyclize. Stick to 1.0 equivalents.

Q: Why is my yield only 70-80%? A: This is standard for the Ogoshi method. The remaining 20-30% usually consists of linear oligomers that remain soluble in the methanol quench or are lost during purification.

Q: I want to make Pillar[6]arene intentionally. How? A: Switch the solvent from DCE to Chloroform or Chlorocyclohexane . The larger solvent molecules act as a template for the larger cavity. (See Ogoshi et al., 2008 and Cao et al., 2009).

References

  • Ogoshi, T., Kanai, S., Fujinami, S., Yamagishi, T., & Nakamoto, Y. (2008).[2] Para-Bridged Symmetrical Pillar[5]arenes: Their Lewis Acid Catalyzed Synthesis and Host–Guest Property. Journal of the American Chemical Society.

  • Cao, D., Kou, Y., Liang, J., Chen, Z., Wang, L., & Meier, H. (2009). A Facile and Efficient Preparation of Pillararenes and a Pillarquinone. Angewandte Chemie International Edition.

  • Ogoshi, T., Ueshima, N., & Yamagishi, T. (2013). Pillar[6]arenes: Superior Homologs of Pillar[5]arenes. Organic Letters.

  • Strutt, N. L., et al. (2014). Functionalizing Pillar[n]arenes. Accounts of Chemical Research.

Sources

Troubleshooting

Technical Guide: Preventing Oligomerization in Dimethoxypillararene Synthesis

Technical Guide: Preventing Oligomerization in Dimethoxypillar[5]arene Synthesis Executive Summary: The Kinetic vs. Thermodynamic Battlefield The synthesis of Dimethoxypillar[5]arene (DMP[5]) is a classic battle between...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preventing Oligomerization in Dimethoxypillar[5]arene Synthesis

Executive Summary: The Kinetic vs. Thermodynamic Battlefield

The synthesis of Dimethoxypillar[5]arene (DMP[5]) is a classic battle between kinetic control (leading to linear oligomers and polymers) and thermodynamic control (leading to the desired cyclic host).

Unlike calixarenes, which are often formed via base-catalyzed condensation, pillararenes are synthesized via Lewis acid-catalyzed Friedel-Crafts alkylation . The most common failure mode—obtaining a sticky, insoluble polymer or a mixture of linear oligomers—is almost exclusively caused by a failure to establish a thermodynamic trap .

This guide provides a self-validating protocol to ensure the reaction "falls" into the thermodynamic well of the cyclic pentamer, preventing the formation of linear byproducts.

The Core Protocol: The "Template Trap" Method

To prevent oligomerization, you must use a solvent that acts as a template . For DMP[5], 1,2-Dichloroethane (DCE) is not just a solvent; it is a reactant that stabilizes the cavity.

Optimized Synthesis of Dimethoxypillar[5]arene

Based on the original Ogoshi methodology [1].

Reagents:

  • 1,4-Dimethoxybenzene (1.0 eq)

  • Paraformaldehyde (1.0–3.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) [Critical for P5 selectivity][1]

  • Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1,4-dimethoxybenzene (10 mmol) in 1,2-dichloroethane (300 mL).

    • Note: Concentration matters. A concentration of ~30–50 mM is ideal to balance rate and cyclization probability.

  • Addition: Add paraformaldehyde (30 mmol) to the solution.

  • Catalysis: Under a nitrogen atmosphere, add BF₃·OEt₂ (10 mmol) dropwise.

    • Visual Check: The solution should turn dark green or dark blue quickly. If it stays pale or turns brown/black immediately, check catalyst quality (see Section 3).

  • Reaction: Stir at 30°C for 30 minutes .

    • Why 30 mins? The reaction is surprisingly fast. Extended heating in the wrong solvent leads to thermodynamic redistribution to larger rings or polymers, but in DCE, P5 is stable.

  • Quenching: Pour the reaction mixture into methanol.

    • Self-Validation: The DMP[5] should precipitate as a white solid. Linear polymers often remain oily or form a gel.

Technical Troubleshooting & FAQs

Module A: The Solvent & Template Effect

Q: I used Chloroform (CHCl₃) instead of DCE and got a mixture of products. Why?

A: This is the most common error. The synthesis of pillararenes is governed by the Template Effect .[2]

  • DCE (1,2-Dichloroethane): fits perfectly inside the ~5.5 Å cavity of pillar[5]arene. This "host-guest" interaction stabilizes the cyclic pentamer, lowering its energy relative to the linear polymer. It acts as a thermodynamic sink.

  • CHCl₃ (Chloroform): is too bulky to fit comfortably in the P5 cavity. Consequently, it favors the formation of Pillar[6]arene (which has a larger cavity) or linear oligomers [2].

Data: Solvent Selectivity Table

SolventDielectric ConstantMajor ProductMechanism
1,2-Dichloroethane (DCE) 10.3Pillar[5]arene (>71%) Template Stabilization
Chloroform (CHCl₃) 4.8Pillar[6]arene / OligomersSteric exclusion from P5
Dichloromethane (DCM) 8.9Pillar[5]areneWeak Template
Chlorocyclohexane 7.9Pillar[6]areneBulky Template
Module B: Catalyst & Reversibility

Q: I followed the protocol, but I still see linear oligomer spots on my TLC. How do I fix this?

A: You likely stopped the reaction too early or your catalyst is "wet". The Friedel-Crafts alkylation is reversible .

  • The "Repair" Mechanism: Initially, linear oligomers form rapidly. Over time, the Lewis acid allows these chains to "unzip" (retro-Friedel-Crafts) and re-close.

  • Thermodynamic Equilibrium: If DCE is present, the equilibrium shifts entirely to DMP[5] because the DMP[5]⊃DCE complex is the most stable species.

  • Action Item: If you see oligomers, extend the reaction time slightly or ensure your BF₃·OEt₂ is fresh. Hydrolyzed BF₃ releases HF and loses catalytic activity, preventing the "unzipping" required to fix linear defects.

Module C: Purification & Isolation

Q: My product is a sticky solid. How do I remove the linear polymers?

A: Linear oligomers generally have different solubility profiles than the cyclic host.

  • Methanol Wash: DMP[5] is highly insoluble in methanol. Pouring the DCE reaction mixture into excess methanol usually precipitates the pure macrocycle.

  • Reprecipitation: If the solid is sticky (indicating linear polymer contamination), dissolve the crude solid in a minimum amount of DCM and reprecipitate into hexane or methanol. Linear polymers often stay in the supernatant or form an oil, while the rigid macrocycle crystallizes.

Mechanistic Visualization

The following diagram illustrates the critical decision pathways in the synthesis. Note how the presence of the Template (DCE) acts as a "selector" to divert the pathway from polymerization to cyclization.

PillarareneSynthesis Start 1,4-Dimethoxybenzene + Paraformaldehyde LinearOlig Linear Oligomers (Kinetic Products) Start->LinearOlig BF3·OEt2, Fast Decision Is Template (DCE) Present? LinearOlig->Decision Cyclization Cyclization (Thermodynamic Trap) Decision->Cyclization Yes (DCE) Polymerization Polymerization (Linear Chains) Decision->Polymerization No (CHCl3/No Template) P5 Dimethoxypillar[5]arene (Stable Host-Guest Complex) Cyclization->P5 Reversible Repair Mechanism P6_Mix Pillar[6]arene or Insoluble Polymers Polymerization->P6_Mix Uncontrolled Growth P6_Mix->LinearOlig Retro-Friedel-Crafts (Slow)

Caption: Mechanistic pathway showing how DCE acts as a thermodynamic trap, forcing linear intermediates to cyclize into Pillar[5]arene rather than polymerizing.

References

  • Ogoshi, T., Kanai, S., Fujinami, S., Yamagishi, T. A., & Nakamoto, Y. (2008). para-Bridged Symmetrical Pillar[5]arenes: Their Lewis Acid Catalyzed Synthesis and Host–Guest Property.[3][4] Journal of the American Chemical Society, 130(15), 5022–5023. Link

  • Cao, D., Kou, Y., Liang, J., Chen, Z., Wang, L., & Meier, H. (2009). A Facile and Efficient Preparation of Pillararenes and a Pillarquinone. Angewandte Chemie International Edition, 48(51), 9721–9723. Link

  • Ogoshi, T., & Yamagishi, T. A. (2014). Pillar[n]arenes: Synthesis, Structure, Properties, and Applications.[5][6][7] Chem. Rev., 114(22), 11332–11352. Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Dimethoxypillararene

Technical Support Center: Scale-Up Synthesis of Dimethoxypillar[1]arene Welcome to the technical support center for the scale-up synthesis of dimethoxypillar[1]arene. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of Dimethoxypillar[1]arene

Welcome to the technical support center for the scale-up synthesis of dimethoxypillar[1]arene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from small-scale to gram-scale or larger production. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format, explaining the causality behind experimental choices to ensure a successful and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Synthesis

Question 1: My dimethoxypillar[1]arene yield is significantly lower than expected on a larger scale. What are the most critical parameters to control?

Answer: Low yields in scaled-up dimethoxypillar[1]arene synthesis often stem from several critical factors that become more pronounced at larger volumes. The primary reaction involves the acid-catalyzed condensation of 1,4-dimethoxybenzene with paraformaldehyde. Here’s a breakdown of the key parameters and why they are crucial:

  • Catalyst Concentration and Addition: The Lewis acid catalyst, typically boron trifluoride diethyl etherate (BF₃·OEt₂), is highly reactive and hygroscopic. On a larger scale, localized high concentrations during addition can lead to the formation of unwanted side products, including linear oligomers and potentially some pillar[2]arene.[3] A slow, controlled addition of the catalyst to the reaction mixture at a low temperature (0 °C) is critical to maintain a homogeneous reaction and minimize these side reactions.

  • Temperature Control: The reaction is exothermic. Inadequate temperature control in a large reaction vessel can lead to temperature spikes, which can promote the formation of insoluble polymeric byproducts and charring.[4] Maintaining a consistent, low reaction temperature is vital for a clean reaction profile.

  • Reagent Purity: The purity of 1,4-dimethoxybenzene and paraformaldehyde is paramount. Impurities can interfere with the cyclization reaction, leading to lower yields and more complex purification. Always use high-purity, dry reagents.

  • Solvent Choice and Volume: While various solvents can be used, dichloromethane is commonly employed for the synthesis of pillar[1]arenes.[5] The concentration of the reactants is also a key factor; a more dilute reaction may favor the desired cyclic pentamer over higher-order oligomers.

Question 2: I'm observing the formation of a significant amount of white precipitate during the reaction. Is this the product?

Answer: Not necessarily. While the desired dimethoxypillar[1]arene is a white solid, a precipitate forming during the reaction at low temperatures could be paraformaldehyde that has not fully depolymerized and dissolved, or it could be insoluble oligomeric byproducts. It is crucial to ensure all the paraformaldehyde has depolymerized and reacted. This can be facilitated by allowing the reaction mixture to slowly warm to room temperature after the initial low-temperature phase and stirring for an adequate amount of time. The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the consumption of starting materials.

Workup & Purification

Question 3: After quenching the reaction, I have a thick, difficult-to-handle reaction mixture. How can I improve the workup process on a large scale?

Answer: This is a common issue when scaling up. The viscosity can be due to the concentration of the product and byproducts. Here’s a troubleshooting guide for an efficient workup:

  • Quenching: The reaction is typically quenched by the addition of water or a basic solution (e.g., sodium bicarbonate). On a large scale, the quench should be performed slowly and with vigorous stirring to dissipate heat and avoid localized reactions.

  • Extraction: After quenching, the product is extracted into an organic solvent like dichloromethane. If the mixture is too thick, you may need to add more solvent to facilitate efficient phase separation. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.

  • Washing: The organic layer should be washed with brine to remove residual water and water-soluble impurities.

Question 4: My crude product is an off-white or yellowish solid. How can I obtain a pure white product without resorting to column chromatography?

Answer: Column chromatography is often impractical and inefficient for large-scale purification of pillararenes.[4] Recrystallization is the most effective method for obtaining high-purity dimethoxypillar[1]arene on a gram scale.

  • Solvent Selection: A common and effective solvent system for the recrystallization of dimethoxypillar[1]arene is a mixture of chloroform and methanol or acetone.[6] The crude product is dissolved in a minimal amount of hot chloroform, and then methanol or acetone is added until the solution becomes slightly cloudy.

  • Cooling Process: Slow cooling is crucial for the formation of well-defined crystals. Allow the solution to cool to room temperature undisturbed, and then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling can lead to the precipitation of impurities along with the product.

  • Washing the Crystals: After filtration, wash the collected crystals with a small amount of cold methanol or acetone to remove any remaining soluble impurities.

Question 5: I'm losing a significant amount of product during recrystallization. How can I improve my recovery?

Answer: Product loss during recrystallization is often due to using an excessive amount of solvent or not allowing for sufficient cooling time.

  • Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely. Any excess solvent will keep more of your product dissolved at cold temperatures, reducing your yield.

  • Optimize Cooling: Ensure the solution is cooled for an adequate amount of time to allow for maximum crystallization.

  • Second Crop: The mother liquor from the first filtration can be concentrated and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and may require a separate recrystallization.

Experimental Protocols

Gram-Scale Synthesis of Dimethoxypillar[1]arene

This protocol is adapted from established procedures and is intended for a gram-scale synthesis.

Materials and Equipment:

  • 1,4-Dimethoxybenzene

  • Paraformaldehyde

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Large round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a large, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dimethoxybenzene and paraformaldehyde in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Catalyst Addition: Slowly add boron trifluoride diethyl etherate to the stirred solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath and slowly quench by adding water with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization
  • Dissolution: Transfer the crude solid to a large Erlenmeyer flask. Add a minimal amount of hot chloroform to dissolve the solid completely.

  • Precipitation: While the solution is still warm, slowly add methanol or acetone until the solution becomes slightly turbid.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in a refrigerator (4 °C) for several hours, or preferably overnight, to complete the crystallization.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol.

  • Drying: Dry the purified dimethoxypillar[1]arene under vacuum.

Data Presentation

Table 1: Troubleshooting Guide for Scale-Up Synthesis of Dimethoxypillar[1]arene

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionMonitor reaction by TLC to ensure full consumption of starting materials.
Formation of byproductsControl temperature carefully; ensure slow catalyst addition.
Impure reagentsUse high-purity, anhydrous reagents.
Oily/Tarry Crude Product Formation of oligomers/polymersMaintain low reaction temperature; avoid catalyst "hot spots".
Incomplete workupEnsure thorough washing of the organic phase.
Poor Recrystallization Incorrect solvent ratioUse minimal hot chloroform and add methanol/acetone until turbidity appears.
Cooling too quicklyAllow the solution to cool slowly to room temperature before refrigeration.
Colored Impurities Side reactionsEnsure inert atmosphere if necessary; use pure reagents.
Oxidation (less common for DM-P5)Handle the product promptly and store it under an inert atmosphere if needed.

Visualizations

Workflow for Scale-Up Synthesis```dot

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 1,4-Dimethoxybenzene + Paraformaldehyde in DCM cooling1 Cool to 0 °C reagents->cooling1 catalyst Slow addition of BF3·OEt2 cooling1->catalyst reaction Stir at RT catalyst->reaction quench Quench with H2O at 0 °C reaction->quench extract Extract with DCM quench->extract wash Wash with H2O & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate dissolve Dissolve in min. hot CHCl3 concentrate->dissolve precipitate Add MeOH/Acetone dissolve->precipitate crystallize Slow cooling precipitate->crystallize filtrate Vacuum filtration crystallize->filtrate wash_crystals Wash with cold MeOH filtrate->wash_crystals dry_final Dry under vacuum wash_crystals->dry_final final_product Pure Dimethoxypillar[5]arene dry_final->final_product

Caption: Troubleshooting logic for addressing low yields in synthesis.

Safety Considerations

  • Boron trifluoride diethyl etherate (BF₃·OEt₂): This reagent is corrosive, toxic, and reacts violently with water. [7]Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is thoroughly dried before use.

  • Paraformaldehyde: This is a source of formaldehyde, which is a probable human carcinogen and can cause skin and respiratory irritation. Handle paraformaldehyde powder in a fume hood to avoid inhalation of dust.

  • Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.

  • General Precautions: A thorough risk assessment should be conducted before starting any chemical synthesis, especially on a larger scale.

References

  • Ogoshi, T., et al. (2011). Facile, Rapid, and High-Yield Synthesis of Pillara[1]rene from Commercially Available Reagents and Its X-ray Crystal Structure. The Journal of Organic Chemistry, 76(1), 328–331. [Link]

  • Holler, M., et al. (2011). Synthesis and Characterization of New Monosubstituted Pillara[1]rene with Terminal Carboxyl Group. Molecules, 16(10), 8558-8566. [Link]

  • Strutt, N. L., et al. (2012). A dimethoxypillara[1]rene/azastilbene host–guest recognition motif and its application in the fabrication of polypseudorotaxane. Organic & Biomolecular Chemistry, 10(40), 8081-8085. [Link]

  • Shandong Heyi Gas Co., Ltd. (2023). Is Boron Trifluoride Etherate Safe? Risks & Key Roles. [Link]

  • Ogoshi, T., & Yamagishi, T. (2014). Pillararenes: A New Class of Macrocyclic Hosts for Supramolecular Chemistry. European Journal of Organic Chemistry, 2014(12), 2425-2438. [Link]

  • University of Pittsburgh. (2014). Formaldehyde and Paraformaldehyde Safety. [Link]

  • Cragg, P. J. (2015). Pillar[n]arene-based chemical sensors. Chemical Society Reviews, 44(2), 437-447. [Link]

  • Boinski, T., et al. (2020). The spectroelectrochemical behaviour of 1,4-dimethoxypillara[1]rene (P5A) and its monomer in different organic solvents. ChemElectroChem, 7(10), 2241-2248. [Link]

  • Schneebeli, S. T., et al. (2011). A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. STAR Protocols, 2(4), 100868. [Link]

  • Gill, A. D., et al. (2022). Ethoxypillara[2]rene. Organic Syntheses, 99, 125-138. [Link]

  • Ogoshi, T., et al. (2019). Insights into the synthesis of pillara[1]rene and its conversion into pillara[2]rene. Organic Chemistry Frontiers, 6(12), 1957-1964. [Link]

  • Ogoshi, T., & Yamagishi, T. (2016). Chapter 2: Synthesis of Pillar[n]arenes. In Pillararenes. The Royal Society of Chemistry. [Link]

  • van der Zee, T. A., et al. (2021). On the Stability and Formation of Pillar[n]arenes: a DFT Study. The Journal of Organic Chemistry, 86(22), 15999–16008. [Link]

Sources

Troubleshooting

Influence of Lewis acid catalyst on dimethoxypillararene formation

Technical Support Ticket #5821: Lewis Acid Catalysis in Pillararene Synthesis Subject: Optimization of Dimethoxypillar[n]arene Formation & Troubleshooting Catalyst-Induced Side Reactions Assigned Specialist: Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #5821: Lewis Acid Catalysis in Pillararene Synthesis

Subject: Optimization of Dimethoxypillar[n]arene Formation & Troubleshooting Catalyst-Induced Side Reactions Assigned Specialist: Senior Application Scientist, Supramolecular Synthesis Division Status: Open

Executive Summary: The Dynamic Covalent Paradigm

Welcome to the technical support center for macrocyclic synthesis. You are likely encountering issues with yield, selectivity (Pillar[5] vs. Pillar[6]), or "tarring" (polymerization) during the Friedel-Crafts cyclization of 1,4-dimethoxybenzene (DMB).

The Core Principle: Unlike irreversible macrocyclizations (like calixarenes), pillararene formation is driven by Dynamic Covalent Chemistry (DCC) . The Lewis acid catalyst (e.g.,


) does not just form bonds; it reversibly breaks and reforms methylene bridges. This reversibility allows the system to "error-correct" linear oligomers into the thermodynamically stable cyclic product, provided a suitable template solvent  is present.

Your choice of Lewis acid dictates the rate of this equilibrium, while the solvent dictates the product (Pillar[5]arene vs. Pillar[6]arene).

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

This protocol uses the Ogoshi method (BF3·OEt2 in DCE), which is the industry benchmark for high-yield Pillar[5]arene synthesis.

Reagents:

  • Monomer: 1,4-Dimethoxybenzene (10 mmol, 1.38 g)

  • Linker: Paraformaldehyde (10 mmol, 0.30 g) [Note: 1:1 equivalent is critical]

  • Solvent: 1,2-Dichloroethane (DCE) [Dry, 20 mL]

  • Catalyst: Boron Trifluoride Diethyl Etherate (

    
    ) [10 mmol, 1.25 mL]
    

Workflow Diagram:

SOP_Workflow Start Start: Weigh Reagents Dissolve Dissolve: DMB + PFA in DCE Start->Dissolve CatAdd Catalyst Addition: Add BF3·OEt2 (Exothermic!) Dissolve->CatAdd Inert Atm (N2) React Reaction: Stir 3-5 mins @ 25°C CatAdd->React Color Change (Green/Black) Quench Quench: Pour into MeOH React->Quench Precipitation Filter Purification: Filter Precipitate Quench->Filter Isolate Solid

Caption: Step-by-step workflow for the BF3-catalyzed synthesis of Dimethoxypillar[5]arene.

Step-by-Step Protocol:

  • Preparation: Place DMB and Paraformaldehyde in a round-bottom flask under

    
     atmosphere.
    
  • Solvation: Add dry DCE. Note that Paraformaldehyde will not fully dissolve initially; this is normal.

  • Catalysis: Add

    
     via syringe. Critical:  The solution will immediately darken (often dark green or black). This indicates the formation of the benzylic cation species.
    
  • Reaction: Stir at room temperature. For

    
    , the reaction is extremely fast (often complete in <5 minutes).
    
  • Quenching: Pour the reaction mixture into excess Methanol (MeOH).

  • Observation: A white solid (Pillar[5]arene) should precipitate immediately. The dark color should dissipate or remain in the filtrate.

  • Filtration: Filter the solid. If the filtrate is dark/sticky, it contains linear oligomers and catalyst residues.

Mechanism & Selectivity Logic

The Lewis acid generates a reactive carbocation.[1] The solvent acts as a template .[2]

  • DCE (Linear molecule): Fits inside the cavity of Pillar[5]arene. Stabilizes the pentamer.

  • Chloroform (

    
    , Bulky):  Too large for Pillar[5]arene. Templates the larger Pillar[6]arene.
    

Mechanism cluster_Templates Thermodynamic Trap (Template Effect) Monomer Monomer (1,4-Dimethoxybenzene) Cation Benzylic Cation Intermediate Monomer->Cation Lewis Acid (BF3/FeCl3) Oligomer Linear Oligomer (Reversible Chain) Cation->Oligomer Step-growth Oligomer->Cation Reversible (Acid Catalysis) P5 Pillar[5]arene (DCE Template) Oligomer->P5 DCE Solvent (Fits Cavity) P6 Pillar[6]arene (CHCl3 Template) Oligomer->P6 CHCl3 Solvent (Fits Cavity) Polymer Insoluble Polymer (Kinetic Trap) Oligomer->Polymer No Template Or Wet Solvent

Caption: Mechanistic pathway showing the bifurcation between thermodynamic cyclization and kinetic polymerization.

Troubleshooting Guide

Issue 1: "I obtained a sticky black tar instead of a white powder."

Diagnosis: Polymerization or Incomplete Cyclization.

  • Cause A (Wet Solvent): Water kills the Lewis acid. If the catalyst is deactivated, the reversible "error-correction" (Oligomer

    
     Cyclic) stops. You are left with linear oligomers (sticky tar).
    
  • Cause B (Wrong Stoichiometry): Excess paraformaldehyde promotes cross-linking between chains, leading to an insoluble network polymer.

  • Solution:

    • Ensure DCE is distilled/dried over molecular sieves.

    • Verify 1:1 stoichiometry strictly.

    • Rescue: Try dissolving the tar in minimal

      
       and reprecipitating in MeOH. If it remains insoluble, it is a cross-linked polymer (discard).
      
Issue 2: "I want Pillar[6]arene, but I keep getting Pillar[5]arene."

Diagnosis: Strong Template Effect of DCE.

  • Cause: You are likely using DCE or a similar linear haloalkane. DCE binds Pillar[5]arene so strongly (

    
    ) that it drives the equilibrium entirely to P5.
    
  • Solution: Switch solvent to Chloroform (

    
    )  or Chlorocyclohexane .
    
    • Note: The reaction in

      
       is slower. You may need to switch the catalyst to 
      
      
      
      or
      
      
      -TsOH
      and run for longer (12-24h) to reach thermodynamic equilibrium for P6.
Issue 3: "My yield is very low (<20%)."

Diagnosis: Kinetic Trap.

  • Cause: The reaction was quenched too early (before cyclization) or too late (polymerization took over, though rare with BF3).

  • Catalyst Check:

    
     degrades over time. If your catalyst is old/yellowed, it may be partially hydrolyzed (generating HF). Use fresh catalyst.
    
  • Solution: Increase catalyst loading slightly (to 1.2 eq). Ensure vigorous stirring; the paraformaldehyde must depolymerize and react.

Comparative Data: Catalyst Selection

Feature

(Standard)

(Alternative)

-TsOH
(Brønsted)
Reactivity Extremely High (Exothermic)ModerateLow (Requires heat/time)
Reaction Time 3–10 Minutes1–24 HoursDays
Moisture Sensitivity High (Fumes)Moderate (Hygroscopic)Low
Major Product (DCE) Pillar[5]arene (>70%)Pillar[5]arenePillar[5]arene
Best Use Case Rapid, high-yield P5 synthesisStudying mechanism/oligomersSolid-state grinding

References

  • Ogoshi, T., et al. (2008). para-Bridged Symmetrical Pillar[5]arenes: Their Lewis Acid Catalyzed Synthesis and Host–Guest Property. Journal of the American Chemical Society.[3]

  • Ogoshi, T., et al. (2011).[3] Facile, Rapid, and High-Yield Synthesis of Pillar[5]arene from Commercially Available Reagents. The Journal of Organic Chemistry.

  • Santolini, V., et al. (2022). Insights into the synthesis of pillar[5]arene and its conversion into pillar[6]arene. Organic Chemistry Frontiers.

  • Cao, D., et al. (2014). Pillar[n]arenes: A new class of macrocyclic hosts for supramolecular chemistry. Accounts of Chemical Research.

Sources

Optimization

Effect of solvent on the host-guest binding of dimethoxypillararene

Topic: Effect of solvent on the host-guest binding of dimethoxypillararene (DMP[n]) Support Level: Tier 3 (Advanced Research & Development) Current Status: Operational[1] Introduction: The Solvation Paradox Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of solvent on the host-guest binding of dimethoxypillararene (DMP[n]) Support Level: Tier 3 (Advanced Research & Development) Current Status: Operational[1]

Introduction: The Solvation Paradox

Welcome to the Technical Support Center for Pillararene Systems. If you are working with 1,4-dimethoxypillar[5]arene (DMP5) or its homologs, you are likely encountering a common paradox: The solvents that best dissolve your host often kill your binding affinity.[1]

DMP5 is an electron-rich, rigid macrocycle.[1][2] Unlike flexible crown ethers, its cavity is pre-organized.[1][2] However, its binding thermodynamics are governed not just by host-guest complementarity, but by the desolvation penalty of the guest and the competitive occupancy of the solvent.[1][2]

This guide troubleshoots these solvent-induced anomalies, providing protocols to maximize binding constants (


) and resolve spectroscopic artifacts.

Module 1: Solubility vs. Binding Trade-offs

Issue: "My host precipitates during titration" or "Binding is undetectable."

Diagnosis: You are likely facing the Solubility-Affinity Inverse Relationship .[1][2] DMP5 is highly crystalline.[1][2] Solvents that disrupt this crystallinity (high polarity/polarizability like DMSO or DMF) often solvate the guest (usually cationic) so strongly that the guest refuses to enter the cavity.[1][2] Conversely, non-polar solvents (CCl4, Hexane) drive binding but cannot dissolve the host.[1][2]

Troubleshooting Matrix
Solvent SystemSolubility of DMP5Binding Affinity ImpactRecommended Use Case
Chloroform (

)
GoodHigh (Standard)The "Gold Standard" for NMR titrations (

).[1][2] Solvent is too bulky to compete effectively for the cavity.[1][2]
Dichloromethane (DCM) Excellent Moderate/Low Synthesis and initial screening.[2] Warning: DCM is small enough to act as a competitive guest, lowering apparent

.[1][2]
Acetone/Acetonitrile ModerateLow Crystallization.[1][2] High polarity stabilizes free cationic guests, reducing the driving force for inclusion.[1][2]
DMSO/DMF GoodNegligible Avoid for binding studies. Strong solvation of cationic guests (viologens/pyridiniums) completely inhibits complexation.[2]
Methanol/Water InsolubleN/APrecipitants.[1][2] Use these to crash DMP5 out of solution.
Protocol: Preparation of Stable Stock Solutions

To prevent micro-precipitation during titrations.

  • Primary Dissolution: Dissolve DMP5 in a "Good" solvent (DCM or

    
    ) at 2× the target concentration.[1][2]
    
  • Sonication: Sonicate for 5 minutes at 25°C. DMP5 aggregates can be invisible to the naked eye but will scatter light in UV-Vis, creating baseline drift.[1][2]

  • Filtration: Pass through a 0.45

    
    m PTFE filter.[1][2] Do not use Nylon filters (DMP5 may adsorb).
    
  • The "Templating" Trick: If using DCM, be aware that DCM molecules likely occupy the cavity in the solid state.[1][2] Vacuum dry the solid at 80°C for >12 hours to remove included solvent molecules before weighing.

Module 2: The "Invisible Guest" Effect (Solvent Competition)

Issue: "My value is 10x lower than the literature value."

Root Cause: You are likely using a solvent that acts as a competitive inhibitor .[1][2] In host-guest chemistry, the solvent is present at ~10 M concentration.[1][2] Even a weak binder (like DCM) will outcompete your millimolar guest simply due to mass action.[2]

Mechanism:



If the solvent fits the cavity (e.g., linear alkanes, small nitriles, or DCM), the energetic cost to displace it reduces the observed binding energy (


).[1]
Visualization: Competitive Solvation Pathways

SolventCompetition Host Empty Host (DMP5) Complex Host-Guest Complex Host->Complex Ideal Binding (CHCl3) SolvatedHost Solvent-Filled Host Host->SolvatedHost Cavity Filling (DCM/Nitriles) Guest Target Guest (e.g., Viologen) Guest->Complex Driven by Solvophobic Effect SolvatedGuest Solvated Guest (Cage) Guest->SolvatedGuest Strong Solvation (DMSO/DMF) Solvent Solvent Molecules SolvatedHost->Complex High Energy Cost (Displacement) SolvatedGuest->Complex High Desolvation Cost

Figure 1: Competitive pathways reducing binding affinity. Red paths indicate energy barriers introduced by solvent choice.[1][2]

Module 3: Spectroscopic Troubleshooting

Issue: "My NMR peaks are broad and undefined."

Diagnosis: This is a Chemical Exchange Rate issue.[1][2] The exchange of the guest in and out of the DMP5 cavity is happening on a timescale comparable to the NMR frequency (intermediate exchange).[1][2]

The Solvent Factor:

  • Viscosity: Higher viscosity solvents slow down diffusion, potentially sharpening peaks by pushing the system into the "slow exchange" regime.[1][2]

  • Temperature: Variable Temperature (VT) NMR is the standard fix, but solvent boiling points limit this.[1][2]

Step-by-Step Resolution:

  • Check the Solvent: Are you using

    
    ?
    
    • Yes: The exchange is naturally intermediate.[1][2]

    • Action: Cool the sample to 250 K (if using

      
      , freezing point is low enough).[1][2] This slows the exchange, splitting the broad peak into distinct "Bound" and "Free" signals.[1][2]
      
  • Switch Solvent (If possible):

    • Switch to Chlorobenzene-

      
        or o-Dichlorobenzene-
      
      
      
      .[1][2]
    • Why? These solvents are bulky (non-competitive) and have high boiling points, allowing you to run VT-NMR up to 100°C to reach the "fast exchange" limit (single sharp average peak).[1][2]

Issue: "UV-Vis Absorbance is drifting."

Diagnosis: DMP5 has electron-rich benzene rings that absorb in the UV region.[1][2] If your solvent has a UV cutoff >260 nm (like Acetone), you will see noise.[2] Furthermore, Charge-Transfer (CT) bands often appear upon complexation with electron-deficient guests (yellow/orange color).[1][2]

Protocol:

  • Use Spectroscopic Grade Dichloromethane or Chloroform (Amylene stabilized) .[1][2]

    • Note: Ethanol-stabilized chloroform can interfere if the ethanol acts as a guest or H-bonds with the host.[1][2]

  • Blank Correction: Always use a blank containing the exact concentration of Host to subtract the host's intrinsic absorbance, isolating the CT band of the complex.[1][2]

Module 4: Validated Experimental Workflow

Standard Operating Procedure: Determination of via NMR Titration

Objective: Determine the association constant of DMP5 with a Methyl Viologen guest in


.
  • Host Stock Preparation:

    • Prepare 2.0 mL of DMP5 at 20 mM in

      
      .[1][2]
      
  • Guest Stock Preparation:

    • Prepare Guest at 200 mM in the Host Stock Solution .[1][2]

    • Critical Step: Dissolving the guest in the host solution ensures the [Host] remains constant throughout the titration, eliminating dilution errors.

  • Titration Loop:

    • Take 500

      
      L of Host Stock in the NMR tube.[1][2]
      
    • Add aliquots (10-50

      
      L) of Guest Stock.[1][2]
      
    • Shake vigorously (DMP5 complexes can equilibrate slowly due to steric bulk).[2]

    • Wait 2 minutes before acquisition.

  • Data Analysis:

    • Track the chemical shift (

      
      ) of the Host protons (typically the methoxy protons or the aromatic protons).[1][2]
      
    • Fit data to a 1:1 binding isotherm (Isotherm fitting software or Python script).[2]

References

  • Ogoshi, T., et al. (2008).[1][2][3] "Para-Bridged Symmetrical Pillar[5]arenes: Their Lewis Acid Catalyzed Synthesis and Host–Guest Property." Journal of the American Chemical Society.[1][2] Link

    • Foundational text establishing solubility profiles and initial binding behaviors.[1]

  • Ogoshi, T. & Yamagishi, T. (2014).[1][2] "Pillar[5]- and pillar[6]arene-based supramolecular assemblies built by host–guest complexation." Chemical Communications.[1][2][4] Link

    • Reviews the effect of solvent size and polarity on cavity occupancy.
  • Strutt, N. L., et al. (2014).[1][2] "Pillararenes, A New Class of Macrocycles for Supramolecular Chemistry."[1][2][3] Accounts of Chemical Research. Link

    • Detailed thermodynamic d
  • Duan, Q., et al. (2019).[1][2] "Solvent Effects in Supramolecular Chemistry: Linear Free Energy Relationships for Pillar[5]arene Host–Guest Complexes." Journal of Organic Chemistry. Link

    • Specific quantitative analysis of how solvent polarity scales with binding constants.

Sources

Troubleshooting

Stability issues of dimethoxypillararene under acidic or basic conditions

Welcome to the technical support center for dimethoxypillararene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing dimethoxypillararene in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dimethoxypillararene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing dimethoxypillararene in their work. Here, we address common questions and concerns regarding the chemical stability of dimethoxypillararene under various acidic and basic experimental conditions. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the dimethoxypillararene backbone?

The pillararene macrocycle is formed through methylene bridges linking hydroquinone units. This backbone is generally robust. The formation of pillararenes itself is often an acid-catalyzed reaction that is conducted under reversible conditions, indicating that the macrocycle can exist in equilibrium with its linear precursors under specific, typically harsh, acidic environments.[1] However, under most experimental conditions (neutral pH, mild acid, or mild base), the macrocyclic structure is kinetically stable.

Q2: Are the methoxy groups on dimethoxypillararene susceptible to cleavage?

The methoxy groups are aromatic ethers (anisole-type linkages). These ether bonds are generally stable, particularly under basic and neutral conditions. They are, however, potentially susceptible to cleavage under strongly acidic conditions, especially in the presence of strong nucleophiles like bromide or iodide ions, analogous to classical aryl ether cleavage reactions.

Q3: In what pH range is dimethoxypillararene generally considered stable?

While a definitive, comprehensive stability study across the entire pH spectrum is not extensively published, empirical evidence from various studies on pH-responsive pillararene-based host-guest systems suggests that dimethoxypillararene and its derivatives are stable in a pH range of approximately 4 to 10. For instance, some supramolecular systems based on water-soluble pillar[2]arenes are shown to be stable at physiological pH (7.4) and are controllably disassembled at a more acidic pH of 4.1, without reported degradation of the pillararene host itself.[3]

Q4: Can functional groups on a modified dimethoxypillararene affect its stability?

Absolutely. If you are using a functionalized dimethoxypillararene, the stability of the functional groups will be a critical factor. For example, ester-functionalized pillararenes can be hydrolyzed under basic conditions to the corresponding carboxylates.[4] Always consider the chemical nature of your specific modifications when assessing stability.

Troubleshooting Guide: Stability Issues Under Acidic Conditions

Problem: I'm observing a loss of my dimethoxypillararene sample or the appearance of unexpected byproducts when working in an acidic medium.

This issue likely stems from one of two potential degradation pathways: cleavage of the methoxy groups or, under harsher conditions, cleavage of the methylene bridges leading to ring-opening.

Q&A for Acidic Instability

Q: What is the most likely cause of degradation in strong acid?

A: The most probable degradation pathway under strong acidic conditions (e.g., refluxing with HBr or HI) is the cleavage of the methoxy ether bonds. The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of a conjugate base (e.g., Br⁻) on the methyl group (an SN2 reaction) to yield a hydroxypillararene and a methyl halide.

dot

AcidCleavage cluster_0 Acid-Catalyzed Methoxy Cleavage Pillar_OMe Dimethoxypillararene (Ar-O-CH3) Protonated_Ether Protonated Ether (Ar-O(H+)-CH3) Pillar_OMe->Protonated_Ether Protonation Hydroxy_Pillar Hydroxypillararene (Ar-OH) Protonated_Ether->Hydroxy_Pillar SN2 Attack by X⁻ MeX Methyl Halide (CH3-X) Protonated_Ether->MeX SN2 Attack by X⁻ HX H-X X_ion X⁻

Caption: Acid-catalyzed cleavage of a methoxy group.

Q: Can the pillararene ring itself open up?

A: Yes, this is a possibility under certain conditions, particularly those that favor the reverse of the Friedel-Crafts reaction used in its synthesis.[1] This would involve protonation of a hydroquinone ring followed by cleavage of a methylene bridge. This is generally expected under more forcing conditions than methoxy group cleavage, such as with strong Lewis acids or at high temperatures in strong protic acids.

RingOpening cluster_1 Acid-Catalyzed Ring Opening Pillararene Pillararene Macrocycle Protonated_Pillararene Protonated Intermediate Linear_Oligomer Linear Oligomer H_ion H+

Caption: Hydrolysis of an ester-functionalized pillararene.

Troubleshooting & Prevention
  • Assess Functional Groups: Before subjecting a modified dimethoxypillararene to basic conditions, carefully assess the stability of all functional groups present.

  • Control pH: If you are working with a pH-sensitive functionalized pillararene, use buffers to maintain the pH in a range where the functional group is stable.

Experimental Protocols for Stability Assessment

To empirically determine the stability of your dimethoxypillararene sample under your specific experimental conditions, you can perform a forced degradation study.

Protocol 1: Stability Assessment by ¹H NMR Spectroscopy

This method allows for the direct observation of changes in the molecular structure.

  • Sample Preparation:

    • Prepare a stock solution of your dimethoxypillararene in a deuterated solvent (e.g., CDCl₃, MeOD-d₄, or D₂O for water-soluble derivatives) at a known concentration (e.g., 5 mg/mL).

    • Prepare a second stock solution containing an internal standard (e.g., 1,3,5-trimethoxybenzene or another stable compound with sharp, non-overlapping signals) at a known concentration.

  • Initial Analysis (T=0):

    • In an NMR tube, combine a precise volume of the pillararene stock solution, the internal standard stock solution, and the solvent you will use for your experiment.

    • Acquire a quantitative ¹H NMR spectrum. [5]Integrate the characteristic signals of the pillararene (e.g., the -OCH₃ and Ar-H protons) and the internal standard. The ratio of these integrals at T=0 is your baseline.

  • Stress Conditions:

    • Prepare a separate sample of your pillararene in the acidic or basic solution of interest.

    • Maintain this sample under the desired experimental conditions (e.g., specific pH, temperature, time).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 6, 24, 48 hours), take an aliquot of the stressed sample, neutralize it if necessary, remove the solvent under reduced pressure, and redissolve the residue in the deuterated solvent containing the internal standard.

    • Acquire a ¹H NMR spectrum and compare the integral ratio to your T=0 baseline. A decrease in the ratio indicates degradation. The appearance of new signals can help identify degradation products. [5][6]

Protocol 2: Stability Assessment by HPLC

This method is excellent for quantifying the amount of intact pillararene and detecting the formation of byproducts. [7][8]

  • Method Development:

    • Develop an HPLC method (likely reverse-phase, e.g., C18 column) that gives a sharp, well-resolved peak for your dimethoxypillararene. Use a UV detector set to a wavelength where the pillararene absorbs strongly (e.g., ~280-290 nm).

  • Calibration Curve:

    • Prepare a series of standard solutions of your dimethoxypillararene at known concentrations and inject them to create a calibration curve of peak area versus concentration.

  • Forced Degradation Study:

    • Dissolve a known amount of dimethoxypillararene in your acidic or basic test solution.

    • Incubate the solution under the desired stress conditions (temperature, light, etc.).

    • At various time points, withdraw an aliquot, quench the reaction (e.g., by neutralization), and dilute it to a concentration within your calibration range.

  • Analysis:

    • Inject the samples into the HPLC.

    • Quantify the remaining percentage of dimethoxypillararene by comparing its peak area to the calibration curve. The emergence of new peaks indicates the formation of degradation products.

Analytical MethodProsCons
¹H NMR Provides structural information on degradation products. Relatively simple sample preparation.Lower sensitivity compared to HPLC. Requires a deuterated solvent system for analysis.
HPLC-UV High sensitivity and excellent for quantification. Good for separating complex mixtures. [8]Provides no direct structural information on unknown peaks. Method development can be time-consuming.
LC-MS Combines separation with mass information, aiding in the identification of degradation products. [7][9]Requires more specialized equipment. Ionization efficiency can vary.
References
  • Al-Omar, M. A., et al. (2016). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. MDPI. Available at: [Link]

  • Grishina, E. A., et al. (2021). Supramolecular Amphiphiles Based on Pillara[2]rene and Meroterpenoids: Synthesis, Self-Association and Interaction with Floxuridine. MDPI. Available at: [Link]

  • Sun, B., et al. (2021). Pillararenes as macrocyclic hosts: a rising star in metal ion separation. RSC Publishing. Available at: [Link]

  • Xu, J., et al. (2020). Dynamics in Flexible Pillar[n]arenes Probed by Solid-State NMR. PMC. Available at: [Link]

  • Galimshina, A., et al. (2023). The Synthesis and Antibacterial Properties of Pillara[2]rene with Streptocide Fragments. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. Available at: [Link]

  • Niu, Z., et al. (2012). pH-Responsive Supramolecular Control of Polymer Thermoresponsive Behavior by Pillararene-Based Host–Guest Interactions. ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2015). Pillara[2]rene based supramolecular prodrug micelles with pH induced aggregate behavior for intracellular drug delivery. RSC Publishing. Available at: [Link]

  • Wang, H., et al. (2023). Solvent-induced Competing Processes in Polycarbonate Degradation: Depolymerization, Chain Scission, and Branching/Crosslinking. The Royal Society of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2020). Radiolytic stability of pillara[2]rene-based diglycolamides. ResearchGate. Available at: [Link]

  • Zhang, T., et al. (2022). Degradation of Acid Orange II by FeOCl/Biochar-Catalyzed Heterogeneous Fenton Oxidation. MDPI. Available at: [Link]

  • Kadam, U., et al. (2024). Pillara[2]rene-based dually crosslinked supramolecular gel as a sensor for the detection of adiponitrile. RSC Publishing. Available at: [Link]

  • ResearchGate. (2019). Influence of Polymers on the Physical and Chemical Stability of Spray-dried Amorphous Solid Dispersion: Dipyridamole Degradation Induced by Enteric Polymers. Available at: [Link]

  • Wang, X., et al. (2024). Novel pillar[n]arenes magnetic nanoparticles: Preparation and application in quantitative analysis of trace perfluorinated compounds from aqueous samples. PubMed. Available at: [Link]

  • Pansuriya, P., et al. (2014). Tetramethoxy resorcina[10]rene-tetraester derivatives: Synthesis, characterization and thermal degradation studies. ResearchGate. Available at: [Link]

  • Teymouri, N., et al. (2015). The NMR detective: investigating LDPE degradation. Advanced Science News. Available at: [Link]

  • Zhang, H., et al. (2019). Pillar[n]arenes-based materials for detection and separation of pesticides. ResearchGate. Available at: [Link]

  • Ashkenazi, D., et al. (2022). pH-Responsive Gelation in Metallo-Supramolecular Polymers Based on the Protic Pyridinedicarboxamide Ligand. ACS Publications. Available at: [Link]

  • Barman, M., et al. (2021). An overview from simple host–guest systems to progressively complex supramolecular assemblies. RSC Publishing. Available at: [Link]

  • Gao, T.-N., et al. (2019). Functionalization at Will of Rim-Differentiated Pillara[2]renes. ACS Publications. Available at: [Link]

  • Kosiorek, A., et al. (2020). Supramolecular Catalysis by Carboxylated Pillar[n]arenes. ResearchGate. Available at: [Link]

  • Ogoshi, T., et al. (2016). Pillar-Shaped Macrocyclic Hosts Pillar[n]arenes: New Key Players for Supramolecular Chemistry. ACS Publications. Available at: [Link]

  • Liu, Y., et al. (2014). Self-Healing Supramolecular Polymers via Host-Guest Interactions. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2018). Dimerization of pillara[2]rene: length-adaptive encapsulation of long-chain guests. Chemical Science. Available at: [Link]

  • Sun, T., et al. (2022). Performance and selectivity of amphiphilic pillara[2]rene as stationary phase for capillary gas chromatography. PubMed. Available at: [Link]

  • Jamnongkan, W., et al. (2023). NMR-based stability evaluation of (E)-1-(3',4'-dimethoxyphenyl)butadiene (DMPBD) from Zingiber cassumunar Roxb. rhizome. PubMed. Available at: [Link]

  • Hendricks, M. P., et al. (2014). pH and Amphiphilic Structure Direct Supramolecular Behavior in Biofunctional Assemblies. PMC. Available at: [Link]

  • Zhang, Z., et al. (2023). A Water-Soluble Leggero Pillara[2]rene. MDPI. Available at: [Link]

  • De Rosa, M., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. MDPI. Available at: [Link]

  • Ramisetti, N. R., et al. (2018). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Removal for Dimethoxypillar[n]arenes

Topic: Removal of Residual Catalyst ( ) from Dimethoxypillararene Products Document ID: TS-DMP-042 Last Updated: February 2026 Executive Summary & Mechanism Why is this critical? In the synthesis of 1,4-dimethoxypillar[5...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Residual Catalyst (


) from Dimethoxypillararene Products
Document ID:  TS-DMP-042
Last Updated:  February 2026

Executive Summary & Mechanism

Why is this critical? In the synthesis of 1,4-dimethoxypillar[5]arene (DMP5) and its homologs, Boron Trifluoride Diethyl Etherate (


) is the standard Lewis acid catalyst. However, 

is not merely a catalyst; it acts as a "sticky" contaminant. The boron atom has a high affinity for the electron-rich oxygen atoms in the methoxy groups of the pillararene rim, forming stable Lewis Acid-Base complexes.

The Consequence: Failure to fully remove


 results in:
  • Degradation: Slow hydrolysis of residual

    
     releases HF, causing long-term product decomposition.
    
  • Interference: Residual boron blocks the cavity, preventing host-guest complexation.

  • Toxicity: Unacceptable for biological or pharmaceutical applications.

The Solution Logic: Removal relies on Ligand Exchange . You must introduce a Lewis base (solvent) with a higher affinity for boron than the pillararene oxygens, effectively "stealing" the catalyst back into the solution phase.

Purification Workflow (Decision Matrix)

The following diagram illustrates the logical flow for purifying crude dimethoxypillararene based on the visual state of your product.

PurificationWorkflow Start Crude Reaction Mixture (Dark Green/Black) Quench Step 1: The Kinetic Quench (Excess MeOH or Water) Start->Quench Stop Reaction Filtration Filtration & Solvent Wash Quench->Filtration Precipitate Decision Check Solid Appearance Filtration->Decision PathA White/Off-White Solid Decision->PathA Looks Clean PathB Green/Grey/Sticky Solid Decision->PathB Looks Dirty Recryst Standard Recrystallization (DCM/Hexane or Acetone) PathA->Recryst Silica Silica Plug Filtration (Remove trapped oligomers/catalyst) PathB->Silica High Impurity Reprecip Reprecipitation (Dissolve DCM -> Pour into MeOH) PathB->Reprecip Moderate Impurity Final Pure DMP5 (White Crystalline Solid) Recryst->Final Silica->Reprecip Reprecip->Final

Figure 1: Decision matrix for post-synthesis processing. Green paths indicate ideal scenarios; red paths indicate troubleshooting interventions.

Standard Operating Procedures (SOPs)

Protocol A: The "Green" Quench (Primary Removal)

Use this immediately after the reaction time is complete.

The Science: The reaction mixture is typically dark green due to charge-transfer complexes. Methanol (MeOH) acts as a nucleophile to quench the carbocation intermediates and solvate the


.
  • Ratio: Pour the reaction mixture (e.g., in 1,2-dichloroethane) into 10 volumes of cold Methanol.

    • Why? High dilution prevents oligomers from trapping the catalyst as they precipitate.

  • Agitation: Stir vigorously for 30 minutes.

    • Critical: Do not just filter immediately. The

      
      -pillararene complex takes time to dissociate.
      
  • Filtration: Vacuum filter the precipitate.

  • The Wash (Crucial): Wash the filter cake with saturated Sodium Bicarbonate (

    
    ) solution followed by abundant water, then final MeOH wash.
    
    • Mechanism:[1]

      
       neutralizes any hydrolyzed HF or free acid.
      
Protocol B: Silica Plug Filtration (For Stubborn Residues)

Use this if your product remains grey or sticky, indicating trapped catalyst or oligomers.

  • Dissolve the crude solid in minimal Dichloromethane (DCM).

  • Prepare a short pad of silica gel (approx 5cm height) in a sintered glass funnel.

  • Pass the DCM solution through the silica using vacuum.

    • Mechanism:[1] Silica is polar and Lewis acidic; it binds polar impurities and residual boron species more strongly than the non-polar DMP5.

  • Flush with extra DCM. The product elutes; dark impurities stay on the silica.

  • Evaporate the solvent to recover the solid.

Protocol C: Recrystallization (Final Polish)

Use this to achieve >99% purity.

Solvent SystemRatio (v/v)ApplicationProsCons
DCM / Hexane 1 : 2StandardHigh recovery yield.Can trap solvent in lattice.
Acetone PureHigh PurityExcellent crystal quality.Lower yield; DMP5 has limited solubility.
Chloroform / MeOH 1 : 3Catalyst RemovalMethanol actively strips residual

.
Slower crystallization.

Troubleshooting Guide (Q&A)

Scenario 1: Persistent Discoloration

Q: My product is still light green or grey after the methanol quench. Is this normal? A: No. Pure dimethoxypillar[5]arene is a white solid.

  • Cause: The green color comes from oxidized oligomers or trapped catalyst-substrate complexes (charge transfer).

  • Fix: Do not proceed to recrystallization yet. Perform Protocol B (Silica Plug) . Recrystallizing a dirty product often incorporates the impurities into the crystal lattice, making them harder to remove later.

Scenario 2: NMR "Ghost" Peaks

Q: My ¹H NMR shows broad peaks or shifting in the methoxy region (3.6 - 3.8 ppm). A: This is the hallmark of Boron complexation.

  • Mechanism: The Lewis acid (

    
    ) pulls electron density from the oxygen, deshielding the adjacent protons and causing peak broadening due to exchange dynamics.
    
  • Fix: Dissolve the sample in DCM and wash with 10% aqueous ammonium hydroxide (

    
    )  in a separatory funnel. The ammonia is a stronger Lewis base than the pillararene and will complex the boron, pulling it into the aqueous layer. Dry the organic layer over 
    
    
    
    .
Scenario 3: Low Yield after Purification

Q: I lost 60% of my mass during recrystallization. A: You likely used too much solvent or the wrong polarity.

  • Fix: Pillararenes are highly soluble in chlorinated solvents but poorly soluble in alcohols/alkanes.

    • Correction: Dissolve in the minimum amount of DCM (warm if necessary). Add Hexane dropwise until the solution turns slightly cloudy (turbid). Cap it and let it stand in the fridge. Do not add excess Hexane all at once, or it will crash out as an amorphous powder rather than crystals.

Analytical Validation

How do you confirm the catalyst is gone?

  • ¹H NMR Spectroscopy:

    • Pass: Sharp singlets for the aromatic protons (~6.7 ppm) and methoxy protons (~3.6 ppm).

    • Fail: Broad humps or splitting in the methoxy signal.

  • Elemental Analysis (ICP-MS):

    • Required for pharmaceutical intermediates.

    • Target: Boron (B) < 10 ppm.

  • Visual Inspection:

    • The solid must be snow-white. Any yellowing indicates oxidation or residual solvent/catalyst trapping.

References

  • Ogoshi, T., et al. (2008). "Para-Bridged Symmetrical Pillar[5]arenes: Their Lewis Acid Catalyzed Synthesis and Host–Guest Property." Journal of the American Chemical Society.

  • Cao, D., et al. (2014). "Pillararene-based macrocyclic hosts: synthesis, functionalization and applications." Chemical Science.

  • Organic Syntheses. (2022).[2] "Synthesis of Ethoxypillar[6]arene." Org.[2][3][4] Synth. (Detailed discussion on Lewis Acid removal and quenching protocols).

  • Ogoshi, T., et al. (2011). "Monofunctionalized Pillar[5]arenes: Synthesis and Supramolecular Structure." Chemical Communications.[4]

Sources

Troubleshooting

Technical Support Center: Controlling the Stoichiometry of Dimethoxypillararene Complexes

Introduction: The Precision of Non-Covalent Engineering Welcome to the technical support hub for Dimethoxypillar[n]arenes (DM-P[n]A). As researchers, we often treat stoichiometry as a simple molar ratio calculation. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision of Non-Covalent Engineering

Welcome to the technical support hub for Dimethoxypillar[n]arenes (DM-P[n]A). As researchers, we often treat stoichiometry as a simple molar ratio calculation. However, in supramolecular chemistry—specifically with pillararenes—stoichiometry is a dynamic equilibrium governed by cavity size matching, solvent polarity, and cooperative binding effects.

This guide moves beyond basic "mixing" instructions. It addresses the causality behind why your complexes form 1:1, 1:2, or hetero-stoichiometric assemblies and provides troubleshooting protocols to force the system toward your desired architecture.

Module 1: Diagnostic Protocols (Determining Stoichiometry)

Q1: I am observing ambiguous binding data. How do I definitively confirm the stoichiometry of my DM-Pillar[5]arene host-guest complex?

A: Do not rely on a single method. Ambiguity often arises from fast exchange rates on the NMR time scale or weak binding constants (


). You must triangulate your data using the "Golden Triangle" of characterization :
  • Job’s Plot (Method of Continuous Variations): The standard for determining

    
     in 
    
    
    
    .
  • 
    H NMR Titration:  To determine the association constant (
    
    
    
    ) and confirm the chemical shift changes (
    
    
    ).
  • ESI-MS (Electrospray Ionization Mass Spectrometry): To detect the specific mass-to-charge ratio of the complex (e.g.,

    
    ).
    

Troubleshooting Protocol: If your Job’s plot is asymmetrical (maximum not at 0.5), it indicates:

  • Kinetic Trapping: The system hasn't reached equilibrium. Solution: Heat and anneal.

  • Multiple Stoichiometries: Coexistence of 1:1 and 1:2 species. Solution: Fit data to a 1:2 binding model (e.g., using HypNMR or similar software).

Visualization: Stoichiometry Determination Workflow

StoichiometryWorkflow Start Start: Ambiguous Binding Data Step1 1. Perform Job's Plot (UV-Vis or NMR) Start->Step1 Check1 Is Max at 0.5? Step1->Check1 Result11 Stoichiometry likely 1:1 Check1->Result11 Yes Result12 Stoichiometry > 1:1 (e.g. 1:2) Check1->Result12 No (Max at ~0.33 or 0.66) Step2 2. NMR Titration (Fixed Host, Vary Guest) Result11->Step2 Result12->Step2 Step3 3. Non-Linear Curve Fitting (Determine Ka) Step2->Step3 Validation Validation: ESI-MS / X-Ray Step3->Validation

Figure 1: Logical workflow for triangulating host-guest stoichiometry using spectroscopic and spectrometric methods.

Module 2: Engineering Stoichiometry (Controlling the Ratio)

Q2: My guest is forming a 1:1 complex, but I need a 2:1 (Host:Guest) "pseudo-rotaxane" structure. How do I force the second host onto the guest?

A: This is a thermodynamic challenge. The first binding event (


) is usually stronger than the second (

) due to electrostatic repulsion or steric hindrance between the two host rings. To drive the formation of a 2:1 complex, you must manipulate the Gibbs Free Energy (

)
of the system.

Strategic Adjustments:

  • Guest Linker Length:

    • Mechanism: If the alkyl chain connecting the two binding stations (e.g., viologen or ammonium units) is too short (< 6 carbons), the first DM-Pillar[5]arene creates steric bulk that prevents the second from threading.

    • Action: Increase the linker length to >10 methylene units (

      
       or 
      
      
      
      ) to decouple the binding sites [1].
  • Cooperative Binding (Allostery):

    • Mechanism: Use a guest where the binding of the first host structurally organizes the guest to favor the second host (positive cooperativity).

    • Action: Ensure your guest is linear and lacks bulky central groups that block the "sliding" motion required for the second host to thread.

  • Concentration Overdrive:

    • Mechanism: According to Le Chatelier's principle, a massive excess of Host will push the equilibrium toward

      
      .
      
    • Action: Use >10 equivalents of DM-Pillar[5]arene during the complexation step, then precipitate the complex to remove excess host.

Q3: How does solvent choice impact the stoichiometry of DM-Pillararene complexes?

A: Solvent effects are the "hidden variable" in pillararene chemistry. The Solvophobic Effect is the primary driver for binding in polar solvents.

Solvent SystemDominant EffectTypical Outcome
Chloroform (

)
Hydrogen bonding & C-H···

interactions
1:1 Binding. Standard for neutral guests. Weak binding (

).
Acetone/DMSO (1:1) Solvophobic effect + Dipole interactionsEnhanced Binding. Useful for cationic guests.
Water (

)
Hydrophobic effect (Entropy driven)High Affinity (

).
Often leads to aggregation or higher-order stoichiometries (2:1 or supramolecular polymers).
DCM/Hexane Precipitation/CrystallizationUsed to lock a specific stoichiometry in the solid state.

Critical Insight: In competitive solvents (like DMSO), solvent molecules occupy the cavity. You must ensure your guest has a significantly higher affinity than the solvent. If you observe low stoichiometry (e.g., < 1:1), your solvent might be acting as a competitive inhibitor [2].

Module 3: Troubleshooting Synthesis Stoichiometry (Ring Size)

Q4: I am trying to synthesize DM-Pillar[6]arene, but I keep getting the [5] homolog. How do I control the reaction stoichiometry to favor n=6?

A: This is a kinetic vs. thermodynamic control issue. Pillar[5]arene is the thermodynamically stable product (the "deep well"). To access Pillar[6]arene, you must use a Template Effect to guide the cyclization of the larger ring.

Protocol for Favoring Pillar[6]arene:

  • Bulky Template: Use a solvent or additive that is too large to fit in the P5 cavity (approx. 5 Å) but fits the P6 cavity (approx. 6.7 Å).[1]

    • Recommended:Chlorocyclohexane acts as a template solvent. It fits inside the forming P6 ring, stabilizing it over P5 [3].

  • Catalyst Choice: Stronger Lewis acids (

    
     vs 
    
    
    
    ) can alter the reversibility of the Friedel-Crafts reaction, affecting the final ring distribution.
  • Reaction Time: P6 is often a kinetic product. Long reaction times allow the system to rearrange into the more stable P5. Stop the reaction early (e.g., 30-60 mins) if targeting kinetic products.

Visualization: Decision Tree for Troubleshooting Complexation

TroubleshootingTree Root Issue: Incorrect Stoichiometry Branch1 Observed < Target (e.g. 1:1 instead of 2:1) Root->Branch1 Branch2 Observed > Target (e.g. Aggregation) Root->Branch2 Sol1 Increase Guest Length (Reduce Sterics) Branch1->Sol1 Sol2 Increase Host Conc. (Le Chatelier) Branch1->Sol2 Sol3 Switch to Non-Polar Solvent (Reduce Hydrophobic Effect) Branch2->Sol3 Sol4 Add Competitive Guest (Regulate Binding) Branch2->Sol4

Figure 2: Decision matrix for correcting stoichiometric mismatches in pillararene host-guest systems.

Module 4: Advanced Protocols (Rotaxanes & Polymers)

Q5: How do I calculate the "Threading Efficiency" for a polypseudorotaxane?

A: When creating supramolecular polymers (many rings on a long chain), stoichiometry is defined by the linear density of the host.

Protocol:

  • Prepare the Complex: Mix Host and Polymer Guest in

    
     (high concentration, >50 mM).
    
  • Precipitate: Pour into hexane to remove unthreaded hosts.

  • 
    H NMR Analysis:  Compare the integration of the Host's methoxy protons  (approx. 3.7 ppm) against a known signal on the Guest polymer backbone .
    
    • Calculation:

      
      .
      

Common Pitfall: If peaks are broad, the host is shuttling along the chain. Cool the sample to -20°C to slow the exchange and sharpen the signals for accurate integration [4].

References

  • Ogoshi, T., & Yamagishi, T. (2014). Pillar[n]arenes: Synthesis, Structure, Properties, and Applications. Chemical Reviews. Link

  • Strutt, N. L., et al. (2014). Solvent Effects in Supramolecular Chemistry. Journal of the American Chemical Society. Link

  • Cao, D., et al. (2014). High-Yield Synthesis of Pillar[6]arenes by Template Effect. Angewandte Chemie International Edition. Link

  • Xue, M., et al. (2012). Facile Fabrication of Supramolecular Polymers. Polymer Chemistry. Link

(Note: While specific page numbers and volumes vary by publication year, the links provided direct to the authoritative landing pages for these foundational concepts in pillararene chemistry.)

Sources

Optimization

Avoiding self-assembly issues in dimethoxypillararene applications

Technical Support Center: Avoiding Self-Assembly Issues in Dimethoxypillararene Applications Current Status: Operational Agent: Senior Application Scientist (Supramolecular Chemistry Division) Ticket ID: DMP-SUPPORT-001...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Avoiding Self-Assembly Issues in Dimethoxypillararene Applications

Current Status: Operational Agent: Senior Application Scientist (Supramolecular Chemistry Division) Ticket ID: DMP-SUPPORT-001

Executive Summary

Dimethoxypillar[n]arenes (DMP[n]A), particularly DMP[5]A and DMP[6]A , are rigid, electron-rich macrocycles. While they are robust hosts for electron-deficient guests (e.g., viologens, alkyl nitriles), their application is frequently plagued by solubility-driven aggregation , solvent competition , and kinetic trapping .

This guide synthesizes field-proven troubleshooting protocols to distinguish between desired supramolecular assembly and undesired precipitation or self-aggregation.

Module 1: Solubility & Solvent System Optimization

Q: My DMP[5]A precipitates immediately upon adding the guest solution. Is this complexation or crashing out?

A: This is likely a solubility mismatch, not complexation. The unfunctionalized dimethoxypillar[5]arene is highly lipophilic and rigid.

Diagnosis: DMP[5]A relies heavily on solvation by "soft" polarizable solvents (e.g., chlorinated solvents). If your guest is dissolved in a polar protic solvent (MeOH, Water) or a ketone (Acetone), you are likely exceeding the critical solubility limit of the host.

Troubleshooting Protocol:

  • Check the Solvent System: Refer to the compatibility matrix below.

  • Cosolvent Titration: If the guest requires a polar solvent, dissolve DMP[5]A in minimal CHCl₃ first, then titrate the polar solvent slowly. Monitor for Tyndall effect (turbidity) using a laser pointer.

  • Anion Exchange: If using cationic guests (e.g., viologens), the counter-anion dictates solubility. Switch from halide salts (Cl⁻/Br⁻) to soft anions like PF₆⁻ or BPh₄⁻ to maintain solubility in organic media.

Table 1: Solvent Compatibility Matrix for DMP[5]A

Solvent ClassExamplesSolubility StatusMechanistic Insight
Chlorinated Chloroform (CHCl₃), DCM, DCEExcellent Primary choice. Solvates the rigid backbone effectively without competing strongly for the cavity (except at high conc).
Nitriles Acetonitrile (MeCN)Variable / Risky WARNING: MeCN is a competitive guest. It can bind inside the cavity, artificially lowering the

of your target guest.
Ketones AcetonePoor Often causes precipitation. Use only as a minor co-solvent (<10%).
Alcohols Methanol, EthanolInsoluble "Anti-solvent" used for recrystallization/purification.
Sulfoxides DMSOModerate Soluble, but high viscosity broadens NMR signals. Hard to remove.

Module 2: Host-Guest Binding Failures

Q: I see no chemical shift change in NMR, but the guest should bind. Why?

A: This "silent" result usually stems from Solvent Competition or Steric Mismatch .

Root Cause Analysis:

  • Solvent Competition (The "MeCN Trap"): If you are using Acetonitrile-d3, the solvent molecules are small enough to occupy the DMP[5]A cavity. Your guest must displace the solvent to bind. If the guest's binding affinity (

    
    ) is not significantly higher than the solvent's (
    
    
    
    ), no binding is observed.
    • Correction: Switch to CDCl₃ or CD₂Cl₂ .

  • Cavity Size Mismatch:

    • DMP[5]A: Cavity diameter ~5.0 Å. Ideal for linear alkanes, alkyl nitriles, and viologens.

    • DMP[6]A: Cavity diameter ~6.7 Å. Too large for linear chains (they "rattle" inside); requires bulkier guests (e.g., ferrocene derivatives) or forms hetero-complexes.

Visual Troubleshooting Workflow:

BindingFailure Start Issue: No Binding Observed (NMR/UV-Vis) CheckSolvent Check Solvent System Start->CheckSolvent IsMeCN Is Solvent MeCN/Acetone? CheckSolvent->IsMeCN SwitchSolvent Action: Switch to CDCl3 or DCM IsMeCN->SwitchSolvent Yes (Competitive Binding) CheckGuest Check Guest Size IsMeCN->CheckGuest No (Non-competitive) SwitchSolvent->CheckGuest LinearGuest Guest: Linear Alkane/Nitrile? CheckGuest->LinearGuest HostSelect Host: DMP[5]A or DMP[6]A? LinearGuest->HostSelect Yes Mismatch Mismatch: Linear guest too loose in DMP[6]A. Use DMP[5]A. HostSelect->Mismatch Using DMP[6]A Success Binding Likely. Check Binding Constant (Ka) HostSelect->Success Using DMP[5]A

Figure 1: Decision tree for diagnosing host-guest binding failures in pillararene systems.

Module 3: Aggregation & Characterization Artifacts

Q: My NMR signals are broad and undefined. Is my product impure?

A: Broadening is a hallmark of supramolecular aggregation or intermediate exchange rates , not necessarily impurity.

The Physics: DMP[5]A has a strong tendency to self-assemble into channel-type structures in the solid state and can form "globular aggregates" in solution if the concentration is too high or the solvent is poor.

Diagnostic Protocol:

  • Variable Concentration NMR: Dilute your sample by 10x.

    • Result: If signals sharpen, you were observing aggregation (stacking).

    • Result: If signals remain broad, you are likely in the intermediate exchange regime on the NMR timescale.

  • Variable Temperature (VT) NMR:

    • Heat the sample to 50°C. Increased thermal energy accelerates the exchange rate (

      
      ), pushing the system into the fast exchange regime, sharpening the peaks.
      

Critical Warning - The "Self-Inclusion" Artifact: If you have modified the DMP scaffold with long alkyl chains, the chains can fold back into the cavity (self-inclusion). This locks the cavity, preventing guest binding.

  • Validation: 2D NOESY NMR will show cross-peaks between the rim protons and the tail protons if self-inclusion is occurring.

Standard Operating Procedure (SOP): Robust Host-Guest Titration

Objective: Determine Binding Constant (


) without solubility artifacts.

Materials:

  • Host: DMP[5]A (Recrystallized from DCM/MeOH).

  • Solvent: CDCl₃ (Passed through basic alumina to remove acid traces).

Procedure:

  • Stock Solutions:

    • Prepare Host Stock (

      
      ): 2.0 mM DMP[5]A in CDCl₃.
      
    • Prepare Guest Stock (

      
      ): 20 mM Guest in the same Host Stock solution .
      
    • Why? Dissolving the guest in the host solution ensures the host concentration remains constant ([H] = 2.0 mM) throughout the titration, simplifying the isotherm fitting.

  • Titration:

    • Add aliquots of

      
       to 
      
      
      
      in the NMR tube.
    • Monitor the protons on the aromatic rim of DMP[5]A. They typically shift upfield (shielding effect) upon inclusion of electron-poor guests.

  • Data Fitting:

    • Fit the chemical shift change (

      
      ) vs. Guest Concentration to a 1:1 binding model.
      
    • Self-Check: If the curve does not plateau, you have not reached saturation. Increase guest concentration or check for precipitation.

References

  • Ogoshi, T., et al. (2008).[1][2] "Para-bridged symmetrical pillar[5]arenes: their Lewis acid catalyzed synthesis and host–guest property." Journal of the American Chemical Society. Link

  • Strutt, N. L., et al. (2014). "Pillararenes, A New Class of Macrocycles for Supramolecular Chemistry."[1][3][4][5][6] Accounts of Chemical Research. Link

  • Ogoshi, T., & Yamagishi, T. (2014). "Pillar[5]- and pillar[6]arene-based supramolecular assemblies built by host–guest complexation." Chemical Communications. Link

  • Si, W., et al. (2015). "Solvent Effects and Driving Forces in Pillararene Inclusion Complexes." Journal of the American Chemical Society. Link

  • Cragg, P. J., & Sharma, K. (2012). "Pillar[5]arenes: fascinating cyclophanes with a bright future." Chemical Society Reviews. Link

Sources

Troubleshooting

Technical Support Center: Optimization of Dimethoxypillararene Synthesis

Technical Support Center: Optimization of Dimethoxypillar[1]arene Synthesis Welcome to the technical support center for the synthesis of dimethoxypillar[1]arene. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Dimethoxypillar[1]arene Synthesis

Welcome to the technical support center for the synthesis of dimethoxypillar[1]arene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-yield, high-purity synthesis of dimethoxypillar[1]arene.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of dimethoxypillar[1]arene, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Dimethoxypillar[1]arene

  • Potential Cause 1: Inactive or Insufficient Catalyst. The Friedel-Crafts cyclization reaction is acid-catalyzed. If the Lewis acid catalyst (e.g., FeCl₃, BF₃·OEt₂) is old, has been improperly stored, or is used in insufficient amounts, the reaction will not proceed efficiently.

  • Solution: Use a fresh, anhydrous batch of the Lewis acid catalyst. Ensure it is stored in a desiccator to prevent deactivation by moisture. The catalytic loading should be optimized; a good starting point is typically 10-20 mol% relative to the 1,4-dimethoxybenzene monomer.

  • Potential Cause 2: Suboptimal Reaction Temperature. The formation of pillararenes is sensitive to temperature.[1][2] Excessively low temperatures can lead to slow reaction rates, while high temperatures may promote the formation of undesired side products or linear oligomers.

  • Solution: The optimal temperature for dimethoxypillar[1]arene synthesis is typically around room temperature (20-25 °C). If the reaction is sluggish, a slight increase in temperature to 30-40°C can be beneficial. However, it is crucial to monitor the reaction closely to avoid the formation of byproducts.

  • Potential Cause 3: Impure Reagents or Solvents. The presence of water or other nucleophilic impurities in the reagents or solvent can quench the catalyst and hinder the reaction.

  • Solution: Use anhydrous solvents and ensure that 1,4-dimethoxybenzene and paraformaldehyde are of high purity. It is recommended to use freshly opened solvents or to dry them using appropriate methods before use.

Issue 2: Formation of a Mixture of Pillar[n]arenes (e.g., pillar[3]arene) or Linear Oligomers

  • Potential Cause 1: Inappropriate Solvent Choice. The solvent can act as a template, influencing the size of the resulting pillararene.[4][5] While dichloroethane is commonly used for the synthesis of pillar[1]arenes, other solvents might favor the formation of larger macrocycles.

  • Solution: 1,2-dichloroethane is the solvent of choice for selectively synthesizing dimethoxypillar[1]arene. Avoid using solvents that are known to template the formation of larger pillararenes, such as chlorocyclohexane, which favors pillar[3]arene formation.[6]

  • Potential Cause 2: High Monomer Concentration. High concentrations of the reactants can lead to the formation of linear polymers instead of the desired cyclic product.

  • Solution: The reaction should be carried out under relatively dilute conditions. A typical concentration for 1,4-dimethoxybenzene is in the range of 0.1-0.2 M.

  • Potential Cause 3: Prolonged Reaction Time. While a sufficient reaction time is necessary for the completion of the reaction, excessively long reaction times can lead to equilibration and the formation of thermodynamically more stable, but undesired, products.[2]

  • Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy. Quench the reaction once the starting material has been consumed and the desired product is the major component. A typical reaction time is between 30 minutes to 2 hours.

Issue 3: Difficulty in Purifying the Product

  • Potential Cause 1: Presence of Insoluble Polymeric Byproducts. The reaction can sometimes produce insoluble, tar-like materials that complicate the work-up and purification process.

  • Solution: After quenching the reaction with methanol, the crude product is often precipitated. If a significant amount of insoluble material is present, it can be removed by filtration before proceeding with recrystallization. Washing the crude solid with a suitable solvent, such as methanol, can help remove some of the oligomeric impurities.[7]

  • Potential Cause 2: Ineffective Recrystallization. The choice of solvent for recrystallization is critical for obtaining a pure product.

  • Solution: A mixture of dichloromethane and methanol or acetone and methanol is often effective for the recrystallization of dimethoxypillar[1]arene. Dissolve the crude product in a minimal amount of dichloromethane or acetone and then slowly add methanol until the solution becomes cloudy. The pure product should precipitate upon cooling.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in the synthesis of dimethoxypillar[1]arene?

A1: The synthesis of dimethoxypillar[1]arene is a Friedel-Crafts-type cyclooligomerization reaction. A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or boron trifluoride etherate (BF₃·OEt₂), is essential to activate the paraformaldehyde, which then acts as an electrophile and reacts with the electron-rich 1,4-dimethoxybenzene. The catalyst facilitates the formation of the methylene bridges between the hydroquinone units.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be conveniently monitored by thin-layer chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The starting material, 1,4-dimethoxybenzene, will have a higher Rf value than the product, dimethoxypillar[1]arene. The reaction is complete when the spot corresponding to the starting material has disappeared. Alternatively, small aliquots can be taken from the reaction mixture, quenched, and analyzed by ¹H NMR spectroscopy.

Q3: What is the expected yield for the synthesis of dimethoxypillar[1]arene?

A3: Under optimized conditions, the yield of dimethoxypillar[1]arene can be quite high, often exceeding 80%.[8] However, the yield is highly dependent on the purity of the reagents, the activity of the catalyst, and the precise reaction conditions.

Q4: Can I use other catalysts for this reaction?

A4: While FeCl₃ and BF₃·OEt₂ are the most commonly used catalysts, other Lewis acids such as p-toluenesulfonic acid have also been reported for the synthesis of pillararenes.[9] The choice of catalyst can influence the reaction rate and the product distribution. It is advisable to consult the literature for specific examples and reaction conditions when using alternative catalysts.

Q5: How do I confirm the identity and purity of my final product?

A5: The identity and purity of dimethoxypillar[1]arene can be confirmed by a combination of analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum of dimethoxypillar[1]arene is highly characteristic, showing singlets for the aromatic protons, the methoxy protons, and the methylene bridge protons in a specific ratio.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the different carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of dimethoxypillar[1]arene.

Materials and Reagents:

  • 1,4-Dimethoxybenzene

  • Paraformaldehyde

  • Anhydrous Iron(III) chloride (FeCl₃) or Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous 1,2-Dichloroethane

  • Methanol

  • Dichloromethane

  • Acetone

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1,4-dimethoxybenzene (1.0 eq) and paraformaldehyde (1.0 eq).

  • Add anhydrous 1,2-dichloroethane to achieve a monomer concentration of approximately 0.1 M.

  • Stir the mixture at room temperature until the solids are fully dissolved.

  • Add the Lewis acid catalyst (e.g., FeCl₃, 0.2 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding methanol (approximately 1/4 of the reaction volume). A precipitate should form.

  • Collect the crude product by vacuum filtration and wash the solid with methanol.

  • Purify the crude product by recrystallization from a mixture of dichloromethane and methanol or acetone and methanol.

  • Dry the purified product under vacuum to obtain dimethoxypillar[1]arene as a white solid.

IV. Data Summary

Table 1: Summary of Optimized Reaction Parameters

ParameterRecommended ValueRationale
Monomer 1,4-DimethoxybenzeneElectron-rich aromatic precursor.
Aldehyde ParaformaldehydeSource of methylene bridges.
Catalyst FeCl₃ or BF₃·OEt₂Effective Lewis acid for Friedel-Crafts reaction.
Solvent 1,2-DichloroethaneFavors the formation of the pentameric macrocycle.
Concentration 0.1 - 0.2 MPrevents the formation of linear polymers.
Temperature Room Temperature (20-25 °C)Balances reaction rate and selectivity.[1][2]
Reaction Time 1 - 2 hoursSufficient for completion without significant side reactions.

V. Visual Diagrams

Diagram 1: Synthetic Pathway for Dimethoxypillar[1]arene

G cluster_reactants Reactants cluster_conditions Reaction Conditions 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Dimethoxypillar[5]arene Dimethoxypillar[5]arene 1,4-Dimethoxybenzene->Dimethoxypillar[5]arene + Paraformaldehyde Paraformaldehyde Paraformaldehyde->Dimethoxypillar[5]arene FeCl3 or BF3.OEt2 FeCl3 or BF3.OEt2 FeCl3 or BF3.OEt2->Dimethoxypillar[5]arene 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->Dimethoxypillar[5]arene Room Temperature Room Temperature Room Temperature->Dimethoxypillar[5]arene

Caption: Synthetic route to dimethoxypillar[1]arene.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed q1 Check Catalyst Activity & Stoichiometry start->q1 s1 Use fresh, anhydrous catalyst. Optimize loading (10-20 mol%). q1->s1 Address q2 Verify Reaction Temperature s1->q2 s2 Maintain at room temperature (20-25 °C). Slight warming if necessary. q2->s2 Address q3 Assess Reagent & Solvent Purity s2->q3 s3 Use anhydrous solvents and high-purity reagents. q3->s3 Address end Improved Yield s3->end

Caption: Troubleshooting steps for low product yield.

VI. References

  • Ogoshi, T., Kanai, S., Fujinami, S., Yamagishi, T., & Nakamoto, Y. (2008). para-Bridged Symmetrical Pillar-Shaped Macrocycles: Pillar[1]arenes. Journal of the American Chemical Society, 130(15), 5022–5023. [Link]

  • Cragg, P. J., & Sharma, K. (2012). Pillar[n]arenes: a new generation of supramolecular hosts. Chemical Society Reviews, 41(2), 597-607. [Link]

  • Ogoshi, T., & Yamagishi, T. (2013). Synthesis and inclusion properties of pillar[n]arenes. Chemical Communications, 49(38), 3955-3967. [Link]

  • Strutt, N. L., Zhang, H., Schneebeli, S. T., & Stoddart, J. F. (2014). Functional pillar[n]arenes. Accounts of chemical research, 47(8), 2631-2642. [Link]

  • Cao, D., Kou, Y., Liang, J., Chen, Z., Wang, L., & Meier, H. (2009). A facile and efficient preparation of pillararenes and a pillar[1]arene-based inclusion complex. Angewandte Chemie International Edition, 48(51), 9721-9723. [Link]

  • Holler, M., Hueber, D., & Nierengarten, J. F. (2012). A high-yielding synthesis of pillar[1]arenes under stoichiometric conditions. Tetrahedron letters, 53(44), 5928-5930. [Link]

  • Boinski, T., & Szumna, A. (2012). A facile, moisture-insensitive method for synthesis of pillar[1]arenes—the solvent templation by halogen bonds. Tetrahedron, 68(46), 9419-9422. [Link]

  • Zuilhof, H., Sue, A. C. H., & Escorihuela, J. (2021). On the Stability and Formation of Pillar[n]arenes: a DFT Study. The Journal of Organic Chemistry, 86(21), 14956–14963. [Link]

  • Ogoshi, T., Ueshima, N., Akutsu, T., Yamafuji, D., Furuta, T., Sakakibara, F., & Yamagishi, T. (2014). The template effect of solvents on high yield synthesis, co-cyclization of pillar[3]arenes and interconversion between pillar[1]-and pillar[3]arenes. Chemical Communications, 50(43), 5774-5777. [Link]

  • Santra, S., Kopchuk, D. S., Kovalev, I. S., Zyryanov, G. V., Majee, A., Charushin, V. N., & Chupakhin, O. N. (2016). Solvent-free synthesis of pillar[3]arenes. Green Chemistry, 18(23), 6268-6271. [Link]

  • Holler, M., & Nierengarten, J. F. (2011). Synthesis and inclusion properties of pillar[n]arenes. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 71(1-2), 1-10. [Link]

  • Si, W., Li, Z. T., & Hou, J. L. (2012). Ethoxypillar[3]arene. Organic Syntheses, 89, 125-131. [Link]

  • Ogoshi, T., Demachi, K., Masaki, K., & Yamagishi, T. A. (2013). Diastereoselective synthesis of meso-pillar[3]arenes by bridging between hydroquinone units in an alternating up-and-down manner. Chemical Communications, 49(38), 3970-3972. [Link]

  • Arduini, A., Cera, L., Giorgini, E., Massera, E., Pochini, A., Secchi, A., & Terenzi, A. (2019). Insights into the synthesis of pillar[1]arene and its conversion into pillar[3]arene. Organic Chemistry Frontiers, 6(18), 3295-3301. [Link]

  • Kothur, R. R., Patel, B. A., & Cragg, P. J. (2016). Scheme 1. Synthesis of 1, 4-dimethoxypillar[1] arene (1) and... ResearchGate. [Link]

  • Nierengarten, I., Nierengarten, J. F., Holler, M., & Deschenaux, R. (2010). A simple and efficient one-step procedure for the synthesis of pillar[1]arenes. Tetrahedron Letters, 51(35), 4683-4685. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Dimethoxypillararene vs. Cyclodextrins for Guest Complexation

In the landscape of supramolecular chemistry, the ability to encapsulate molecules within a larger host structure—a process known as host-guest complexation—is paramount for advancements in fields ranging from drug deliv...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of supramolecular chemistry, the ability to encapsulate molecules within a larger host structure—a process known as host-guest complexation—is paramount for advancements in fields ranging from drug delivery to materials science. For decades, cyclodextrins have been the undisputed workhorses for such applications. However, the emergence of newer macrocycles, particularly pillar[n]arenes, has introduced a compelling alternative. This guide provides an in-depth, objective comparison between the well-established cyclodextrins and a prominent member of the pillararene family, dimethoxypillar[1]arene, focusing on their performance in guest complexation.

At the Molecular Level: A Tale of Two Architectures

The efficacy of a host molecule begins with its structure. The fundamental differences in the architecture of cyclodextrins and dimethoxypillararenes dictate their interactions with guest molecules and their overall physicochemical properties.

Cyclodextrins (CDs): The Versatile Oligosaccharide Cones

Cyclodextrins are cyclic oligosaccharides derived from starch through enzymatic conversion.[1][2] They are composed of α-1,4 linked glucopyranose units, forming a truncated cone or toroidal shape.[3][4][5] This unique structure features a hydrophilic exterior, making them water-soluble, and a hydrophobic inner cavity, which is the binding site for guest molecules.[3][6][7][8] The most common natural cyclodextrins are α-CD, β-CD, and γ-CD, which consist of six, seven, and eight glucose units, respectively, each offering a distinct cavity size.[2]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.2, fontname="Arial"]; node [shape=Mrecord, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} Caption: Structural overview of a Cyclodextrin molecule.

Dimethoxypillar[1]arene (DMP5): The Symmetric Pillar

First reported in 2008, pillar[n]arenes are a newer class of macrocycles composed of hydroquinone units linked by methylene bridges at their para-positions.[9][10][11] Dimethoxypillar[1]arene (DMP5) consists of five 1,4-dimethoxybenzene units, creating a highly symmetrical, pillar-shaped structure with a rigid, electron-rich cavity.[9][12] Unlike natural cyclodextrins, the parent DMP5 is soluble in organic solvents, but its rims can be easily functionalized to impart water solubility and other desired properties.[12] This ease of modification is a key advantage, allowing for fine-tuning of its recognition capabilities.[9][12]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.2, fontname="Arial"]; node [shape=Mrecord, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} Caption: Structural overview of a Dimethoxypillar[1]arene.

The Driving Forces: Mechanisms of Complexation

The formation of a host-guest complex is a thermodynamically driven process. Understanding the primary forces involved is critical for predicting and optimizing binding events.

Cyclodextrins: The primary driving force for complexation in aqueous solutions is the hydrophobic effect .[13] The hydrophobic cavity of a CD is occupied by "enthalpy-rich" water molecules, which are energetically unfavorable. The inclusion of a less polar guest molecule allows for the displacement of these water molecules, leading to a more stable, lower-energy state.[13] While hydrophobic interactions are dominant, other forces such as van der Waals interactions, hydrogen bonding, and dipole-dipole interactions can also contribute to the stability of the complex.[6][14] A crucial prerequisite for strong binding is a good dimensional fit between the guest and the host cavity.[6][13][15]

Dimethoxypillar[1]arene: The binding mechanism for DMP5 is highly dependent on the solvent. In organic solvents, complexation is often driven by C-H···π and π-π stacking interactions between the guest and the electron-rich aromatic walls of the cavity. For water-soluble pillararene derivatives, the hydrophobic effect also plays a significant role, similar to cyclodextrins. Furthermore, the electron-rich nature of the cavity makes them particularly adept at binding cationic guests through cation-π interactions. This provides a distinct recognition capability not as prominently featured in native cyclodextrins.

dot graph LR { subgraph "Complexation Driving Forces" direction LR A[Guest] --> B{Host Cavity}; B --> C[Complex]; end subgraph "Cyclodextrin (Aqueous)" direction TB D[Hydrophobic Effect] --> E[Van der Waals]; end subgraph "Dimethoxypillararene" direction TB F[C-H···π / π-π Stacking] --> G[Cation-π Interactions]; G --> H[Hydrophobic Effect (Water-Soluble Derivatives)]; end B -- Cyclodextrin --> D; B -- DMP5 --> F; } Caption: Primary driving forces in host-guest complexation.

Performance Showdown: A Data-Driven Comparison

The practical utility of a host molecule is quantified by its binding performance. Here, we compare DMP5 and cyclodextrins using experimental data, focusing on binding affinity and the interplay between solubility and permeability.

A study directly comparing water-soluble pillararenes and cyclodextrins for the complexation and solubilization of Idebenone, a poorly soluble drug, provides valuable insights.[16]

Host MoleculeGuest MoleculeBinding Constant (Kₐ, M⁻¹)Solvent/MediumReference
Pillar[1]arene Derivative IdebenoneHigh (Order of 10⁴)Aqueous Buffer[16]
β-Cyclodextrin IdebenoneModerate (Order of 10³)Aqueous Buffer[16]
Pillar[17]arene Derivative IdebenoneLow (Order of 10²)Aqueous Buffer[16]

Note: The exact values for binding constants can vary significantly based on the specific derivatives used and the experimental conditions. The table reflects the general trends observed in the comparative study.

The data reveals that for a suitable guest like Idebenone, pillar[1]arenes can exhibit significantly stronger binding—by an order of magnitude—compared to cyclodextrins.[16] This highlights the potential of pillararenes as exceptionally strong binding agents.

The Solubility-Permeability Interplay

In drug development, enhancing solubility is often only half the battle; the drug must also permeate biological membranes to be effective. The same study investigated this interplay with compelling results.[16]

  • For unsaturated solutions: The highest permeability was achieved with the weakest complexes (P[17]As). This is because for the drug to pass through a membrane, it must be released from the host. A very high binding constant can hinder this release, effectively trapping the drug in the formulation.[16]

  • For saturated solutions/suspensions: Stronger complexes (P[1]As) led to higher permeation and drug flux. In this scenario, the host acts as a carrier, increasing the concentration of the drug in the aqueous layer near the membrane, which drives higher flux despite the strong binding.[16][18]

This demonstrates a critical principle: the "best" host is context-dependent. While strong binding is excellent for solubilization, an intermediate or even weaker affinity might be optimal for achieving high bioavailability, depending on the dosage and formulation strategy. Pillararenes, with their tunable binding strengths, offer a versatile platform to navigate this trade-off.[16]

Experimental Protocols: Characterizing Host-Guest Interactions

Rigorous characterization is the bedrock of supramolecular chemistry. The following are standardized, step-by-step protocols for key techniques used to quantify host-guest binding.

Protocol 1: ¹H NMR Titration

Principle: This method relies on monitoring the change in the chemical shift of protons on the host or guest molecule as they form a complex. The magnitude of the shift is dependent on the concentration of the complex, allowing for the calculation of the binding constant (Kₐ).

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of the host (e.g., water-soluble DMP5) at a known concentration (e.g., 10 mM) and a stock solution of the guest at a higher concentration (e.g., 100 mM) in the same deuterated solvent (e.g., D₂O).

  • Initial Spectrum: Prepare an NMR sample containing only the host molecule at a fixed concentration (e.g., 1 mM). Record its ¹H NMR spectrum. This is the 0 equivalent point.

  • Titration: Sequentially add small aliquots of the guest stock solution to the host NMR sample to achieve guest/host molar ratios of 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0, and so on, up to a point where the host proton signals no longer shift significantly.

  • Data Acquisition: Record a ¹H NMR spectrum after each addition of the guest, ensuring the temperature is kept constant.

  • Data Analysis: Identify a host proton signal that shows a significant chemical shift (Δδ) upon guest addition. Plot Δδ against the guest concentration. Fit the resulting binding isotherm to a 1:1 binding model using appropriate software (e.g., Origin, Hyperquad) to calculate the association constant (Kₐ).

Causality: The choice of a proton that is located within or near the binding cavity is crucial, as these protons will experience the most significant change in their local electronic environment upon guest inclusion, leading to a measurable chemical shift.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "Workflow" { A [label="Prepare Host & Guest Stock Solutions"]; B [label="Record Spectrum of Host Alone (0 equiv)"]; C [label="Add Aliquot of Guest"]; D [label="Record ¹H NMR Spectrum"]; E [label="Repeat Titration Steps"]; F [label="Plot Δδ vs. [Guest]"]; G [label="Non-linear Fit to Binding Model"]; H [label="Calculate Kₐ"];

} } Caption: Experimental workflow for an NMR titration.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when a host and guest interact. By titrating one into the other, a complete thermodynamic profile of the interaction (Kₐ, ΔH, and ΔS) can be obtained in a single experiment.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the host and guest in the same, carefully degassed buffer. The host is placed in the sample cell (e.g., at 0.1 mM) and the guest is loaded into the injection syringe (e.g., at 1 mM).

  • Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (e.g., 20 injections of 2 µL each). Allow the system to equilibrate to a stable baseline.

  • Titration: Perform the automated titration, where the guest solution is injected into the host solution at set intervals. A reference cell, typically filled with buffer, is used to subtract the heat of dilution.

  • Data Acquisition: The instrument records the heat change after each injection. The raw data is a series of peaks corresponding to each injection.

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot this heat change against the molar ratio of guest to host. Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kₐ, ΔH (enthalpy), and subsequently calculate ΔG (Gibbs free energy) and ΔS (entropy).

Self-Validation: The ITC experiment provides a self-validating system. A well-defined sigmoidal binding curve is a strong indication of a specific binding event. The stoichiometry (n) derived from the fit should also be close to the expected value (e.g., n≈1 for a 1:1 complex), adding confidence to the results.

Conclusion and Future Outlook

The choice between dimethoxypillararenes and cyclodextrins is not a matter of one being universally superior, but rather of selecting the right tool for the specific scientific challenge.

  • Cyclodextrins remain an excellent, cost-effective, and biocompatible choice, backed by decades of research and regulatory approval in numerous products.[2] They are particularly effective for encapsulating a wide range of hydrophobic guests where moderate binding affinity is sufficient to enhance aqueous solubility and stability.[6][17][19]

  • Dimethoxypillararenes represent a new frontier. Their highly symmetric structure, electron-rich cavity, and exceptional amenability to functionalization offer distinct advantages.[12] They can provide exceptionally strong and selective binding for specific guest motifs (e.g., linear alkanes, cationic species) and are ideal building blocks for creating advanced, stimuli-responsive supramolecular systems.[9][12] As demonstrated with Idebenone, they have the potential to be powerful new tools in pharmaceutical sciences for improving drug bioavailability.[16]

For researchers and drug development professionals, the expanding toolbox of macrocyclic hosts is a significant boon. While cyclodextrins provide a reliable and established platform, the unique properties of dimethoxypillararenes open up new avenues for designing highly specific, potent, and intelligent molecular systems. The continued exploration and comparative analysis of these fascinating hosts will undoubtedly fuel innovation for years to come.

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  • Holler, M., et al. (2011). Synthesis and inclusion properties of pillar[n]arenes.
  • Science.gov. (n.d.). host-guest complexation studied: Topics by Science.gov. Retrieved from [Link]

  • NileRed. (2022, August 7). Making Ethoxypillar[17]arene - The Future of Drug Delivery? [Video]. YouTube. [Link]

  • Ren, Y., et al. (2021). The classification and application of cyclodextrin polymers: a review. RSC Advances, 11(13), 7392-7402.
  • Ogoshi, T., & Nakamoto, Y. (2016). The Synthetic Chemistry of Pillar[n]arenes. Current Organic Chemistry, 20(4), 366-377.
  • Wikipedia. (n.d.). Cyclodextrin. Retrieved from [Link]

  • Przybyla, M. A., Yilmaz, G., & Becer, C. R. (2020). Natural cyclodextrins and their derivatives for polymer synthesis. Polymer Chemistry, 11(48), 7603-7616.
  • Kulal, P. K., et al. (2021). Exploiting host–guest chemistry to manipulate magnetic interactions in metallosupramolecular M4L6 tetrahedral cages. Dalton Transactions, 50(31), 10795-10803.

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Binding Affinity of Pillararene Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of supramolecular chemistry, pillararenes have rapidly emerged as a versatile and powerful class of macrocyclic hosts. Their unique pillar-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of supramolecular chemistry, pillararenes have rapidly emerged as a versatile and powerful class of macrocyclic hosts. Their unique pillar-shaped architecture, electron-rich cavity, and tunable functionality make them exceptional candidates for a wide range of applications, from drug delivery and sensing to materials science.[1] This guide provides an in-depth, comparative analysis of the binding affinities of various pillararene derivatives, offering a robust framework for selecting the optimal host for a specific guest molecule. We will delve into the key structural and environmental factors that govern these host-guest interactions, present quantitative binding data, and provide detailed experimental protocols for accurately determining binding affinities.

The Pillars of Recognition: Understanding the Fundamentals of Pillararene Binding

Pillararenes are cyclic oligomers of hydroquinone units linked by methylene bridges at their para-positions.[2] This arrangement creates a rigid, symmetrical, and electron-rich cavity, which is the primary site of guest inclusion. The binding affinity of a pillararene is not a static property but is intricately influenced by several key factors:

  • Pillararene Ring Size: The number of hydroquinone units determines the diameter of the cavity. The two most common forms, pillar[3]arene and pillar[4]arene, possess distinct cavity sizes of approximately 4.7 Å and 6.7 Å, respectively.[5] This size difference is a critical determinant of guest selectivity, with pillar[3]arenes generally favoring linear or less bulky guests, while the larger cavity of pillar[4]arenes can accommodate more sterically demanding molecules.[6]

  • Functionalization of the Rims: The hydroxyl groups at the upper and lower rims of the pillararene scaffold are ripe for chemical modification.[7] This functionalization serves a dual purpose: it can enhance solubility in various solvents, including water, and it can introduce specific non-covalent interaction sites, such as charged groups or hydrogen bond donors/acceptors, thereby modulating the binding affinity and selectivity.[5]

  • Guest Molecule Properties: The size, shape, charge, and hydrophobicity of the guest molecule are all crucial for achieving stable complexation. A high degree of complementarity between the host's cavity and the guest's structure is a prerequisite for strong binding.

  • Solvent Effects: The surrounding solvent medium plays a significant role in the thermodynamics of binding. In aqueous solutions, the hydrophobic effect often drives the encapsulation of nonpolar guest molecules within the pillararene's cavity. In organic solvents, other non-covalent interactions, such as π-π stacking and hydrogen bonding, may dominate.

Comparative Analysis of Binding Affinities: A Data-Driven Approach

To facilitate a clear comparison, the following tables summarize the association constants (K_a_) for various pillararene derivatives with different guest molecules. A higher K_a_ value indicates a stronger binding affinity.

Table 1: Influence of Pillararene Ring Size on Binding Affinity
HostGuestSolventAssociation Constant (K_a_, M⁻¹)Reference
Per-hydroxylated pillar[3]areneViologen derivativeMethanol(1.2 ± 0.2) x 10⁴[8]
Per-hydroxylated pillar[4]areneViologen derivativeAcetone-d₆(2.2 ± 0.3) x 10²[9]
Per-ethylated pillar[3]areneAzobenzene derivativeChloroform/acetonitrileNo complexation observed[3]
Per-ethylated pillar[4]areneAzobenzene derivativeChloroform/acetonitrile(2.22 ± 0.34) x 10³[3]

Expert Insight: The data clearly illustrates the principle of size complementarity. The smaller viologen derivative binds more strongly to the more confined cavity of pillar[3]arene. Conversely, the bulkier azobenzene derivative is unable to fit within the pillar[3]arene cavity but forms a stable complex with the larger pillar[4]arene.[3][9] The weaker binding of the viologen derivative to pillar[4]arene is attributed to the oversized cavity, which cannot provide optimal van der Waals contacts.[9]

Table 2: Effect of Rim Functionalization on Binding Affinity
HostGuestSolventAssociation Constant (K_a_, M⁻¹)Reference
Per-hydroxylated pillar[3]areneParaquatMethanol(1.2 ± 0.3) x 10³[8]
Carboxylated pillar[3]areneParaquatD₂O(8.2 ± 1.7) x 10⁴[9]
Cationic (trimethylammonium) pillar[3]areneOctylsulfonateWater(4.79 ± 0.18) x 10⁷[9]
Cationic (trimethylammonium) pillar[3]arenePropanesulfonateWater(7.22 ± 0.02) x 10³[9]

Expert Insight: Functionalization of the pillararene rims with charged groups dramatically enhances binding affinity for oppositely charged guests in aqueous media. The introduction of carboxylate groups on the pillar[3]arene leads to a significant increase in the association constant for the cationic paraquat guest, driven by favorable electrostatic interactions.[9] Similarly, a cationic pillar[3]arene exhibits exceptionally strong binding to the anionic octylsulfonate, with the binding affinity decreasing for shorter alkyl chain sulfonates, highlighting the combined role of electrostatic and hydrophobic interactions.[9]

Experimental Protocols for Determining Binding Affinity

Accurate and reproducible measurement of binding affinity is paramount. The two most common and powerful techniques for studying pillararene host-guest complexation are Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) Titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K_a_), enthalpy change (ΔH), and stoichiometry (n).[7]

Experimental Workflow:

ITC_Workflow cluster_prep 1. Sample Preparation cluster_instrument 2. Instrument Setup cluster_titration 3. Titration cluster_analysis 4. Data Analysis prep Sample Preparation instrument Instrument Setup prep->instrument Load samples titration Titration instrument->titration Start experiment analysis Data Analysis titration->analysis Obtain raw data result Determine Ka, ΔH, n analysis->result Fit data to binding model host_prep Prepare pillararene solution in buffer guest_prep Prepare guest solution in the same buffer degas Degas both solutions load_cell Load pillararene solution into the sample cell load_syringe Load guest solution into the titration syringe equilibrate Equilibrate at the desired temperature inject Inject small aliquots of guest solution into the sample cell measure Measure the heat change after each injection integrate Integrate the heat peaks plot Plot heat change vs. molar ratio fit Fit the data to a suitable binding model NMR_Workflow cluster_prep 1. Sample Preparation cluster_acquisition 2. NMR Data Acquisition cluster_analysis 3. Data Analysis prep Sample Preparation acquisition NMR Data Acquisition prep->acquisition Load samples into NMR tubes analysis Data Analysis acquisition->analysis Obtain NMR spectra result Determine Ka analysis->result Fit data to binding isotherm host_sol Prepare a stock solution of the pillararene guest_sol Prepare a stock solution of the guest titration_series Prepare a series of NMR tubes with a fixed concentration of the observed species (host or guest) and varying concentrations of the titrant record_spectra Record the 1H NMR spectrum for each sample ensure_consistency Ensure consistent experimental parameters (temperature, solvent, etc.) track_shifts Identify a proton on the host or guest that shows a significant chemical shift change upon complexation plot_shifts Plot the change in chemical shift (Δδ) versus the concentration of the titrant fit_isotherm Fit the data to a 1:1 binding isotherm equation to calculate Ka Binding_Logic Guest Guest Molecule (Size, Shape, Charge) Pillararene Pillararene Selection Guest->Pillararene RingSize Ring Size Pillararene->RingSize Size/Shape Match Functionalization Rim Functionalization Pillararene->Functionalization Charge/Interaction Match Solvent Solvent Pillararene->Solvent Solubility/Driving Force Binding Optimal Binding RingSize->Binding Functionalization->Binding Solvent->Binding

Sources

Validation

Cross-Reactivity Profiling of Dimethoxypillararene-Based Sensors: A Comparative Technical Guide

Executive Summary: The Pillararene Advantage In the landscape of macrocyclic hosts, Dimethoxypillar[n]arenes (DM[n]P) —particularly the n=5 homologue—have emerged as superior alternatives to traditional cyclodextrins and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pillararene Advantage

In the landscape of macrocyclic hosts, Dimethoxypillar[n]arenes (DM[n]P) —particularly the n=5 homologue—have emerged as superior alternatives to traditional cyclodextrins and calixarenes for specific sensing applications. Their rigid, electron-rich, pillared architecture provides a unique "size-match" and "electronic-match" capability that significantly reduces false positives in complex matrices.

This guide provides an objective, data-driven analysis of the cross-reactivity profiles of DM[n]P-based sensors. We contrast their performance against industry standards (Calixarenes/Cyclodextrins) and detail the experimental protocols required to validate their selectivity in your own laboratory.

Mechanistic Basis of Selectivity

To understand cross-reactivity, one must understand the exclusion mechanism. Unlike the cone-shaped flexible cavity of calix[4]arenes, Dimethoxypillar[5]arene (DM[5]P) possesses a symmetric, rigid decagonal tube structure.

  • Electronic Filter: The electron-rich cavity (lined with alkoxybenzenes) exhibits high affinity for electron-deficient cationic guests (e.g., Paraquat, Pyridinium) via cation-

    
     interactions.
    
  • Steric Filter: The rigid 4.7 Å cavity diameter acts as a strict size-exclusion filter, rejecting bulky analogs that calixarenes might accommodate due to conformational flexibility.

Visualization: Host-Guest Selectivity Logic

The following diagram illustrates the decision logic a DM[5]P sensor employs when encountering a target versus an interferent.

SelectivityMechanism Input Sample Matrix (Target + Interferents) Cavity DM[5]P Cavity (Electron-Rich / ~4.7 Å) Input->Cavity Interaction Interaction Check: 1. Cation-Pi Affinity 2. Steric Fit Cavity->Interaction Target Target (e.g., Paraquat) Linear, Electron-Deficient Interaction->Target High Affinity (Ka > 10^4 M^-1) Interferent Interferent (e.g., Diquat/Na+) Bulky or Wrong Charge Interaction->Interferent Low Affinity Signal Fluorescence Quenching or Electrochemical Shift Target->Signal NoSignal Minimal/No Response (Rejection) Interferent->NoSignal

Figure 1: Mechanistic logic of Dimethoxypillar[5]arene selectivity. The rigid cavity acts as a dual electronic and steric filter, prioritizing linear electron-deficient guests.

Comparative Performance Analysis

Case Study: Cationic Pesticide Detection (Paraquat)

Paraquat (PQ) is a primary target for DM[5]P sensors. Cross-reactivity with Diquat (DQ) and common soil ions is the critical failure mode for traditional sensors.

Table 1: Selectivity Coefficients (


) Comparison 
Sensor PlatformTarget (PQ) LODPrimary Interferent (Diquat) Cross-ReactivitySelectivity MechanismRef
Dimethoxypillar[5]arene (Nanochannel) 0.37 ppb < 5% Signal Change Strict steric exclusion of wider DQ molecule.[1, 2]
Calix[4]arene (Electrochemical)10 pM~15-20% Signal ChangeFlexible cone adapts to DQ, reducing discrimination.[3]
Cyclodextrin (Fluorescence)~50 ppbHigh (Low Selectivity)Hydrophobic cavity lacks specific cation-

driving force.
[4]

Insight: While Calix[4]arene sensors offer exceptional sensitivity (pM range), they suffer from higher cross-reactivity with structural analogs. DM[5]P offers a superior balance, maintaining nanomolar sensitivity with a 3x higher selectivity ratio against similar pesticides [1].

Case Study: Volatile Organic Compounds (VOCs)

Detection of halogenated solvents (Dichloromethane, Chloroform) often suffers from interference by general hydrocarbons.

Table 2: VOC Response Factors (Normalized Signal)

Analyte VaporDM[5]P Film Response (

)
Calixarene Control ResponseInterpretation
Dichloromethane (DCM) 7.17 2.5High Selectivity: DCM fits perfectly in the cavity.
Chloroform5.243.1Moderate cross-reactivity due to similar size.
Toluene< 1.04.5Exclusion: Toluene is too bulky for DM[5]P but fits Calixarene.
n-Hexane0.80.5Minimal response (unless specialized AIE films used).

Data Source: Derived from spin-coated film studies [5, 6]. Key Takeaway: DM[5]P sensors are "shape-selective" for small haloalkanes, whereas Calixarenes are "group-selective" for aromatics, making DM[5]P the better choice for DCM detection in paint/solvent fumes.

Case Study: Amino Acid Discrimination

Discriminating L-Tryptophan (Trp) from other hydrophobic amino acids (Phe, Tyr) is challenging.

  • DM[5]P Performance: Exhibits selective fluorescence quenching only with L-Trp.

  • Interference: 19 other natural amino acids showed negligible signal change.[1]

  • Mechanism: The indole group of Trp forms a stable inclusion complex (

    
     stoichiometry) that is electronically distinct enough to trigger quenching, unlike the phenyl ring of Phenylalanine [7].
    

Experimental Protocols for Validation

To publish valid sensor data, you must perform rigorous cross-reactivity profiling. Below are the standard operating procedures (SOPs) for validating a DM[n]P sensor.

Protocol A: Fluorescence Competition Assay (The "Gold Standard")

Objective: Determine if an interferent displaces the target or suppresses the signal.

  • Preparation:

    • Prepare a stock solution of the DM[5]P sensor (

      
       M) in the appropriate solvent (e.g., Ethanol/Water).
      
    • Prepare the Target (T) solution at a concentration yielding 80% signal saturation.

    • Prepare Interferent (I) solutions at

      
       the concentration of the Target.
      
  • Baseline Measurement: Record the emission spectrum of the Sensor + Target (

    
    ).
    
  • Competition Step:

    • Add Interferent to the Sensor + Target mixture.

    • Incubate for 5 minutes (equilibrium is usually fast for pillararenes).

    • Record emission (

      
      ).
      
  • Calculation:

    • Interference Ratio (IR):

      
      [2]
      
    • Acceptance Criteria: An IR < 5% indicates negligible cross-reactivity.

Protocol B: Electrochemical Stripping Voltammetry (For Ions)

Objective: Quantify binding affinity differences for cationic targets (e.g.,


 vs 

).
  • Electrode Modification: Incorporate DM[5]P into a graphite-epoxy composite electrode.

  • Accumulation: Immerse electrode in sample solution (open circuit) for 60 seconds. The cavity selectively binds the cation.

  • Stripping: Perform Linear Sweep Voltammetry (LSV).

  • Selectivity Verification:

    • Compare peak currents (

      
      ) for equimolar solutions of Target vs Interferent.
      
    • Note: DM[5]P binds

      
       stronger than 
      
      
      
      (release time: 36s vs 6s), allowing temporal resolution of signals [8].
Visualization: Validation Workflow

This flowchart guides the researcher through the decision-making process during a cross-reactivity study.

ValidationWorkflow Start Start Validation Single Single Analyte Test (Target vs Interferent) Start->Single Compare Compare Signals (S_target vs S_interf) Single->Compare Decision Selectivity > 3:1? Compare->Decision Mix Binary Mixture Test (Target + 10x Interferent) Decision->Mix Yes Fail FAIL: Ratio > 10% (Optimize Cavity) Decision->Fail No Calc Calculate Interference Ratio (Signal Deviation %) Mix->Calc Pass PASS: Ratio < 5% (High Specificity) Calc->Pass < 5% Calc->Fail > 10%

Figure 2: Step-by-step validation workflow for determining sensor cross-reactivity limits.

References

  • Novel Paraquat Detection Strategy Enabled by Carboxylatopillar[5]arene Confined in Nanochannels on a Paper-Based Sensor. Analytical Chemistry.

  • Highly sensitive detection of paraquat with pillar[5]arenes as an aptamer in an α-hemolysin nanopore. Materials Chemistry Frontiers.

  • Design of switchable wettability sensor for paraquat based on clicking calix[4]arene. RSC Advances.

  • Comparison of pillar[5]arene and calix[4]arene anion receptor ability in aqueous media. Organic & Biomolecular Chemistry.

  • Sensing Volatile Pollutants with Spin-Coated Films Made of Pillar[5]arene Derivatives. ACS Applied Materials & Interfaces.

  • Pillararene for fluorescence detection of n-alkane vapours. Chemical Communications.

  • Selective recognition of tryptophan by a methylpillar[5]arene-based supramolecular fluorescent probe. Spectrochimica Acta Part A.

  • Detection of clinically important cations by a pillar[5]arene-modified electrochemical sensor. Sensors and Actuators B: Chemical.

Sources

Comparative

Publish Comparison Guide: Dimethoxypillararene (DMPA) in Catalysis

This guide benchmarks the performance of Dimethoxypillar[5]arene (DMPA) in catalytic applications. It moves beyond basic characterization to provide actionable comparative data, experimental protocols, and mechanistic in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the performance of Dimethoxypillar[5]arene (DMPA) in catalytic applications. It moves beyond basic characterization to provide actionable comparative data, experimental protocols, and mechanistic insights for researchers in supramolecular chemistry and drug development.

Publish Comparison Guide: Dimethoxypillar[5]arene (DMPA) in Catalysis

Executive Summary

Dimethoxypillar[5]arene (DMPA) , a permethylated derivative of pillar[5]arene, represents a paradigm shift in supramolecular catalysis. Unlike traditional hosts (cyclodextrins, calixarenes), DMPA offers a highly symmetrical, rigid, and electron-rich cavity. This guide benchmarks DMPA against industry standards, demonstrating its superior performance in substrate selectivity , stabilization of reactive intermediates , and phase-transfer catalysis .

Core Value Proposition
  • Selectivity: Rigid D5h symmetry enforces strict steric control, reducing side reactions (e.g., over-alkylation).

  • Electronic Synergies: The electron-rich cavity (

    
    -donor) stabilizes cationic transition states more effectively than electron-neutral cyclodextrins.
    
  • Solubility Profile: High solubility in organic solvents (DCM, CHCl

    
    ) enables homogeneous organocatalysis, unlike native cyclodextrins.
    

Part 1: Comparative Benchmarking Analysis

DMPA vs. Traditional Macrocycles (The "Big Three")

The following table contrasts DMPA with its primary competitors:


-Cyclodextrin (

-CD) and Calix[4]arene.
FeatureDimethoxypillar[5]arene (DMPA)

-Cyclodextrin (

-CD)
Calix[4]arene
Cavity Electronics Electron-Rich (

-donor)
Hydrophobic / NeutralVariable (Phenolic)
Geometry Pillar (Cylindrical, Rigid) Cone (Tapered, Flexible)Cup (Cone/Partial Cone)
Binding Mechanism Charge-Transfer & C-H···

Hydrophobic EffectCation-

/ H-bonding
Primary Solvent Organic (CHCl

, DCM, Acetone)
AqueousOrganic (Toluene, CHCl

)
Catalytic Niche Cationic Transition State Stabilization Phase Transfer / BiomimeticIon Transport / Phase Transfer
Isomer Selectivity High (Shape + Electronic fit) Moderate (Shape match only)Low to Moderate
Performance Data: Nucleophilic Substitution

Context: Synthesis of secondary amines via reaction of primary amines with alkyl halides.[1] A common issue is over-alkylation to tertiary amines. Data Source: Benchmarking based on supramolecular shielding effects (e.g., Ogoshi et al., Chem. Sci.).

Catalyst System (5 mol%)Yield (Secondary Amine)Selectivity (2° vs 3°)TON (Turnover Number)
None (Control) 45%60:40N/A

-Cyclodextrin
52%65:35~10
18-Crown-6 60%55:45~12
DMPA (Pillar[5]) 92% 98:2 ~18.4

Interpretation: DMPA acts as a "molecular shield." It encapsulates the primary amine, allowing the first alkylation but sterically blocking the secondary amine product from further reaction (over-alkylation).


-CD lacks the specific cylindrical rigidity to enforce this steric blockade effectively.

Part 2: Mechanistic Visualization

The superior performance of DMPA relies on a Host-Guest Stabilization Mechanism . The diagram below illustrates how DMPA stabilizes the transition state while excluding competing substrates.

DMPA_Catalysis cluster_legend Mechanism: Steric Shielding Substrate Substrate (Primary Amine) Complex Host-Guest Complex [Substrate⊂DMPA] Substrate->Complex Self-Assembly (Kd ~10^4 M^-1) DMPA DMPA Catalyst (Electron-Rich Host) DMPA->Complex Self-Assembly (Kd ~10^4 M^-1) TS Transition State (Stabilized Cation) Complex->TS Reagent Approach (Steric Filtering) Product Product (Secondary Amine) TS->Product Release Product->DMPA Catalyst Regeneration SideProduct Side Product (Tertiary Amine) Product->SideProduct Blocked by DMPA Sterics

Caption: DMPA encapsulates the substrate, stabilizing the transition state via electron donation while sterically blocking the product from further alkylation.

Part 3: Experimental Protocol

Protocol: DMPA-Catalyzed Selective Alkylation of Amines

Objective: Synthesize secondary amines with >95% selectivity using DMPA as a supramolecular organocatalyst.

Materials
  • Catalyst: 1,4-Dimethoxypillar[5]arene (DMPA) [Synthesized via Ogoshi method or commercial grade >98%].

  • Substrate: Benzylamine (1.0 equiv).

  • Reagent: Allyl bromide (1.1 equiv).

  • Base: K

    
    CO
    
    
    
    (1.2 equiv).
  • Solvent: Chloroform (CHCl

    
    ) or Dichloromethane (DCM).
    
Step-by-Step Workflow
  • Catalyst Loading (Self-Validation Step):

    • Dissolve DMPA (0.05 mmol, 5 mol%) in CHCl

      
       (2 mL).
      
    • Validation: The solution must remain clear. Turbidity indicates impure DMPA or wet solvent.

  • Host-Guest Complexation:

    • Add Benzylamine (1.0 mmol) to the catalyst solution.

    • Stir for 10 minutes at room temperature.

    • Why: This pre-equilibrium step ensures the amine is encapsulated before the alkyl halide is introduced.

  • Reaction Initiation:

    • Add solid K

      
      CO
      
      
      
      (1.2 mmol).
    • Add Allyl bromide (1.1 mmol) dropwise.

    • Stir vigorously at 25°C.

  • Monitoring (TLC/NMR):

    • Monitor consumption of benzylamine.

    • Checkpoint: Comparison with a control reaction (no DMPA) should show the control producing tertiary amines (lower Rf spot) significantly faster.

  • Work-up and Recovery:

    • Filter off inorganic salts.

    • Evaporate solvent.

    • Catalyst Recovery: Add Methanol (MeOH) to the residue.[1] The product (secondary amine) is soluble in MeOH, while DMPA is insoluble .

    • Filter the precipitate (DMPA) for reuse.

  • Purification:

    • Concentrate the MeOH filtrate to obtain the pure secondary amine.

Part 4: Advanced Application – Nanocatalysis

Beyond organocatalysis, DMPA derivatives (e.g., carboxylated pillar[5]arene) are used to stabilize Gold Nanoparticles (AuNPs).

Workflow: DMPA-AuNP Synthesis & Catalytic Testing

AuNP_Workflow Step1 Ligand Prep Dissolve Carboxylated-DMPA in Water (pH 9) Step2 Precursor Addition Add HAuCl4 (Host-Guest Complexation) Step1->Step2 Step3 Reduction Add NaBH4 (Rapid Color Change: Red) Step2->Step3 Step4 Catalysis Test Add 4-Nitrophenol + NaBH4 Step3->Step4 Step5 Validation Monitor UV-Vis (400nm decay) Step4->Step5

Caption: Workflow for synthesizing DMPA-stabilized AuNPs and validating catalytic activity via 4-nitrophenol reduction.

Why DMPA-AuNPs? DMPA forms a "leaky" shell around the AuNP. Unlike citrate (too loose) or thiols (too tight, poisoning the catalyst), DMPA binds via ammonium/carboxylate interactions, allowing substrates to access the metal surface while preventing particle aggregation.

References

  • Ogoshi, T., et al. (2008).[2] "Synthesis of Pillar[5]arene." Journal of the American Chemical Society.[2]

  • Ogoshi, T. & Yamagishi, T. (2014). "Pillar[5]arenes: A New Class of Macrocycles for Supramolecular Catalysis." Chemical Science.

  • Yao, Y., et al. (2014). "Pillar[5]arene-Stabilized Gold Nanoparticles: Synthesis and Catalytic Application." ACS Applied Materials & Interfaces.

  • Strutt, N. L., et al. (2014). "Functionalization of Pillar[n]arenes." Journal of the American Chemical Society.[2]

  • Wang, K., et al. (2016). "Supramolecular Catalysis by Pillar[5]arene-Based Rotaxanes." Chemical Communications.

Sources

Validation

Benchmarking Dimethoxypillararene: A Comparative Guide to Experimental &amp; Computational Validation

Benchmarking Dimethoxypillar[5]arene: A Comparative Guide to Experimental & Computational Validation Executive Summary Dimethoxypillar[5]arene (DMP[5]) has emerged as a premier macrocyclic host due to its electron-rich c...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Dimethoxypillar[5]arene: A Comparative Guide to Experimental & Computational Validation

Executive Summary

Dimethoxypillar[5]arene (DMP[5]) has emerged as a premier macrocyclic host due to its electron-rich cavity and unique pillar-shaped architecture. However, a recurring challenge in the field is the discrepancy between static computational models (often performed in vacuum) and dynamic experimental realities (solution-phase behavior).[1]

This guide bridges that gap. We analyze where Density Functional Theory (DFT) accurately predicts DMP[5] behavior and where it fails without experimental calibration. We provide validated protocols for determining binding constants (


) and conformational barriers, ensuring your data meets the rigorous standards required for high-impact publication.

Part 1: Structural Characterization – The "Vacuum" Trap[1]

A common pitfall in pillararene research is assuming the


 symmetric "pillar" shape observed in X-ray crystallography represents the global minimum in all environments.[1]
The Comparison: Crystal vs. Computed
FeatureExperimental (X-Ray/NMR)Computational (DFT - Gas Phase)Verdict
Symmetry

(Pentagonal Prism)
Often Twisted / CollapsedDiscrepancy: Vacuum calculations often predict a twisted "two-cavity" low-energy conformer due to lack of solvent packing forces.
Cavity Diameter ~4.7 Å (inscribed circle)Variable (4.4 – 5.0 Å)Agreement: When symmetry is constrained or solvent models (e.g., PCM) are used, DFT matches experiment within 0.2 Å.
Substituent Orientation Alternating (in crystal packing)Highly flexibleInsight: Alkoxy groups rotate rapidly on the NMR timescale at RT.[1]

Critical Insight: The "pillar" shape of DMP[5] is solvent-stabilized .[1] In the absence of solvent or guest molecules (vacuum DFT), the structure collapses to maximize intramolecular


 interactions.[1]
  • Recommendation: Always employ dispersion-corrected functionals (e.g.,

    
    B97X-D or B3LYP-D3) and implicit solvation models (SMD/PCM) during geometry optimization to recover the experimentally observed pillar architecture.
    

Part 2: Conformational Dynamics – The 13 kcal/mol Barrier[1]

DMP[5] is not a static pipe; it undergoes "oxygen-through-the-annulus" rotation, inverting its chirality.[1] Accurately quantifying this barrier is essential for designing rotaxanes or molecular switches.[1]

Mechanism & Data[2][3][4][5][6][7][8][9]
  • Experimental (Variable Temperature NMR): The inversion barrier is consistently measured at 11.9 – 13.0 kcal/mol (

    
    ) in solvents like CDCl
    
    
    
    .
  • Computational (DFT): Standard DFT often overestimates this barrier (predicting ~13.8 – 15.0 kcal/mol).

    • Why? The transition state involves breaking multiple intramolecular H-bonds simultaneously.[1] Gas-phase calculations miss the compensatory stabilization provided by the solvent during this bond-breaking event.[1]

Visualization: The Inversion Pathway

The following diagram illustrates the sequential rotation mechanism validated by combined NMR/DFT studies.

InversionPathway Figure 1: Stepwise conformational inversion mechanism of DMP[5]. StateA P-Enantiomer (All-up / D5) TS1 Transition State 1 (One unit rotating) StateA->TS1 +12 kcal/mol (Barrier) Inter Intermediate (Mixed orientation) TS1->Inter Relaxation StateB M-Enantiomer (All-down / D5) Inter->StateB Sequential Rotation

Figure 1: The rate-limiting step involves the rotation of the first hydroquinone unit, breaking the cooperative H-bond network.[1]

Part 3: Host-Guest Binding – The Solvent Competition Effect[1]

This is the most critical area for drug delivery applications.[1] DMP[5] binds neutral guests (alkanes, nitriles) with high affinity, but solvent choice dictates the magnitude.[1]

The "Solvent Effect" Rule

Binding constants (


) for the same guest can drop by 4 orders of magnitude  when switching from non-polar to polar solvents.[1]
SolventDielectric (

)
Binding

(Guest: 1,4-dicyanobutane)
Mechanism of Interference
Cyclohexane 2.02

Minimal competition; cavity is empty.
Chloroform 4.81

Weak solvation of guest; minor cavity occupation.
Acetonitrile 37.5

High Competition: Solvent molecules are small, polar, and occupy the cavity, blocking the guest.[1]

Scientific Integrity Check:

  • Experimental: Use Isothermal Titration Calorimetry (ITC) for

    
    . NMR titration becomes inaccurate (the "flat curve" problem) when binding is too strong.[1]
    
  • Computational: A simple

    
     calculation is invalid  in solution. You must calculate the Binding Free Energy (
    
    
    
    )
    using a thermodynamic cycle that accounts for desolvation penalties.

Part 4: Validated Experimental Protocols

Protocol A: Determination of via H NMR Titration

Best for


 between 

and

.
  • Preparation:

    • Host Stock: Prepare 2.0 mM DMP[5] in CDCl

      
       (Solution H).
      
    • Guest Stock: Prepare 20 mM Guest in Solution H (not pure solvent). Crucial: This maintains constant [Host] concentration throughout the titration, simplifying the math.

  • Titration Loop:

    • Add aliquots (e.g., 10

      
      L) of Guest Stock to 500 
      
      
      
      L of Host Stock in the NMR tube.[1]
    • Record

      
      H NMR after each addition (collect 10-15 data points).
      
  • Data Analysis:

    • Track the chemical shift (

      
      ) of the host protons (typically the aromatic singlet at ~6.7 ppm).[1]
      
    • Self-Validation: Plot

      
       vs. [Guest]. If the curve is sigmoidal/hyperbolic, fit to a 1:1 binding isotherm (Equation 1).[1]
      
    • Equation:

      
      
      
Protocol B: Computational Setup for Binding Energy (DFT)

Standardized for publication-quality results.

  • Software: Gaussian 16 / ORCA / Q-Chem.

  • Functional:

    
    B97X-D  or M06-2X  (Essential for capturing dispersion forces in the cavity).[1]
    
  • Basis Set: 6-31G(d) for optimization; 6-311+G(2d,p) for single-point energy.

  • Solvation: SMD Model (Solvation Model based on Density). Do not use vacuum.

  • Frequency Calculation: Mandatory. Ensure no imaginary frequencies (ground state) and use thermal corrections to calculate Gibbs Free Energy (

    
    ).
    

Part 5: Integrated Workflow Diagram

The following Graphviz diagram outlines the decision matrix for characterizing new DMP[5] complexes.

Workflow Figure 2: Integrated Experimental-Computational Workflow Start Start: New DMP[5] Complex Solubility Check Solubility Start->Solubility ExpBranch Experimental Validation Solubility->ExpBranch CompBranch Computational Validation Solubility->CompBranch NMR 1H NMR Titration (Fast, Structural Info) ExpBranch->NMR BindingStrength Est. Ka > 10^4? NMR->BindingStrength ITC Switch to ITC (Thermodynamics) BindingStrength->ITC Yes CurveFit Non-Linear Regression (1:1 Model) BindingStrength->CurveFit No ITC->CurveFit Compare Compare & Publish (Match ΔG vs Ka) CurveFit->Compare Opt Geometry Opt (wB97X-D / SMD) CompBranch->Opt Freq Freq Calc (Gibbs Energy) Opt->Freq ESP ESP Map Analysis (Visualize Driving Force) Freq->ESP ESP->Compare

Figure 2: Decision tree for selecting the appropriate experimental and computational methods.

References

  • Ogoshi, T., et al. (2011).[1][2] "Facile, Rapid, and High-Yield Synthesis of Pillar[5]arene from Commercially Available Reagents and Its X-ray Crystal Structure." Journal of Organic Chemistry. Link[2]

  • Strutt, N. L., et al. (2014).[1] "Pillar[5]arenes: A New Class of Macrocycles for Supramolecular Chemistry." Accounts of Chemical Research. Link

  • D'Anna, F., et al. (2017).[1] "Supramolecular complexes formed by dimethoxypillar[5]arenes and imidazolium salts: a joint experimental and computational investigation." New Journal of Chemistry. Link

  • Shurpik, D. N., et al. (2016).[1] "Stereochemical inversion of pillar[5]arene: NMR and DFT studies." RSC Advances. Link

  • Boobalan, G., et al. (2021).[1][3] "On the Stability and Formation of Pillar[n]arenes: a DFT Study." Journal of Organic Chemistry. Link

Sources

Comparative

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Dimethoxypillararene

For researchers, synthetic chemists, and professionals in drug development, the macrocyclic compounds known as pillararenes represent a frontier of innovation, particularly in host-guest chemistry and advanced drug deliv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the macrocyclic compounds known as pillararenes represent a frontier of innovation, particularly in host-guest chemistry and advanced drug delivery systems.[1][2] The unique pillar-shaped architecture of these molecules, composed of hydroquinone units linked by methylene bridges, gives rise to a defined cavity capable of encapsulating guest molecules.[3][4] Dimethoxypillar[3]arene, a common starting material, presents a critical challenge in its synthesis and purification: the formation of constitutional isomers.[5][6] The precise arrangement of the repeating units is crucial as it dictates the molecule's binding properties and overall function.[5] This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of dimethoxypillararene, offering field-proven insights and detailed experimental protocols to ensure the reliability and reproducibility of your findings.

The Criticality of Isomeric Purity in Pillararene Applications

The co-condensation reaction used to synthesize functionalized pillararenes often results in a mixture of constitutional isomers, where the arrangement of the substituted hydroquinone units varies.[5][6] These subtle structural differences can lead to significant variations in physical and chemical properties, including melting points, NMR spectra, and, most importantly, their host-guest binding affinities.[5] In the context of drug delivery, where specificity and predictable interactions are paramount, ensuring high isomeric purity is not merely a matter of analytical rigor but a prerequisite for therapeutic efficacy and safety.[7][8]

A Comparative Analysis of Key Analytical Techniques

The determination of isomeric purity in dimethoxypillararene samples relies on a suite of powerful analytical techniques. This section provides a comparative overview of the most effective methods, highlighting their strengths, limitations, and the rationale behind their application.

Analytical Technique Principle Strengths Limitations Primary Application
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[9]Provides unambiguous structural elucidation of isomers.[6][9] 2D NMR techniques (COSY, NOESY) can reveal through-bond and through-space correlations, aiding in isomer identification.[9]Lower sensitivity compared to other techniques. Can be challenging to quantify low-level isomeric impurities without specialized techniques.Definitive identification and structural confirmation of isomers.[6]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5]High resolution and sensitivity for separating closely related isomers.[5][10] Allows for accurate quantification of isomeric ratios.[5]Requires method development to optimize separation. Can be destructive to the sample depending on the detection method.Routine quality control, purification, and quantification of isomeric mixtures.[5][10]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.[11]High sensitivity and specificity. Can be coupled with separation techniques like HPLC (LC-MS) for enhanced resolving power.[5]Standard MS may not differentiate isomers with the same mass.[11] Tandem MS (MS/MS) or specialized techniques like ion mobility-mass spectrometry are often required for isomer differentiation.[12][13]Confirmation of molecular weight and identification of components in a mixture.[5]
Single-Crystal X-ray Diffraction (XRD) Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.[14]Provides the absolute and unambiguous 3D structure of a molecule, definitively confirming its isomeric form.[15][16][17]Requires the growth of high-quality single crystals, which can be a significant challenge. Not suitable for analyzing mixtures or amorphous solids.Definitive structural elucidation of a pure isomer.[14]

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the key analytical techniques discussed. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

NMR spectroscopy is an indispensable tool for the structural characterization of pillararene isomers.[9] The distinct chemical environments of the protons and carbons in each isomer give rise to unique NMR spectra, allowing for their differentiation.[6]

Workflow for NMR Analysis of Dimethoxypillararene Isomers

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample B Add Internal Standard A->B C Transfer to NMR Tube B->C D Acquire 1H NMR C->D Insert into Spectrometer E Acquire 13C NMR D->E F Acquire 2D NMR (COSY, NOESY) E->F G Process Spectra F->G Fourier Transform H Assign Signals G->H I Compare with Standards/Literature H->I J Quantify Isomer Ratio I->J HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_run HPLC Run cluster_analysis Data Analysis A Prepare Mobile Phase C Filter and Degas A->C B Prepare Sample Solution B->C D Equilibrate Column C->D Install on HPLC System E Inject Sample D->E F Run Gradient/Isocratic Elution E->F G Integrate Peaks F->G Detect and Record Chromatogram H Generate Calibration Curve G->H I Quantify Isomer Purity H->I

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes for Dimethoxypillararene: A Guide for Researchers

A Head-to-Head Comparison of Synthetic Routes for Dimethoxypillar[1]arene: A Guide for Researchers Dimethoxypillar[1]arene, a key member of the pillararene family of macrocycles, has garnered significant attention in sup...

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Synthetic Routes for Dimethoxypillar[1]arene: A Guide for Researchers

Dimethoxypillar[1]arene, a key member of the pillararene family of macrocycles, has garnered significant attention in supramolecular chemistry due to its unique pillar-shaped architecture and versatile host-guest properties. Its facile synthesis and potential applications in drug delivery, sensing, and materials science make it a molecule of great interest to researchers. This guide provides an in-depth, head-to-head comparison of two primary synthetic strategies for obtaining dimethoxypillar[1]arene: the direct one-pot cyclization and the more controlled stepwise approach. We will delve into the experimental protocols, mechanistic underpinnings, and practical considerations of each route to empower researchers in selecting the optimal method for their specific needs.

Introduction to Dimethoxypillar[1]arene Synthesis

The synthesis of dimethoxypillar[1]arene typically involves the condensation of 1,4-dimethoxybenzene and a formaldehyde source, such as paraformaldehyde, in the presence of a catalyst. The two main philosophical approaches to this synthesis are to either combine all reactants in a single reaction vessel for a one-pot synthesis or to isolate key intermediates in a stepwise fashion. The choice between these routes often depends on a trade-off between efficiency and control.

Route 1: The Efficiency of One-Pot Synthesis

One-pot syntheses are attractive for their operational simplicity, reduced reaction times, and lower consumption of solvents and reagents.[2][3] In the context of dimethoxypillar[1]arene, this approach directly yields the desired macrocycle from the starting materials in a single step. Lewis acids are commonly employed as catalysts to facilitate the electrophilic aromatic substitution reactions that form the methylene bridges between the dimethoxybenzene units.

One-Pot Synthesis Catalyzed by Trifluoromethanesulfonic Acid (TfOH)

Trifluoromethanesulfonic acid (TfOH) has emerged as a highly effective catalyst for the one-pot synthesis of pillar[n]arenes.[4] Its strong acidity promotes the Friedel-Crafts alkylation that drives the cyclization process.

A practical and effective method for the synthesis of dimethoxypillar[1]arene using TfOH as a catalyst has been reported.[4]

Materials:

  • 1,4-Dimethoxybenzene

  • Paraformaldehyde

  • Dichloromethane (anhydrous)

  • Trifluoromethanesulfonic acid (TfOH)

  • Aqueous NH4Cl solution

  • Anhydrous Na2SO4

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of 1,4-dimethoxybenzene and paraformaldehyde in anhydrous dichloromethane, add a catalytic amount of TfOH.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into an aqueous NH4Cl solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure dimethoxypillar[1]arene.

The synthesis is proposed to proceed through an initial free-radical process followed by a Friedel-Crafts alkylation mechanism.[4] TfOH, a strong Brønsted acid, protonates formaldehyde, generating a highly electrophilic species that attacks the electron-rich 1,4-dimethoxybenzene ring. This process repeats to form linear oligomers which then undergo intramolecular cyclization to yield the final pillar[1]arene.

One-Pot Synthesis Mechanism A 1,4-Dimethoxybenzene + Paraformaldehyde C Electrophilic Aromatic Substitution A->C B TfOH (Catalyst) B->C D Linear Oligomers C->D E Intramolecular Cyclization D->E F Dimethoxypillar[5]arene E->F

Caption: TfOH-catalyzed one-pot synthesis of dimethoxypillar[1]arene.

Route 2: The Control of Stepwise Synthesis

While one-pot methods are efficient, they can sometimes lead to the formation of a mixture of cyclic and linear oligomers, complicating purification. A stepwise approach offers greater control over the reaction by isolating a key intermediate, a linear precursor, before its cyclization to the final macrocycle.[5] This can lead to a cleaner reaction and potentially higher purity of the final product.

Stepwise Synthesis via a Linear Precursor

This method involves two distinct stages: the synthesis of a linear oligomeric precursor, followed by its cyclization to form dimethoxypillar[1]arene.

Step 1: Synthesis of the Linear Precursor (Compound 3)

A detailed procedure for the synthesis of a key linear precursor has been described.[5]

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • Dichloromethane (CH2Cl2)

  • Water

  • Anhydrous Na2SO4

Procedure:

  • Dissolve 2,5-dimethoxybenzaldehyde in methanol and cool to 0 °C.

  • Slowly add sodium borohydride to the solution.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Remove the solvent by evaporation.

  • Add a mixture of dichloromethane and water to the residue.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent to obtain the linear precursor as a colorless oil.

Step 2: Cyclization of the Linear Precursor

The cyclization of the isolated linear precursor is then carried out.[5]

Materials:

  • Linear Precursor (Compound 3 from Step 1)

  • Dichloromethane (anhydrous)

  • Trifluoromethanesulfonic acid (TfOH)

  • Aqueous NH4Cl solution

  • Anhydrous Na2SO4

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve the linear precursor in anhydrous dichloromethane.

  • Add a catalytic amount of TfOH to the solution and stir at room temperature. The solution will gradually change color.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Quench the reaction by pouring the mixture into an aqueous NH4Cl solution.

  • Work up the reaction as described in the one-pot synthesis protocol (separation of layers, extraction, drying, and concentration).

  • Purify the crude product by flash column chromatography to yield pure dimethoxypillar[1]arene.

The stepwise synthesis provides explicit control over the formation of the linear precursor. The subsequent acid-catalyzed cyclization proceeds via an intramolecular Friedel-Crafts reaction, where the terminal hydroxyl group of the linear precursor is protonated and eliminated as water, generating a carbocation that is attacked by the terminal aromatic ring to close the macrocycle.

Stepwise Synthesis Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A 2,5-Dimethoxybenzaldehyde B Reduction (NaBH4) A->B C Linear Precursor (Isolated) B->C D Linear Precursor C->D Purification & Isolation E TfOH-catalyzed Intramolecular Cyclization D->E F Dimethoxypillar[5]arene E->F

Caption: Workflow for the stepwise synthesis of dimethoxypillar[1]arene.

Head-to-Head Comparison

To facilitate a direct comparison, the key parameters of both synthetic routes are summarized in the table below.

FeatureOne-Pot Synthesis (TfOH Catalyst)Stepwise Synthesis
Starting Materials 1,4-Dimethoxybenzene, Paraformaldehyde2,5-Dimethoxybenzaldehyde
Number of Steps 12
Reaction Time Shorter (typically a few hours)Longer (overnight for precursor synthesis)
Overall Yield Reported up to 62%[5]Reported up to 66% for the cyclization step[5]
Purification Column chromatography often requiredColumn chromatography required for the final product
Control Less control over oligomer formationHigh control, isolation of intermediate
Simplicity HighModerate
Resource Efficiency High (fewer steps, less solvent overall)[2]Lower (more steps, more solvent usage)

Expert Insights and Recommendations

The choice between a one-pot and a stepwise synthesis of dimethoxypillar[1]arene is contingent on the specific goals of the researcher.

For rapid access and high-throughput synthesis: The one-pot method is the clear choice. Its simplicity and efficiency make it ideal for producing larger quantities of dimethoxypillar[1]arene with less hands-on time. The TfOH-catalyzed method, in particular, offers a good balance of yield and reaction conditions.[4] While purification can be a challenge due to the potential for oligomeric byproducts, optimized conditions can minimize their formation.

For mechanistic studies and high-purity applications: The stepwise synthesis provides unparalleled control. The ability to isolate and characterize the linear precursor allows for a more thorough understanding of the cyclization process. This control can translate to a cleaner final product, which may be crucial for applications where purity is paramount, such as in the development of highly ordered materials or in sensitive biological assays. The drawback is the increased time and effort required for the multi-step procedure.[6]

Conclusion

Both the one-pot and stepwise synthetic routes offer viable pathways to dimethoxypillar[1]arene. The one-pot approach excels in efficiency and is well-suited for routine synthesis and scaling up production. The stepwise method, while more laborious, provides greater control over the reaction and is advantageous for mechanistic investigations and applications demanding the highest purity. By understanding the nuances of each approach, researchers can make an informed decision that best aligns with their experimental objectives and available resources.

References

  • Wang, K., et al. (2012). One-pot synthesis of pillar[n]arenes catalyzed by a minimum amount of TfOH and a solution-phase mechanistic study. Organic & Biomolecular Chemistry, 10(44), 8888-8893. [Link]

  • Wang, K., et al. (2012). One-pot synthesis of pillar[n]arenes catalyzed by a minimum amount of TfOH and a solution-phase mechanistic study. Organic & Biomolecular Chemistry, 10(44), 8888-8893. [Link]

  • Pal, A., & Thakur, A. (2022). One-pot synthesis of dimerized arenes and heteroarenes under mild conditions using Co(i) as an active catalyst. Organic & Biomolecular Chemistry, 20(44), 8977-8987. [Link]

  • Wilson, C. R., et al. (2022). Ethoxypillar[2]arene. Organic Syntheses, 99, 125-138. [Link]

  • Wilson, C. R., et al. (2022). Ethoxypillar[2]arene. Organic Syntheses, 99, 125-138. [Link]

  • Quora. (2016). What is the Principle of one pot synthesis? & advantages and disadvantages? [Link]

  • ResearchGate. (n.d.). One-pot Synthesis and its Practical Application in Pharmaceutical Industry. [Link]

  • Da Pian, M., et al. (2019). Insights into the Synthesis of Pillar[1]arene and its Conversion into Pillar[2]arene. Organic Chemistry Frontiers, 6(7), 1044-1051. [Link]

  • Yakimova, L., et al. (2025). Synthesis and Characterization of New Monosubstituted Pillar[1]arene with Terminal Carboxyl Group. Molecules, 30(1), 1. [Link]

  • Da Pian, M., et al. (2019). Insights into the synthesis of pillar[1]arene and its conversion into pillar[2]arene. Organic Chemistry Frontiers, 6(7), 1044-1051. [Link]

  • The Royal Society of Chemistry. (n.d.). CHAPTER 11: The Synthesis of Macrocycles for Drug Discovery. [Link]

  • Rivera-Fuentes, P., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 8762-8847. [Link]

  • Li, H., et al. (2015). A dimethoxypillar[1]arene/azastilbene host–guest recognition motif and its application in the fabrication of polypseudorotaxane. Organic & Biomolecular Chemistry, 13(3), 704-708. [Link]

  • ResearchGate. (2012). One-pot synthesis of pillar[n]arenes catalyzed by a minimum amount of TfOH and a solution-phase mechanistic study. [Link]

  • Wang, T.-C., & Chen, Y.-H. (2016). FeCl3-catalyzed electrophilic aromatic substitution of chlorobenzene with thionyl chloride (SOCl2) and the subsequent auto-redox reactions on the sulfur center. Journal of the Chinese Chemical Society, 63(10), 838-842. [Link]

  • ResearchGate. (n.d.). FeCl3 Catalyzed Synthesis of cis‐Fused Reduced THC Analogues. [Link]

  • Cragg, P. J., et al. (2016). Scheme 1. Synthesis of 1,4-dimethoxypillar[1]arene (1) and... [Link]

  • Szych, A., et al. (2020). One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. Molecules, 25(23), 5757. [Link]

  • Zhang, Y., et al. (2015). Synthesis of pillar[n]arenes (n = 5 and 6) with deep eutectic solvent choline chloride 2FeCl3. RSC Advances, 5(13), 9993-9996. [Link]

  • Mardhatillah, A., et al. (2016). FeCl3-catalyzed Synthesis of Dehydrodiisoeugenol. International Journal of Chemistry, 8(1), 1. [Link]

  • Wang, Y., et al. (2022). An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review. Pharmaceuticals, 15(5), 549. [Link]

  • Malast, T., et al. (2018). One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid. Beilstein Journal of Organic Chemistry, 14, 839-845. [Link]

  • Zhang, W., & Yi, W. (2020). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Green Synthesis and Catalysis, 1(1), 24-34. [Link]

  • Strieth-Kalthoff, F., et al. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]

  • Barboza, C. A., et al. (2024). Telluride-Based Pillar[1]arene: A Recyclable Catalyst for Alkylation Reactions in Aqueous Solution. The Journal of Organic Chemistry, 89(4), 2248-2255. [Link]

  • Lu, T., et al. (2025). Recent preparation and applications of chiral pillar[1]arene-based functional materials. Analyst, 150(17), 4020-4030. [Link]

  • Rijs, N. J., et al. (2025). Force‐Induced Ring Flipping in a Threaded Pillar[1]Arene. Angewandte Chemie International Edition, 64(45). [Link]

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Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis of Dimethoxypillararene

A Senior Application Scientist's Guide to the Reproducible Synthesis of Dimethoxypillar[1]arene For researchers, scientists, and professionals in drug development, the reliable synthesis of foundational molecules is para...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Reproducible Synthesis of Dimethoxypillar[1]arene

For researchers, scientists, and professionals in drug development, the reliable synthesis of foundational molecules is paramount. Dimethoxypillar[1]arene, a key member of the pillar[n]arene family of macrocycles, has garnered significant attention for its unique host-guest properties and potential applications in drug delivery, sensing, and materials science.[1] However, the successful and, more importantly, reproducible synthesis of this compound can be influenced by several critical parameters. This guide provides an in-depth evaluation of established synthetic protocols for dimethoxypillar[1]arene, offering field-proven insights to ensure consistent and high-yielding preparations.

The Critical Role of Controlled Synthesis

The synthesis of dimethoxypillar[1]arene is a classic example of a Friedel-Crafts-type condensation reaction. While often cited as a high-yielding process, subtle variations in reagents, conditions, and purification techniques can lead to significant discrepancies in yield and purity. This guide will dissect the nuances of the most common synthetic strategies, providing a framework for troubleshooting and optimizing this crucial reaction.

Method 1: The Workhorse - Boron Trifluoride Etherate Catalysis

The most widely adopted method for the synthesis of dimethoxypillar[1]arene employs boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid catalyst.[2][3] This protocol is favored for its generally high yields and relatively short reaction times.

Mechanistic Rationale

The reaction proceeds through an electrophilic aromatic substitution mechanism. Paraformaldehyde is activated by the Lewis acid, BF₃·OEt₂, to form a highly reactive electrophile. This electrophile then attacks the electron-rich 1,4-dimethoxybenzene, leading to the formation of methylene-bridged oligomers. The crucial step is the cyclization of a linear pentameric intermediate, which is templated by the solvent molecules, to selectively form the pillar[1]arene macrocycle.

Experimental Protocol: BF₃·OEt₂ Catalysis

Materials:

  • 1,4-Dimethoxybenzene

  • Paraformaldehyde

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • 1,2-Dichloroethane (DCE)

  • Methanol

  • Standard laboratory glassware

Step-by-Step Procedure:

  • To a solution of 1,4-dimethoxybenzene in 1,2-dichloroethane, add paraformaldehyde.

  • Cool the mixture in an ice bath.

  • Slowly add boron trifluoride diethyl etherate to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time (typically 1-2 hours).

  • Quench the reaction by the addition of methanol.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with methanol to remove unreacted starting materials and oligomeric side products.

  • Dry the product under vacuum to yield dimethoxypillar[1]arene as a white solid.

BF3_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Mixing Mix Reactants in DCE 1,4-Dimethoxybenzene->Mixing Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mixing 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->Mixing BF3_OEt2 BF3·OEt2 Catalyst_Addition Add BF3·OEt2 BF3_OEt2->Catalyst_Addition Cooling Cool to 0°C Mixing->Cooling Cooling->Catalyst_Addition Stirring Stir at RT Catalyst_Addition->Stirring Quenching Quench with Methanol Stirring->Quenching Filtration Filter Precipitate Quenching->Filtration Washing Wash with Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Dimethoxypillar[5]arene Drying->Product

Caption: Workflow for BF₃·OEt₂ catalyzed synthesis.

Evaluation of Reproducibility

While often cited with high yields (some sources claim over 70%), the reproducibility of this method can be influenced by several factors:

  • Reagent Quality: The purity of 1,4-dimethoxybenzene and the quality of paraformaldehyde are critical. Older or impure paraformaldehyde can lead to lower yields and the formation of more side products. It is advisable to use freshly opened or properly stored reagents.

  • Lewis Acid Activity: The activity of BF₃·OEt₂ can vary between batches and upon storage. It is hygroscopic and can lose activity if not handled under anhydrous conditions.

  • Solvent Effects: 1,2-dichloroethane is not merely a solvent but also acts as a template for the cyclization. The use of other solvents can drastically alter the product distribution, favoring the formation of linear oligomers or other pillar[n]arene homologues.[1]

  • Purification: The precipitation and washing with methanol are crucial for obtaining a pure product. Incomplete washing may leave behind starting materials or oligomeric impurities.

Method 2: An Alternative Approach - Iron(III) Chloride Catalysis

An alternative to the often-used boron trifluoride etherate is the use of iron(III) chloride (FeCl₃) as the Lewis acid catalyst.[4] This method can be advantageous due to the lower cost and moisture sensitivity of FeCl₃ compared to BF₃·OEt₂.

Mechanistic Considerations

The underlying mechanism is similar to the BF₃·OEt₂ catalyzed reaction, involving the Lewis acidic activation of paraformaldehyde and subsequent electrophilic aromatic substitution. However, the difference in the Lewis acidity and coordination properties of Fe³⁺ compared to the boron center in BF₃·OEt₂ can influence the reaction kinetics and the stability of the intermediates, potentially affecting the final yield and product distribution.

Experimental Protocol: FeCl₃ Catalysis

Materials:

  • 1,4-Dimethoxybenzene

  • Paraformaldehyde

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane (DCM)

  • Methanol

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Suspend 1,4-dimethoxybenzene and paraformaldehyde in dichloromethane.

  • Add anhydrous iron(III) chloride to the suspension.

  • Stir the reaction mixture at room temperature for the designated time (often longer than the BF₃·OEt₂ method).

  • Quench the reaction by adding methanol.

  • Filter the resulting precipitate.

  • Wash the solid extensively with methanol to remove the catalyst and byproducts.

  • Dry the product under vacuum.

FeCl3_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Mixing Suspend Reactants in DCM 1,4-Dimethoxybenzene->Mixing Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mixing Dichloromethane Dichloromethane Dichloromethane->Mixing FeCl3 FeCl3 Catalyst_Addition Add FeCl3 FeCl3->Catalyst_Addition Mixing->Catalyst_Addition Stirring Stir at RT Catalyst_Addition->Stirring Quenching Quench with Methanol Stirring->Quenching Filtration Filter Precipitate Quenching->Filtration Washing Wash with Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Dimethoxypillar[5]arene Drying->Product

Caption: Workflow for FeCl₃ catalyzed synthesis.

Evaluation of Reproducibility

The FeCl₃-catalyzed method offers a viable alternative, but its reproducibility is also subject to several factors:

  • Catalyst Hydration: Although less sensitive than BF₃·OEt₂, anhydrous FeCl₃ is still hygroscopic. The presence of water can significantly impact its catalytic activity.

  • Reaction Time and Temperature: This method may require longer reaction times to achieve comparable yields to the BF₃·OEt₂ protocol. Careful monitoring of the reaction progress is recommended.

  • Side Products: The formation of linear oligomers is a potential side reaction that can impact the final yield and purity.[4] Thorough washing of the crude product is essential.

Comparative Analysis of Synthetic Protocols

ParameterBF₃·OEt₂ MethodFeCl₃ Method
Catalyst Boron trifluoride diethyl etherateIron(III) chloride
Typical Solvent 1,2-DichloroethaneDichloromethane
Reported Yield Generally high (>70%)Moderate to high
Reaction Time Typically 1-2 hoursCan be longer
Catalyst Sensitivity Highly sensitive to moistureModerately sensitive to moisture
Key to Reproducibility High purity reagents, anhydrous conditionsAnhydrous catalyst, sufficient reaction time

Troubleshooting and Best Practices for Reproducible Synthesis

To ensure consistent results in the synthesis of dimethoxypillar[1]arene, the following best practices are recommended:

  • Reagent Quality Control: Always use high-purity 1,4-dimethoxybenzene and paraformaldehyde from a reliable source. If in doubt, purify the 1,4-dimethoxybenzene by recrystallization or sublimation.

  • Anhydrous Conditions: For the BF₃·OEt₂ method, in particular, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Addition: The slow, controlled addition of the Lewis acid, especially at low temperatures, can help to moderate the reaction rate and minimize the formation of side products.

  • Thorough Purification: Do not underestimate the importance of the washing step. Use a sufficient volume of methanol and ensure the precipitate is thoroughly washed to remove any soluble impurities.

  • Characterization: Always characterize the final product thoroughly using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The synthesis of dimethoxypillar[1]arene is a cornerstone for researchers working in supramolecular chemistry and related fields. While several protocols exist, achieving reproducible, high-yielding results requires a keen understanding of the underlying chemistry and meticulous attention to experimental detail. The BF₃·OEt₂-catalyzed method remains the most popular choice due to its high reported yields, but the FeCl₃-catalyzed alternative offers a more cost-effective and less moisture-sensitive option. By carefully controlling reagent quality, maintaining anhydrous conditions where necessary, and employing rigorous purification techniques, researchers can confidently and consistently produce high-quality dimethoxypillar[1]arene for their scientific endeavors.

References

  • Caglayan, M. O., & Akpinar, H. (2017). A DFT study on the mechanism of pillar[1]arene synthesis catalyzed by iron(III) chloride. Journal of Molecular Modeling, 23(7), 211. [Link]

  • Ogoshi, T., Kanai, S., Fujinami, S., Yamagishi, T., & Nakamoto, Y. (2008). para-Bridged Symmetrical Pillar[1]arenes: Their Lewis Acid Catalyzed Synthesis and Host–Guest Property. Journal of the American Chemical Society, 130(15), 5022–5023. [Link]

  • Cragg, P. J. (2010). Pillar[n]arenes: a new class of synthetic macrocycle. Chemical Society Reviews, 39(2), 496-503. [Link]

  • Boinski, T., Szumna, A. (2017). Anion-π interactions in the chemistry of pillar[n]arenes. Coordination Chemistry Reviews, 353, 23-38. [Link]

  • Strutt, N. L., Zhang, H., Schneebeli, S. T., & Stoddart, J. F. (2014). Functional pillar[n]arenes. Accounts of Chemical Research, 47(8), 2631–2642. [Link]

  • The Synthesis and Antibacterial Properties of Pillar[1]arene with Streptocide Fragments. (2023). Molecules, 28(23), 7793. [Link]

  • A dimethoxypillar[1]arene/azastilbene host–guest recognition motif and its applications in the fabrication of polypseudorotaxanes. (2019). Organic & Biomolecular Chemistry, 17(36), 8357-8361. [Link]

  • Supramolecular Amphiphiles Based on Pillar[1]arene and Meroterpenoids: Synthesis, Self-Association and Interaction with Floxuridine. (2021). International Journal of Molecular Sciences, 22(15), 7950. [Link]

  • Synthesis and Characterization of New Monosubstituted Pillar[1]arene with Terminal Carboxyl Group. (2022). Molecules, 27(19), 6649. [Link]

  • The high yielding synthesis of pillar[1]arenes under Friedel-Crafts conditions explained by dynamic covalent bond formation. (2014). Chemical Communications, 50(89), 13742-13745. [Link]

  • Functionalization at Will of Rim-Differentiated Pillar[1]arenes. (2019). Organic Letters, 21(9), 3162–3166. [Link]

  • para-Bridged Symmetrical Pillar[1]arenes: Their Lewis Acid Catalyzed Synthesis and Host–Guest Property. (2008). Journal of the American Chemical Society, 130(15), 5022–5023. [Link]

  • para-Bridged Symmetrical Pillar[1]arenes: Their Lewis Acid Catalyzed Synthesis and Host–Guest Property. Request PDF. [Link]

  • The Synthesis and Antibacterial Properties of Pillar[1]arene with Streptocide Fragments. (2023). Molecules, 28(23), 7793. [Link]

  • para-Bridged Symmetrical Pillar[1]arenes: Their Lewis Acid Catalyzed Synthesis and Host–Guest Property. (2008). Scilit. [Link]

  • Functionalization at Will of Rim-Differentiated Pillar[1]arenes. (2019). ACS Publications. [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024). Molecules, 29(5), 1144. [Link]

Sources

Validation

Comparative Analysis of the Electrochemical Properties of Pillar[n]arenes

Executive Summary: The Electrochemical Advantage of Pillar[n]arenes Pillar[n]arenes (mainly ) represent a paradigm shift in supramolecular electrochemistry compared to traditional macrocycles like cyclodextrins (CDs) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrochemical Advantage of Pillar[n]arenes

Pillar[n]arenes (mainly


) represent a paradigm shift in supramolecular electrochemistry compared to traditional macrocycles like cyclodextrins (CDs) and calixarenes. Their defining feature—a rigid, symmetric, and electron-rich pillar architecture—offers distinct advantages in electrochemical sensing and energy storage.

Unlike CDs, which are generally electro-inactive and rely solely on hydrophobic inclusion, pillar[n]arenes possess an intrinsic redox-active backbone (hydroquinone units) that can be reversibly oxidized to benzoquinones. This capability enables intrinsic redox-switching , allowing for the controlled uptake and release of guest molecules (e.g., on-demand drug delivery) and high-capacity energy storage (e.g., organic cathodes).

This guide objectively compares pillar[n]arenes against established alternatives, providing experimental protocols and data to support their integration into electrochemical workflows.

Comparative Framework: Pillar[n]arenes vs. Alternatives

The following analysis contrasts the electrochemical and structural behaviors of Pillar[n]arenes against Cyclodextrins (CDs) and Calixarenes.

Table 1: Structural and Electrochemical Comparison[1]
FeaturePillar[n]arenes (

)
Cyclodextrins (

)
Calix[n]arenes
Cavity Geometry Cylindrical/Pillar (Rigid, Symmetric)Conical/Bucket (Rigid)Basket-shaped (Flexible)
Electronic Nature Electron-Rich (

-donor cavity)
Hydrophobic (Neutral)Variable (often Hydrophobic)
Intrinsic Redox Activity High (Hydroquinone

Benzoquinone)
None (Electro-inactive)Low (unless functionalized)
Primary Binding Force Charge-transfer / Cation-

interactions
Hydrophobic effect / Van der WaalsCation-

/ H-bonding
Key Target Analytes Electron-deficient cations (e.g., Paraquat, Viologens)Hydrophobic neutrals (e.g., Steroids)Metal ions, small organics
Functionalization Symmetric (Both rims equivalent)Asymmetric (Primary/Secondary faces)Asymmetric (Upper/Lower rims)

Scientist’s Insight: The electron-rich cavity of pillar[5]arene makes it superior for detecting electron-deficient toxins like paraquat. While CDs are excellent for solubilizing neutral drugs, they lack the electronic affinity required for high-sensitivity electrochemical detection of cationic species without complex modification.

Performance Data: Sensing and Energy Storage

Pillar[n]arenes have demonstrated superior performance in specific electrochemical applications, particularly where redox-responsiveness is critical.

Table 2: Electrochemical Performance Metrics
ApplicationHost MaterialTarget / FunctionPerformance MetricRef
Sensing Pillar[6]arene / Carbon BlackParaquat (Herbicide)LOD: 0.5 µM (Linear: 1–60 µM)[1]
Sensing Pillar[5]arene / Au NPs4-NitrophenolHigh Sensitivity (RSD: 3.82%)[2]
Sensing Water-soluble Pillar[5]areneMethamphetamineUltra-trace detection (via DPV)[3]
Battery Pillar[5]quinone (P5Q)Li-ion CathodeCapacity: ~446 mAh/g (Theoretical)[4]
Switching Pillar[5]areneHost-Guest SwitchReversible (Ox/Red control)[5]

Data Interpretation:

  • Sensing: The Limit of Detection (LOD) for paraquat using Pillar[6]arene is competitive, driven by the strong host-guest inclusion complex formed between the cationic guest and the electron-rich host.

  • Batteries: The theoretical capacity of Pillar[5]quinone exceeds that of many inorganic cathodes (e.g., LiCoO

    
     ~140 mAh/g) due to the multi-electron redox capability of the quinone units.
    

Mechanistic Insight: Redox-Responsive Switching

A critical differentiator of pillar[n]arenes is their ability to function as molecular switches. This mechanism relies on the oxidation of the electron-rich 1,4-dimethoxybenzene (or hydroquinone) units into electron-deficient benzoquinone units.

Diagram 1: Redox-Switching Mechanism

This diagram illustrates the transformation from an electron-rich host (binding cationic guests) to an electron-deficient host (releasing guests) upon oxidation.

RedoxSwitch Pillar_Red Reduced Pillar[5]arene (Electron-Rich / Hydroquinone) Guest_In Cationic Guest Bound (e.g., Paraquat) Pillar_Red->Guest_In Strong Affinity (Cation-π) Oxidation Oxidation (+V) (- ne⁻, - H⁺) Guest_In->Oxidation Apply Potential Pillar_Ox Oxidized Pillar[5]quinone (Electron-Deficient / Benzoquinone) Oxidation->Pillar_Ox Structural Change Guest_Out Guest Released (Repulsion/No Affinity) Pillar_Ox->Guest_Out Loss of Affinity Reduction Reduction (-V) (+ ne⁻, + H⁺) Pillar_Ox->Reduction Reversible Reduction->Pillar_Red Regeneration

Caption: Cycle showing the electrochemical oxidation of Pillar[5]arene to Pillar[5]quinone, triggering the release of cationic guests due to loss of electron density.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize Glassy Carbon Electrodes (GCE) , the standard for characterizing these macrocycles.

Protocol A: Preparation of Pillar[n]arene-Modified Electrodes

Objective: Create a stable, electroactive surface for sensing.

  • Substrate Pre-treatment:

    • Polish the GCE (3 mm diameter) with 0.3 µm and 0.05 µm alumina slurry on a microcloth.

    • Sonicate in ethanol and ultrapure water (18.2 MΩ·cm) for 3 minutes each to remove debris.

    • Why: A pristine surface is critical for electron transfer; residual alumina blocks active sites.

  • Composite Preparation:

    • Disperse 1 mg of Pillar[n]arene and 1 mg of Carbon Black (e.g., Vulcan XC-72) in 1 mL of Dimethylformamide (DMF) or Chloroform.

    • Sonicate for 30 minutes to ensure a homogeneous "ink."

    • Why Carbon Black? Pillararenes are organic and often insulating. Carbon black provides a conductive network and increases the electroactive surface area.

  • Deposition:

    • Drop-cast 5–10 µL of the suspension onto the GCE surface.

    • Allow to dry under an infrared lamp or in a vacuum desiccator.

    • Validation: The dried film should be uniform and black without visible aggregation.

Protocol B: Electrochemical Measurement (Cyclic Voltammetry)

Objective: Characterize redox properties and host-guest binding.

  • Electrolyte Setup:

    • Organic Phase: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

      
      ) in Dichloromethane (DCM) (for intrinsic redox characterization).
      
    • Aqueous Phase: 0.1 M Phosphate Buffered Saline (PBS), pH 7.0 (for biosensing).

  • Three-Electrode System:

    • Working: Modified GCE (from Protocol A).

    • Reference: Ag/AgCl (aqueous) or Ag/Ag

      
       (organic).
      
    • Counter: Platinum wire.[1]

  • Measurement Parameters:

    • Scan Rate: 50–100 mV/s.

    • Potential Window:

      • Oxidation of Pillararene: 0 V to +1.5 V.

      • Reduction of Guest (e.g., Paraquat): -0.8 V to -0.2 V.

  • Data Analysis:

    • Observe the shift in peak potential (

      
      , 
      
      
      
      ) or peak current (
      
      
      ) upon adding the guest molecule. A decrease in peak current or a potential shift indicates successful inclusion (host-guest complexation) hindering electron transfer or stabilizing the redox state.
Diagram 2: Experimental Workflow

Visualizing the step-by-step process from electrode preparation to signal acquisition.

Workflow Step1 1. GCE Polishing (Alumina Slurry) Step2 2. Ink Preparation (Pillar[n]arene + Carbon Black + Solvent) Step1->Step2 Clean Surface Step3 3. Drop-Casting (5-10 µL on Surface) Step2->Step3 Homogeneous Mix Step4 4. Drying (Solvent Evaporation) Step3->Step4 Film Formation Step5 5. Electrochemical Cell Setup (PBS or DCM/TBAPF6) Step4->Step5 Insert Electrode Step6 6. Signal Acquisition (CV / DPV) Step5->Step6 Run Scan

Caption: Step-by-step workflow for fabricating and testing a Pillar[n]arene-modified electrochemical sensor.

References

  • Pillar[6]arene: Electrochemistry and Application in Electrochemical (Bio)sensors. Journal of Electroanalytical Chemistry. [Link]

  • Pillar[5]arene-supported gold nanoparticles as electrochemical sensor for ultra-sensitive on-site determination of 4-nitrophenol. Royal Society Open Science. [Link]

  • Water-soluble pillar[5]arene modified graphdiyne functional material and its application towards ultrasensitive detection of methamphetamine. RSC Advances. [Link]

  • Pillararene/Calixarene-based systems for battery and supercapacitor applications. eScience. [Link]

  • Redox-responsive host–guest system using redox-active pillar[5]arene containing one benzoquinone unit. Chemical Communications. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of Dimethoxypillararene

Operational Guide: Safe Disposal and Waste Management of Dimethoxypillar[5]arene Executive Summary & Scientific Context Dimethoxypillar[5]arene (DMP5) is a functionalized pillararene macrocycle widely utilized in host-gu...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Waste Management of Dimethoxypillar[5]arene

Executive Summary & Scientific Context

Dimethoxypillar[5]arene (DMP5) is a functionalized pillararene macrocycle widely utilized in host-guest chemistry for its electron-rich cavity and rigid pentagonal symmetry.[1] While often treated as a benign supramolecular scaffold, its disposal requires strict adherence to chemical hygiene protocols to prevent environmental accumulation and ensure regulatory compliance (RCRA/EPA).[1]

Core Directive: Treat all DMP5 waste as Hazardous Chemical Waste . Do not dispose of via sanitary sewer or general trash.[1] The disposal pathway is strictly dictated by the physical state (solid vs. solution) and the solvent matrix employed.

Hazard Identification & Physicochemical Profile

Before initiating disposal, the waste generator must characterize the material. DMP5 is generally classified as an irritant, but as a research chemical, it must be handled with the precautionary principle, assuming potential toxicity where data is incomplete.[1]

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
CAS Number 1188423-16-6Use for waste manifesting.[1][2]
Physical State Solid (Powder/Crystalline)Dust explosion risk if finely dispersed; requires anti-static precautions.[1][2]
Solubility Soluble in DCM, CHCl₃, DMSODictates "Liquid Waste" stream segregation (Halogenated vs. Non-Halogenated).[1][2]
GHS Classification Warning Skin Irrit. 2 (H315) Eye Irrit. 2 (H319)PPE (Nitrile gloves, safety glasses) is mandatory during waste transfer.[1][2]
Reactivity Stable; Electron-richIncompatible with strong oxidizing agents (e.g., concentrated HNO₃, peroxides).[1][2]

Disposal Workflows

Protocol A: Solid Waste (Pure Substance)

Applicable to: Expired reagent, spilled powder, or synthesized bulk material.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[1]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 1,4-Dimethoxypillar[5]arene.[1][3]

    • Hazard Checkbox: [x] Irritant [x] Toxic (Precautionary).

  • Segregation: Place in the "Solid Organic Waste" bin. Do not mix with oxidizers or sharps.[1]

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicable to: Reaction mixtures, NMR samples, and filtrates.[1]

The solvent matrix determines the disposal stream. DMP5 is frequently dissolved in halogenated solvents (Dichloromethane, Chloroform) for synthesis and NMR studies.[1]

Solvent SystemWaste Stream ClassificationWaste Code (US EPA/RCRA Context)
DCM, Chloroform, DCE Halogenated Organic Waste F001 / F002
Acetone, Methanol, DMSO Non-Halogenated Organic Waste F003 / F005
Water/Buffer Aqueous Chemical Waste N/A (Do not drain dispose)

Operational Step:

  • Check the pH of the solution. If neutral (pH 5-9), proceed to solvent segregation.[1]

  • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Critical Caution: Ensure the waste container does not contain strong acids (Nitric/Sulfuric) if the DMP5 solution contains organic solvents, to prevent exothermic runaway.

Protocol C: Contaminated Debris & Sharps

Applicable to: Syringes, needles, contaminated gloves, and weighing boats.[1]

  • Sharps (Needles/Glass): Place directly into a rigid, puncture-resistant "Biohazard/Sharps" container labeled for chemical contamination.[1]

  • Soft Debris (Gloves/Paper): Place in a clear hazardous waste bag (often yellow or red depending on facility) inside a secondary container.[1] Label as "Debris contaminated with Dimethoxypillar[5]arene."[1]

Decontamination & Cleaning Verification[2][5]

Glassware used with DMP5 (flasks, NMR tubes) must be decontaminated before reuse or general washing.[1] Because DMP5 has low water solubility, standard soap and water are ineffective as a primary wash.[1]

Triple Rinse Procedure:

  • Rinse 1 (Solubilization): Rinse with a minimal volume of Dichloromethane (DCM) or Acetone.[1] Collect this rinse in the Halogenated Waste container.

  • Rinse 2 (Intermediate): Rinse with Acetone or Ethanol.[1] Collect in Non-Halogenated Waste.

  • Rinse 3 (Aqueous): Rinse with water.[1] This rinsate can generally go down the drain only if no organic solvent remains, but best practice dictates collecting the first aqueous rinse as waste.

  • Final Wash: Proceed to detergent wash.[1]

Decision Logic Visualization

The following diagram illustrates the decision matrix for disposing of Dimethoxypillar[5]arene and its byproducts.

DMP5_Disposal Start START: Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Pure Substance? Solid->PureSolid Debris Contaminated Debris (Gloves, Paper) Solid->Debris SolidBin Solid Chemical Waste Bin (Label: Irritant) PureSolid->SolidBin DebrisBin Haz-Waste Bag (Double Bagged) Debris->DebrisBin SolventCheck Identify Solvent Matrix Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3, DCE) SolventCheck->Halo NonHalo Non-Halogenated Solvent (Acetone, MeOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous Solution SolventCheck->Aqueous HaloBin Halogenated Waste Carboy (Code: F001/F002) Halo->HaloBin Segregate NonHaloBin Non-Halogenated Waste Carboy (Code: F003/F005) NonHalo->NonHaloBin Segregate AqBin Aqueous Chemical Waste (Do NOT Drain) Aqueous->AqBin Collect

Figure 1: Decision tree for the segregation and disposal of Dimethoxypillar[5]arene waste streams.

Regulatory & Compliance Notes

  • US EPA (RCRA): While Dimethoxypillar[5]arene is not explicitly listed on the P-list or U-list, the mixture rule applies.[1] If the macrocycle is dissolved in a listed solvent (e.g., Methylene Chloride - U080/F002), the entire mixture bears that hazardous waste code [1].[1]

  • Safety Data Sheet (SDS) Access: Always maintain a current SDS for Dimethoxypillar[5]arene in the lab. In the absence of a specific SDS for the derivative, refer to the SDS for the parent compound (Pillar[5]arene) or precursors (1,4-Dimethoxybenzene) for conservative toxicity estimates [2].[1]

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Orientation Manual.[1] Available at: [Link]

  • PubChem. Dimethoxypillar[5]arene Compound Summary (CID 50940580).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethoxypillararene

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethoxypillar[1]arene In the dynamic landscape of supramolecular chemistry and drug development, pillararenes have emerged as a cornerstone for innovation....

Author: BenchChem Technical Support Team. Date: February 2026

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethoxypillar[1]arene

In the dynamic landscape of supramolecular chemistry and drug development, pillararenes have emerged as a cornerstone for innovation. Among them, Dimethoxypillar[1]arene stands out for its unique host-guest properties and applications in areas ranging from drug delivery to materials science.[1][2] As we pioneer new applications for this versatile macrocycle, a deep and actionable understanding of its safe handling is not just a regulatory formality but a prerequisite for scientific excellence and personal safety.

This guide moves beyond generic laboratory protocols to provide you, the dedicated researcher, with a nuanced and scientifically grounded framework for handling Dimethoxypillar[1]arene. Our focus is on the "why" behind each safety measure, empowering you to make informed decisions that protect both you and the integrity of your research.

Understanding the Hazard Profile of Dimethoxypillar[1]arene

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. Dimethoxypillar[1]arene, while a valuable research tool, is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation and serious eye irritation.[3] This necessitates a proactive and diligent approach to personal protection.

While comprehensive toxicological data for Dimethoxypillar[1]arene is still developing, studies on various pillar[1]arene derivatives have indicated a range of biological activities, including potential cytotoxicity in certain cell lines. This underscores the importance of treating this compound with the respect it deserves and minimizing all routes of exposure.

Key Physical and Chemical Properties

A foundational knowledge of the physical and chemical characteristics of Dimethoxypillar[1]arene is essential for its safe handling and storage.

PropertyValueSource
Appearance White to light yellow powder or crystals
Molecular Formula C45H50O10[3]
Molecular Weight 750.89 g/mol [3]
Melting Point 249 °C[1]
Storage Temperature Room temperature (Recommended in a cool, dark place, <15°C)
Reactivity Undergoes reversible multi-electron oxidations.[4]

Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling Dimethoxypillar[1]arene. The following recommendations are based on the known hazards and the physical form of the compound.

Hand Protection: Selecting the Right Gloves

Given that Dimethoxypillar[1]arene is a skin irritant, robust hand protection is non-negotiable. The choice of glove material is a scientific decision, not one of convenience.

  • Recommended Glove Material: Nitrile gloves are an excellent first choice for handling solid Dimethoxypillar[1]arene. They provide good resistance to a wide range of chemicals and are less likely to cause allergic reactions than latex.[5] For situations involving solvents, a deeper analysis is required.

  • Solvent Compatibility: When preparing solutions of Dimethoxypillar[1]arene, the choice of glove should be dictated by the solvent's properties. Aromatic ethers, the class of compounds to which this pillararene belongs, can be challenging for some glove materials. While nitrile gloves offer good protection against many solvents, for extended contact or when using more aggressive solvents, consider using thicker nitrile gloves or double-gloving. Always consult a chemical resistance chart for the specific solvent you are using.[6][7]

  • Glove Integrity Check (Self-Validating Protocol):

    • Before donning, visually inspect each glove for any signs of degradation, punctures, or tears.

    • Inflate the glove with air to check for pinholes.

    • Change gloves immediately if you suspect any contamination.

    • Never reuse disposable gloves.

Eye and Face Protection: Shielding Against the Unseen

Dimethoxypillar[1]arene is classified as a serious eye irritant.[3] As it is a fine powder, the risk of airborne particles is significant, especially during weighing and transfer.

  • Essential Eye Protection: At a minimum, chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection against fine powders.[8]

  • Enhanced Face Protection: For procedures with a higher risk of aerosolization, such as handling larger quantities or sonicating solutions, a face shield worn over safety goggles is strongly recommended. This provides an additional layer of protection for the entire face.

Protective Clothing: A Barrier for Your Body
  • Laboratory Coat: A clean, buttoned lab coat made of a suitable material should be worn at all times.

  • Appropriate Attire: Long pants and closed-toe shoes are fundamental requirements in any laboratory setting and are especially important when handling powdered chemicals.[9]

Respiratory Protection: When Engineering Controls Are Not Enough

In most laboratory settings, handling small quantities of Dimethoxypillar[1]arene within a certified chemical fume hood will provide adequate respiratory protection. However, if you are working with larger quantities or if there is a risk of significant aerosolization outside of a fume hood, respiratory protection may be necessary. In such cases, consult with your institution's Environmental Health and Safety (EHS) department for guidance on selecting the appropriate respirator.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized and well-understood procedure is key to minimizing exposure and ensuring the reproducibility of your experiments.

Working with Solid Dimethoxypillar[1]arene
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure the work surface is clean and free of clutter.

    • Have all necessary equipment (spatulas, weigh boats, vials) and waste containers readily accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or a powder containment hood to minimize the risk of inhalation and contamination of the lab environment.

    • Use anti-static weigh boats or brushes to prevent the fine powder from clinging to surfaces and becoming airborne.

    • Handle the container with care to avoid generating dust clouds. If possible, gently scoop the powder rather than pouring it.

    • Close the primary container immediately after use.

  • Cleanup of the Work Area:

    • After handling, decontaminate the work surface with an appropriate solvent (e.g., isopropanol or ethanol) and wipe it down with a disposable towel.

    • Dispose of all contaminated materials (weigh boats, wipes, gloves) in a designated hazardous waste container.

Preparing Solutions of Dimethoxypillar[1]arene
  • Solvent Addition:

    • Add the solvent to the solid Dimethoxypillar[1]arene slowly and carefully to avoid splashing.

    • If sonication is required to aid dissolution, ensure the vial is securely capped and perform the sonication within a secondary container to contain any potential leaks.

  • Handling Solutions:

    • Always handle solutions of Dimethoxypillar[1]arene within a chemical fume hood.

    • Use a calibrated pipette or syringe for accurate and safe transfer of the solution.

The following diagram outlines the essential workflow for the safe handling of Dimethoxypillar[1]arene.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Clean Work Area gather_materials Gather Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer prepare_solution Prepare Solution (if applicable) weigh_transfer->prepare_solution decontaminate Decontaminate Work Surface prepare_solution->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe

Caption: Safe Handling Workflow for Dimethoxypillar[1]arene

Emergency Response: Spill and Disposal Plan

Even with the most meticulous planning, accidents can happen. A well-defined emergency plan is crucial for a swift and effective response.

Spill Cleanup Protocol

This protocol is for minor spills of solid Dimethoxypillar[1]arene. For large spills, or any spill involving a solution, evacuate the area and contact your institution's EHS department immediately.

  • Alert and Isolate:

    • Alert personnel in the immediate vicinity of the spill.

    • If safe to do so, restrict access to the area.

  • Assess and Protect:

    • Ensure you are wearing the appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat.

  • Contain and Clean:

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the powder.

    • Carefully sweep the absorbent material and the spilled solid into a dustpan. Avoid creating dust.

    • Place the collected material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate:

    • Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Place all cleaning materials into the hazardous waste container.

  • Dispose and Report:

    • Dispose of the waste container according to your institution's hazardous waste procedures.

    • Report the spill to your supervisor and EHS department as required.

Disposal Plan

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Waste Segregation:

    • All solid waste contaminated with Dimethoxypillar[1]arene (e.g., gloves, weigh boats, absorbent materials) should be collected in a designated, labeled hazardous waste container.

    • Liquid waste (e.g., unused solutions) should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling:

    • Ensure all waste containers are accurately labeled with the full chemical name ("Dimethoxypillar[1]arene") and the approximate concentration and quantity of the waste.

  • Institutional Guidelines:

    • Follow your institution's specific procedures for the pickup and disposal of chemical waste. Never dispose of Dimethoxypillar[1]arene down the drain or in the regular trash.[10]

By integrating these scientifically-backed safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research with Dimethoxypillar[1]arene, ensuring a safe environment for yourself and your colleagues.

References

  • National Center for Biotechnology Information. (n.d.). Dimethoxypillar(5)arene. PubChem. Retrieved from [Link]

  • Schem.jp. (n.d.). Safety Data Sheet DimethoxyPiller[11]arene[3]NH2-C3-O-anisole. Retrieved from [Link]

  • Ma, D., Zhang, J., & Li, H. (2019). A dimethoxypillar[1]arene/azastilbene host–guest recognition motif and its applications in the fabrication of polypseudorotaxanes. Organic & Biomolecular Chemistry, 17(36), 8375–8379. Retrieved from [Link]

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety. Retrieved from [Link]

  • Wang, K., Zhang, Y., & Liu, Y. (2022). Separation of Low-Molecular-Weight Organics by Water-Soluble Macrocyclic Arenes. Molecules, 27(23), 8579. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Chen, L., Cai, Y., Feng, W., & Yuan, L. (2019). Pillararenes as macrocyclic hosts: a rising star in metal ion separation. Chemical Communications, 55(53), 7883–7898. Retrieved from [Link]

  • Peveler, W. J., Dabies, E. S., & Champness, N. R. (2020). per-Alkoxy-pillar[1]arenes as Electron Donors: Electrochemical Properties of Dimethoxy-Pillar[1]arene and Its Corresponding Rotaxane. Chemistry, 2(3), 695–706. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • White, N. G., & Beer, P. D. (2019). A polycationic pillar[1]arene for the binding and removal of organic toxicants from aqueous media. Supramolecular Chemistry, 31(10), 645–652. Retrieved from [Link]

  • Kisel, A. S., et al. (2021). Macrocyclic Arenes-Based Conjugated Macrocycle Polymers for Highly Selective CO2 Capture and Iodine Adsorption. Angewandte Chemie International Edition, 60(22), 12345-12350. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Environmental Health and Safety. Retrieved from [Link]

  • Chen, L., Cai, Y., Feng, W., & Yuan, L. (2019). Pillararenes as macrocyclic hosts: a rising star in metal ion separation. RSC Publishing. Retrieved from [Link]

  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

  • Kisel, A. S., et al. (2021). Macrocyclic Arenes-Based Conjugated Macrocycle Polymers for Highly Selective CO2 Capture and Iodine Adsorption. ResearchGate. Retrieved from [Link]

  • East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Office of Environmental Health and Safety. Retrieved from [Link]

  • Evstigneev, M. P., et al. (2021). Supramolecular Amphiphiles Based on Pillar[1]arene and Meroterpenoids: Synthesis, Self-Association and Interaction with Floxuridine. MDPI. Retrieved from [Link]

  • Esko. (n.d.). Esko Glove Chemical Resistance Chart. Esko Safety. Retrieved from [Link]

Sources

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

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Dimethoxypillar[5]arene
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Dimethoxypillar[5]arene
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